7-Fluoro-5-nitro-1H-indole-2-carboxylic acid
Description
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Properties
IUPAC Name |
7-fluoro-5-nitro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O4/c10-6-3-5(12(15)16)1-4-2-7(9(13)14)11-8(4)6/h1-3,11H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEPDAFWYPLRHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=C(C=C1[N+](=O)[O-])F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001255200 | |
| Record name | 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001255200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167055-34-6 | |
| Record name | 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001255200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Fluoro-5-nitro-1H-indole-2-carboxylic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid
Abstract
7-Fluoro-5-nitro-1H-indole-2-carboxylic acid is a key heterocyclic compound, serving as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring both electron-withdrawing nitro and fluoro groups, imparts distinct physicochemical properties that are highly sought after in the design of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive overview of a robust and validated synthetic pathway for this target molecule, focusing on the Reissert indole synthesis. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and discuss the rationale behind key procedural choices to ensure reproducibility and high yield.
Introduction: Strategic Importance and Synthetic Overview
The indole scaffold is a privileged structure in drug discovery, appearing in a vast array of biologically active compounds, from the neurotransmitter serotonin to anti-migraine drugs of the triptan class.[2][3] The introduction of fluorine and nitro groups onto this scaffold can significantly modulate properties such as metabolic stability, binding affinity, and lipophilicity. Specifically, the 7-fluoro and 5-nitro substitution pattern is of interest for developing inhibitors and probes for various enzymatic systems.[1][4]
Several classical methods exist for indole synthesis, including the Fischer, Leimgruber-Batcho, and Reissert syntheses.[2][5][6] While the Fischer synthesis is a powerful tool, it requires a specifically substituted phenylhydrazine precursor.[2][7] The Leimgruber-Batcho synthesis is highly efficient for producing indoles unsubstituted at the C2/C3 positions but is less direct for synthesizing 2-carboxylic acid derivatives.[6][8]
For the specific synthesis of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid, the Reissert indole synthesis presents the most direct and efficient route.[5][9][10] This pathway begins with a substituted o-nitrotoluene and directly constructs the indole-2-carboxylic acid framework through a condensation reaction followed by a reductive cyclization.[5][10]
Caption: Comparison of major indole synthesis strategies for the target molecule.
The Reissert Synthesis Pathway: A Detailed Walkthrough
The selected pathway commences with the commercially available starting material, 2-fluoro-6-nitrotoluene, and proceeds through three key stages: selective nitration, base-catalyzed condensation, and reductive cyclization, followed by final ester hydrolysis.
Caption: The four-step Reissert synthesis pathway for the target compound.
Step 1: Nitration of 2-Fluoro-6-nitrotoluene
-
Objective: To introduce a second nitro group para to the fluorine atom, yielding 2-fluoro-4,6-dinitrotoluene.
-
Mechanistic Rationale: The starting material contains two directing groups: a fluorine atom (ortho-, para-directing) and a nitro group (meta-directing). The methyl group is also ortho-, para-directing. The positions ortho and para to the fluorine are C3 and C5. The positions meta to the existing nitro group are C3 and C5. Therefore, electrophilic aromatic substitution is strongly directed to the C4 position, which is para to the fluorine and ortho to the methyl group, leading to the desired product with high regioselectivity. A strong nitrating mixture (H₂SO₄/HNO₃) is required to overcome the deactivating effect of the existing nitro group.
Step 2: Condensation with Diethyl Oxalate
-
Objective: To form the key α-keto ester intermediate, ethyl (3-fluoro-2,5-dinitrophenyl)pyruvate.
-
Mechanistic Rationale: This is a base-catalyzed condensation reaction.[5] A strong, non-nucleophilic base, typically potassium ethoxide (KOEt), is used to deprotonate the acidic benzylic protons of the methyl group on 2-fluoro-4,6-dinitrotoluene.[5] The resulting carbanion acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. Subsequent elimination of an ethoxide ion yields the ethyl o-nitrophenylpyruvate derivative.[5][11] The presence of two electron-withdrawing nitro groups significantly increases the acidity of the methyl protons, facilitating the initial deprotonation step.
Step 3: Reductive Cyclization
-
Objective: To simultaneously reduce the ortho-nitro group (relative to the pyruvate side chain) and trigger intramolecular cyclization to form the indole ring system.
-
Mechanistic Rationale: This is the core step of the Reissert synthesis.[10] A reducing agent, classically zinc dust in acetic acid, is used to selectively reduce the nitro group at the C6 position to an amino group.[5][11] The other nitro group at C4 is sterically less accessible and remains intact under controlled conditions. The newly formed aniline nitrogen then acts as an intramolecular nucleophile, attacking the adjacent ketone carbonyl of the pyruvate side chain.[12] This is followed by dehydration, which leads to the formation of the aromatic indole ring, yielding ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate.
Step 4: Saponification
-
Objective: To hydrolyze the ethyl ester to the final carboxylic acid product.
-
Mechanistic Rationale: A standard base-catalyzed hydrolysis (saponification) is employed.[13] Sodium hydroxide in a water/THF mixture attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group. A final acidic workup protonates the carboxylate salt to yield the desired 7-fluoro-5-nitro-1H-indole-2-carboxylic acid.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Handle concentrated acids and organic solvents with extreme care.
Protocol 1: Synthesis of 2-Fluoro-4,6-dinitrotoluene
-
To a stirred, ice-cooled (0-5 °C) solution of concentrated sulfuric acid (100 mL), add 2-fluoro-6-nitrotoluene (15.5 g, 0.1 mol) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete, add a pre-cooled mixture of concentrated sulfuric acid (50 mL) and fuming nitric acid (15 mL) dropwise over 1 hour, maintaining the internal temperature below 10 °C.
-
After the addition, allow the mixture to stir at 5-10 °C for 2 hours, then let it warm to room temperature and stir for an additional 4 hours.
-
Carefully pour the reaction mixture onto crushed ice (500 g).
-
The resulting yellow precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral (pH ~7), and then washed with a small amount of cold ethanol.
-
Dry the solid product under vacuum to yield 2-fluoro-4,6-dinitrotoluene.
Protocol 2: Synthesis of Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate
-
Prepare a solution of potassium ethoxide by carefully dissolving potassium metal (4.3 g, 0.11 mol) in absolute ethanol (150 mL) under a nitrogen atmosphere.
-
To this solution, add a solution of 2-fluoro-4,6-dinitrotoluene (20.0 g, 0.1 mol) and diethyl oxalate (16.1 g, 0.11 mol) in absolute ethanol (100 mL) dropwise at room temperature.
-
Heat the resulting dark red mixture to reflux and maintain for 3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and then pour it into a mixture of ice (200 g) and concentrated HCl (20 mL). The crude ethyl (3-fluoro-2,5-dinitrophenyl)pyruvate will precipitate. Isolate this intermediate by filtration, wash with water, and dry.
-
Suspend the crude pyruvate intermediate in glacial acetic acid (200 mL). Heat the mixture to 60-70 °C.
-
Add zinc dust (26 g, 0.4 mol) portion-wise, ensuring the temperature is maintained between 80-90 °C. An exothermic reaction will occur.
-
After the addition is complete, stir the mixture at 90 °C for 2 hours.
-
Cool the mixture, filter off the excess zinc and inorganic salts, and wash the filter cake with acetic acid.
-
Pour the combined filtrate into a large volume of ice water (1 L). The product will precipitate.
-
Collect the solid by filtration, wash with water, and dry. Recrystallize from ethanol to obtain pure ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate.
Protocol 3: Synthesis of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid
-
Dissolve ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate (10.0 g, 0.037 mol) in a mixture of tetrahydrofuran (THF, 100 mL) and water (50 mL).[13]
-
Add sodium hydroxide (3.0 g, 0.075 mol) and stir the mixture at 50 °C for 4 hours until TLC indicates complete consumption of the starting ester.
-
Cool the solution to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 6N HCl.[13]
-
The product will precipitate as a pale yellow solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum at 50 °C.
Caption: Experimental workflow for the synthesis of the target compound.
Data Summary and Characterization
The following table summarizes expected yields and key characterization data for the intermediates and final product. Actual results may vary based on experimental conditions and scale.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Appearance |
| 2-Fluoro-4,6-dinitrotoluene | C₇H₅FN₂O₄ | 200.13 | 85-90 | Pale yellow solid |
| Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate | C₁₁H₉FN₂O₄ | 268.20 | 60-70 | Light yellow crystalline solid |
| 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid | C₉H₅FN₂O₄ | 240.15 | 90-95 | Off-white to yellow powder |
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the indole ring and the absence of the ethyl ester signals.
-
¹⁹F NMR: To confirm the presence and chemical shift of the fluorine atom.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final compound.
-
HPLC: To determine the purity of the final product.
Conclusion
This guide has detailed a robust and efficient synthesis of 7-fluoro-5-nitro-1H-indole-2-carboxylic acid utilizing the Reissert indole synthesis. By starting with the readily available 2-fluoro-6-nitrotoluene, the target molecule can be obtained in four high-yielding steps. The provided mechanistic insights and detailed experimental protocols offer a reliable framework for researchers in organic synthesis and drug discovery. The strategic application of classical named reactions, grounded in a solid understanding of reaction mechanisms, remains a cornerstone of modern chemical synthesis.
References
-
Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053. Available from: [Link]
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Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho indole synthesis. Heterocycles, 22(1), 195-221. Available from: [Link]
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Wikipedia contributors. (2023, May 29). Reissert indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from: [Link]
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Wikipedia contributors. (2023, October 23). Leimgruber–Batcho indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from: [Link]
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Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. Available from: [Link]
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Gribble, G. W. (2010). Reissert Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. Available from: [Link]
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Gribble, G. W. (2016). Reissert Indole Synthesis. Heterocyclic Scaffolds II, 1-28. Available from: [Link]
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Wikipedia contributors. (2023, December 26). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from: [Link]
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Chemospecific. (2020, March 23). Reissert Indole Synthesis: The Path to Perfect Indoles [Video]. YouTube. Available from: [Link]
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Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Available from: [Link]
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Zhang, Z., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 22(21), 6045-6056. Available from: [Link]
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Chem-Impex International. 7-Nitroindole-2-carboxylic acid. Retrieved from: [Link]
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Inguva, S., et al. (2020). A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3242. Available from: [Link]
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physicochemical properties of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The strategic placement of fluoro and nitro groups on the indole scaffold imparts unique electronic properties, making it a valuable starting material for synthesizing targeted therapeutic agents. This document details its core physicochemical properties, analytical characterization methods, and the scientific rationale behind these experimental choices, aimed at researchers and professionals in pharmaceutical development.
Molecular Identity and Structural Characteristics
7-Fluoro-5-nitro-1H-indole-2-carboxylic acid is a substituted indole derivative. The indole nucleus is a prevalent motif in a wide array of biologically active compounds.[1] The addition of a fluorine atom at the 7-position and a nitro group at the 5-position significantly modulates the molecule's electronic and lipophilic properties. Fluorine, in particular, is often used in medicinal chemistry to alter pKa, improve metabolic stability, and enhance binding affinity.[2]
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1167055-34-6 | [3] |
| Molecular Formula | C₉H₅FN₂O₄ | Inferred |
| Molecular Weight | 224.15 g/mol | Inferred |
| IUPAC Name | 7-fluoro-5-nitro-1H-indole-2-carboxylic acid | Inferred |
| SMILES | O=C(O)c1cc2c([nH]1)c(F)cccc2N(=O)=O | Inferred |
| InChI Key | Inferred from structure | Inferred |
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing everything from solubility and absorption to receptor binding and metabolic fate.
Table 2: Summary of Physicochemical Data
| Property | Value | Comments and Rationale |
|---|---|---|
| Appearance | Likely a yellow to brown powder or solid | Nitro-aromatic compounds are often colored. Related compounds like 7-nitro-1H-indole-2-carboxylic acid appear as brown powder.[4][5][6] |
| Melting Point | Not explicitly reported; likely >250 °C | The related 7-nitro-1H-indole-2-carboxylic acid has a melting point of 269-271 °C.[4] The rigid, planar structure with potential for strong intermolecular hydrogen bonding and dipole-dipole interactions suggests a high melting point. |
| pKa | Not explicitly reported; estimated range 3.0-4.0 | The carboxylic acid proton is the primary acidic site. For the parent indole-2-carboxylic acid, the pKa is around 3.5-4.5. The electron-withdrawing effects of both the nitro and fluoro groups are expected to increase acidity, thereby lowering the pKa.[2][7] |
| Solubility | Low in water; soluble in organic solvents like DMSO, DMF, and methanol. | The planar, aromatic structure contributes to low aqueous solubility. The presence of polar functional groups allows for solubility in polar organic solvents, a common characteristic for this class of molecules.[1][8] |
| XLogP3 | Not explicitly reported; estimated ~1.5-2.5 | This value predicts the lipophilicity. The parent 7-nitro-1H-indole-2-carboxylic acid has a calculated XLogP3 of 1.7.[4] The addition of fluorine typically increases lipophilicity. |
| Hydrogen Bond Donors | 2 (indole N-H, carboxylic O-H) | These groups are critical for intermolecular interactions, including hydrogen bonding with biological targets and contributing to the crystal lattice structure.[9] |
| Hydrogen Bond Acceptors | 5 (2x nitro O, 2x carboxylic O, 1x F) | The numerous acceptor sites influence solubility and the potential for specific interactions with protein active sites. |
Analytical and Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of the compound. While specific spectra for this exact molecule are not publicly available, its expected profile can be reliably predicted based on its functional groups and established principles.[10][11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum is dominated by characteristic vibrations of the carboxylic acid, nitro, and indole groups.
-
O-H Stretch (Carboxylic Acid): A very broad absorption is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[10]
-
N-H Stretch (Indole): A moderate, sharp peak is anticipated around 3300-3400 cm⁻¹. In solid-state spectra, this band's position provides evidence of intermolecular N-H···O hydrogen bonds.[9][12]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1710 and 1760 cm⁻¹. Its exact position depends on hydrogen bonding, with dimeric forms typically absorbing around 1710 cm⁻¹.[10][11]
-
N-O Stretch (Nitro Group): Two strong absorptions are expected: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.
-
C-F Stretch: A strong absorption in the 1000-1200 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically >12 ppm, due to its acidic nature.[10][11]
-
Indole Proton (-NH): A broad singlet, usually between 11 and 12 ppm in DMSO-d₆.[13]
-
Aromatic Protons: The protons on the indole ring will appear in the aromatic region (7.0-8.5 ppm). The electron-withdrawing nitro and fluoro groups will cause significant downfield shifts for adjacent protons. J-coupling (spin-spin splitting) between adjacent protons will help in assigning their specific positions.
-
-
¹³C NMR:
-
Carboxyl Carbon (-COOH): This signal is expected in the range of 165-185 δ.[11]
-
Aromatic Carbons: The carbons of the indole ring will appear between 100-140 δ. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, appearing as a doublet. The carbons adjacent to the nitro and carboxyl groups will also be shifted downfield.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental formula. For 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid (C₉H₅FN₂O₄), high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak [M-H]⁻ at an m/z corresponding to a calculated exact mass of 223.0164 in negative ion mode.
Experimental Methodologies
The following protocols describe standard, validated procedures for determining the key physicochemical properties discussed above. The causality behind these experimental choices is to ensure reproducibility and accuracy, which are paramount in drug development.
Protocol 1: Determination of Melting Point (Capillary Method)
-
Principle: This method determines the temperature at which the material transitions from a solid to a liquid phase, a key indicator of purity.
-
Methodology:
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a rate of 10-15 °C/minute for an initial rapid scan.
-
For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/minute.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
-
Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)
-
Principle: This equilibrium-based method is the gold standard for determining thermodynamic solubility, which is crucial for predicting oral bioavailability.
-
Methodology:
-
Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
-
Protocol 3: pKa Determination via Potentiometric Titration
-
Principle: This technique measures the change in pH of a solution of the compound upon the addition of a titrant (a strong base), allowing for the determination of the acid dissociation constant (pKa).
-
Methodology:
-
Dissolve a precisely weighed amount of the compound in a suitable co-solvent/water mixture (e.g., methanol/water) if aqueous solubility is low.
-
Place the solution in a jacketed beaker maintained at a constant temperature (25 °C) and use a magnetic stirrer for continuous mixing.
-
Immerse a calibrated pH electrode into the solution.
-
Titrate the solution by adding small, precise increments of a standardized strong base solution (e.g., 0.1 M NaOH).
-
Record the pH value after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
-
Visualization of Concepts and Workflows
Diagrams provide a clear, visual representation of complex relationships and processes, enhancing understanding for researchers.
Caption: Workflow for characterizing a novel chemical entity.
Caption: Influence of functional groups on key properties.
Conclusion
7-Fluoro-5-nitro-1H-indole-2-carboxylic acid is a strategically designed chemical scaffold. Its physicochemical properties are dictated by the interplay of its carboxylic acid, indole, nitro, and fluoro functional groups. Understanding these properties through robust experimental and analytical techniques is a foundational requirement for its effective application in drug discovery and development. The methodologies and data presented in this guide offer a comprehensive framework for researchers to utilize this compound with a clear understanding of its chemical behavior.
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Comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic - Semantic Scholar. [Link]
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - MDPI. [Link]
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A Practical Synthesis of Indole-2-carboxylic Acid - Taylor & Francis Online. [Link]
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Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - ResearchGate. [Link]
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7-NITRO-1H-INDOLE-2-CARBOXYLIC ACID | CAS 6960-45-8 - Matrix Fine Chemicals. [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. [Link]
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Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax. [Link]
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Decarboxylation of indole-2-carboxylic acids: improved procedures - ACS Publications. [Link]
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Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - NIH. [Link]
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Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry - ACS Publications. [Link]
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Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI. [Link]
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Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid | Request PDF - ResearchGate. [Link]
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pKa Data Compiled by R. Williams - Organic Chemistry Data. [Link]
-
Compound: 5-FLUOROINDOLE-2-CARBOXYLIC ACID (CHEMBL23507) - ChEMBL. [Link]
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An In-Depth Technical Guide to 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid (CAS 1167055-34-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical properties, a plausible synthetic route based on established methodologies, its significance in drug discovery, and essential safety and handling protocols.
Introduction: The Strategic Importance of Substituted Indoles in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal framework for designing molecules that can bind to a wide range of biological targets. The strategic introduction of substituents onto the indole ring allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity.
7-Fluoro-5-nitro-1H-indole-2-carboxylic acid (CAS: 1167055-34-6) is a prime example of a strategically functionalized indole. The presence of a fluorine atom at the 7-position and a nitro group at the 5-position significantly modulates the electronic landscape of the indole ring system. The carboxylic acid at the 2-position provides a crucial handle for further chemical modifications, enabling its incorporation into larger, more complex molecules.
Physicochemical Properties
A clear understanding of the physicochemical properties of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid is fundamental for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 1167055-34-6 | N/A |
| Molecular Formula | C₉H₅FN₂O₄ | N/A |
| Molecular Weight | 224.15 g/mol | [1] |
| Appearance | Likely a solid | Inferred from related compounds |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | Inferred from related compounds |
| Purity | Typically >95% (Commercially available) | N/A |
Synthesis Pathway: The Fischer Indole Synthesis
The proposed synthetic workflow is as follows:
Caption: Proposed Fischer Indole Synthesis Workflow.
Step-by-Step Experimental Protocol (Proposed):
-
Hydrazone Formation:
-
Equimolar amounts of 4-fluoro-2-nitrophenylhydrazine and pyruvic acid are dissolved in a suitable solvent, such as ethanol or acetic acid.
-
The mixture is stirred at room temperature to facilitate the condensation reaction, forming the corresponding phenylhydrazone intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Cyclization:
-
Once the hydrazone formation is complete, an acid catalyst, such as concentrated sulfuric acid, polyphosphoric acid (PPA), or a Lewis acid like zinc chloride, is added to the reaction mixture.[3]
-
The mixture is then heated to induce the[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the indole ring. The reaction temperature and time will depend on the chosen catalyst and solvent.
-
-
Work-up and Purification:
-
After cooling, the reaction mixture is poured into ice-water to precipitate the crude product.
-
The precipitate is collected by filtration, washed with water, and dried.
-
Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Choice of Reactants: 4-Fluoro-2-nitrophenylhydrazine is the logical precursor for the desired 7-fluoro-5-nitro substitution pattern on the indole ring. Pyruvic acid provides the necessary carbon backbone to form the pyrrole ring with a carboxylic acid at the 2-position.
-
Acid Catalyst: The acid is crucial for protonating the hydrazone, which initiates the cascade of reactions leading to the indole. The choice of acid can influence reaction rates and yields. PPA is often favored for its dehydrating properties which can drive the reaction forward.[3]
-
Heating: The[4][4]-sigmatropic rearrangement is a key step that requires thermal energy to overcome the activation barrier.
Role in Medicinal Chemistry and Drug Development
7-Fluoro-5-nitro-1H-indole-2-carboxylic acid is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the fluoro and nitro groups, combined with the reactive carboxylic acid handle, makes it an attractive starting material for several reasons:
-
Modulation of Electronic Properties: The electron-withdrawing nature of both the fluorine and nitro groups significantly influences the electron density of the indole ring. This can impact the pKa of the indole N-H, its susceptibility to electrophilic substitution, and its ability to participate in hydrogen bonding and π-stacking interactions with biological targets.
-
Improved Pharmacokinetic Properties: Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and increase binding affinity.[5]
-
Versatile Chemical Handle: The carboxylic acid at the 2-position is readily converted into a variety of other functional groups, such as esters, amides, and ketones, allowing for the exploration of a wide chemical space during lead optimization.
Potential Therapeutic Applications of Derivatives:
Research on structurally related nitro- and fluoro-substituted indole-2-carboxylic acid derivatives has shown promise in several therapeutic areas:
-
Anticancer Agents: Nitro-substituted indoles have been investigated as binders of G-quadruplex DNA in the promoter region of oncogenes like c-Myc, leading to the downregulation of their expression and inducing cell-cycle arrest in cancer cells.[1][6]
-
Enzyme Inhibitors: The indole-2-carboxylic acid scaffold has been utilized in the development of inhibitors for various enzymes, including HIV-1 integrase and fructose-1,6-bisphosphatase.[7] The substituents on the indole ring play a crucial role in determining the potency and selectivity of these inhibitors.
-
Antimicrobial Agents: The indole nucleus is a common feature in many antimicrobial compounds. The introduction of electron-withdrawing groups can enhance the antimicrobial activity of these derivatives.
Caption: Derivatization and Potential Applications.
Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
The indole N-H proton is expected to appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
The aromatic protons on the indole ring will show characteristic splitting patterns influenced by the fluoro and nitro substituents.
-
The proton at the 3-position will likely be a singlet in the aromatic region.
-
-
¹³C NMR:
-
The carboxylic acid carbonyl carbon will be observed in the range of 160-175 ppm.
-
The carbon atoms attached to the fluorine and nitro groups will show characteristic shifts and coupling (in the case of the carbon-fluorine bond).
-
-
IR Spectroscopy:
-
A broad O-H stretch from the carboxylic acid will be present in the region of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid will appear around 1700-1725 cm⁻¹.
-
Characteristic N-O stretching bands for the nitro group will be observed around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).
-
A C-F stretching band will be present, typically in the 1000-1400 cm⁻¹ region.
-
-
Mass Spectrometry:
-
The molecular ion peak (M+) corresponding to the molecular weight of 224.15 would be expected.
-
Fragmentation patterns would likely involve the loss of COOH, NO₂, and other characteristic fragments of the indole ring.
-
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
7-Fluoro-5-nitro-1H-indole-2-carboxylic acid is a strategically designed synthetic intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its unique substitution pattern offers a versatile platform for the development of novel therapeutic agents targeting a range of diseases. While further research is needed to fully elucidate its specific biological activities and applications, the foundational knowledge of its synthesis and chemical properties provides a strong starting point for its utilization in the design of next-generation pharmaceuticals.
References
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- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
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- Sundberg, R. J. (2002). Indoles. Academic Press.
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A Technical Guide to the Biological Activity of Fluorinated Nitroindole Derivatives
This guide provides an in-depth exploration of fluorinated nitroindole derivatives, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. We will dissect their biological activities, focusing on the synergistic interplay between the indole scaffold, the electron-withdrawing nitro group, and the unique properties of fluorine substitution. This document is intended for researchers, scientists, and drug development professionals seeking to understand the mechanistic basis of these compounds' therapeutic promise, from anticancer to antimicrobial applications.
Chapter 1: The Indole Scaffold: A Privileged Structure Enhanced by Fluorination and Nitration
The indole ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its versatile structure can engage in various biological interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.[1] The therapeutic efficacy of the indole scaffold is significantly amplified through strategic functionalization.
The Role of the Nitro Group: The introduction of a nitro (NO₂) group, a potent electron-withdrawing moiety, can confer a wide spectrum of biological activities, including anticancer, antimicrobial, and antiparasitic properties.[2] In the context of the indole ring, a nitro group, particularly at the C-5 position, has been shown to be critical for specific anticancer mechanisms.[3]
The Fluorine Advantage: Fluorine is a bioisostere of hydrogen but possesses unique properties, including high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds.[4] Its incorporation into drug candidates can profoundly enhance pharmacological properties such as metabolic stability, binding affinity, and membrane permeability.[5][6] Approximately 20% of all pharmaceutical drugs contain fluorine, highlighting its importance in modern drug design.[7] This guide will explore the confluence of these three elements—the indole core, the nitro functionality, and fluorine substitution—to create powerful bioactive molecules.
Chapter 2: Anticancer Activity: Targeting Oncogene Regulation and Cellular Proliferation
A significant area of research for nitroindole derivatives has been their application as anticancer agents. A key mechanism involves the stabilization of non-canonical DNA structures known as G-quadruplexes (G4), which are prevalent in the promoter regions of oncogenes like c-Myc.[3][8]
Mechanism of Action: c-Myc G-Quadruplex Stabilization
Substituted 5-nitroindoles have been identified as a novel class of G4 ligands that bind to the promoter of the c-Myc oncogene.[3] The c-Myc protein is a critical regulator of cell proliferation, and its overexpression is a hallmark of many cancers.
The mechanism proceeds as follows:
-
Binding: The 5-nitroindole derivative binds to and stabilizes the G4 structure in the c-Myc promoter region. NMR studies have shown that some derivatives interact with the terminal G-quartets in a 2:1 ligand-to-DNA stoichiometry.[3][8]
-
Transcription Repression: Stabilization of the G4 structure acts as a steric block, preventing transcription factors from binding to the promoter.
-
c-Myc Downregulation: This interference leads to the downregulation of c-Myc transcription and, consequently, reduced levels of the c-Myc protein.[3]
-
Antiproliferative Effects: The reduction in c-Myc levels induces cell-cycle arrest, primarily in the sub-G1/G1 phase, and inhibits cancer cell proliferation.[8]
-
Induction of Oxidative Stress: A secondary effect observed with these compounds is an increase in intracellular reactive oxygen species (ROS), which contributes to their anticancer activity.[3][8]
Structure-Activity Relationship (SAR)
Studies have revealed critical structural features for this anticancer activity.[3]
-
5-Position Substitution: An electron-withdrawing nitro group or an electron-donating amino group at the 5-position of the indole core is crucial for G4 binding affinity. Unsubstituted indoles show weaker binding.[3]
-
N-1 Position: Protection of the indole nitrogen at the N-1 position with alkyl groups plays a significant role in improving G4 binding.[3]
-
Role of Fluorine: While specific studies on fluorinated nitroindoles are emerging, fluorination is a proven strategy for enhancing the potency of kinase inhibitors, another class of anticancer drugs.[9] For example, a 4-fluoroindoline derivative showed a 3-fold increase in inhibitory activity against the PERK enzyme compared to its non-fluorinated analog.[9] It is hypothesized that strategic fluorination of 5-nitroindoles could enhance their binding affinity, cell permeability, and metabolic stability, thereby improving overall anticancer efficacy.
Quantitative Data: In Vitro Anticancer Activity
The antiproliferative effects of various substituted 5-nitroindole derivatives have been evaluated against human cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Key Structural Features | Reference |
| 5 | HeLa | 5.08 ± 0.91 | 5-Nitroindole with pyrrolidine substitution | [3] |
| 7 | HeLa | 5.89 ± 0.73 | 5-Nitroindole with pyrrolidine substitution | [3] |
| 34b | A549 (Lung) | 0.8 | Fluorinated indole derivative | [9] |
| 35 | HepG2 (Liver) | 2.50 | 3-Fluoroindole derivative (B-Raf Kinase Inhibitor) | [9] |
Experimental Protocol: Cell Viability Assessment via Alamar Blue Assay
This protocol describes a standard method for assessing the antiproliferative effects of test compounds on cancer cells.
Objective: To determine the IC₅₀ value of a fluorinated nitroindole derivative.
Materials:
-
HeLa (or other target cancer) cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound stock solution (e.g., in DMSO)
-
Alamar Blue HS Cell Viability Reagent
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Methodology:
-
Cell Seeding:
-
Trypsinize and count healthy, log-phase HeLa cells.
-
Dilute the cells in a complete growth medium to a concentration of 5 x 10⁴ cells/mL.
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the fluorinated nitroindole derivative in a complete growth medium. A typical concentration range might be 0.1 µM to 100 µM. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).
-
After 24 hours, carefully remove the old medium from the wells.
-
Add 100 µL of the prepared compound dilutions (and controls) to the respective wells.
-
Return the plate to the incubator for 48-72 hours.
-
-
Viability Measurement:
-
After the incubation period, add 10 µL of Alamar Blue reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence of each well using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the fluorescence value of a "medium only" blank from all experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (defined as 100% viability).
-
Plot the percentage of viability against the log of the compound concentration.
-
Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell proliferation by 50%.
-
Chapter 3: Antimicrobial Activity
The unique electronic properties of nitroaromatic and fluorinated compounds make them attractive scaffolds for developing novel antimicrobial agents to combat drug-resistant pathogens.[2][10]
Antibacterial and Antifungal Potential
Research has shown that fluorinated indole derivatives possess significant antibacterial activity.
-
Gram-Positive vs. Gram-Negative: Studies on fluorine-substituted indole-based imidazolines demonstrated better activity against Gram-positive bacteria (e.g., Staphylococcus aureus) compared to Gram-negative bacteria (e.g., Escherichia coli).
-
Broad Spectrum: Halogenated nitro derivatives have shown promising minimum inhibitory concentrations (MIC) against S. aureus (15.6–62.5 μg/mL) and antifungal activity against Candida species (15.6–62.5 μg/mL).[2]
-
Targeting H. pylori: 8-nitrofluoroquinolone derivatives have been specifically evaluated for their activity against clinical strains of Helicobacter pylori, a bacterium linked to gastric ulcers and cancer.[10]
Potential Mechanism of Action: DNA Gyrase Inhibition
One of the proposed mechanisms for the antibacterial action of these compounds is the inhibition of bacterial DNA gyrase (a type II topoisomerase). This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. Molecular docking studies predict that the imidazoline-indole hybrid moiety can bind to the ATP-binding pocket of the DNA gyrase B active site in both E. coli and S. aureus. The incorporation of both fluorine and a nitro group could modulate the binding interactions within this pocket, potentially leading to more potent inhibition.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standard procedure for determining the MIC of a compound against a bacterial strain.
Objective: To find the lowest concentration of a fluorinated nitroindole derivative that inhibits the visible growth of a target bacterium.
Materials:
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Test compound stock solution (in DMSO)
-
Spectrophotometer
-
0.5 McFarland turbidity standard
Methodology:
-
Compound Plate Preparation:
-
Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Prepare a starting solution of the test compound in well 1 by adding 100 µL of the compound at 2x the highest desired final concentration.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the positive control (no drug), and well 12 as the negative/sterility control.
-
-
Inoculum Preparation:
-
From an overnight culture plate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well is now 100 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL.
-
-
Incubation and Reading:
-
Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). A reading mirror can aid visualization.
-
The MIC is the lowest concentration of the compound at which there is no visible growth. The positive control (well 11) should be turbid, and the negative control (well 12) should be clear.
-
Chapter 4: Enzyme Inhibition
The strategic use of fluorine is a powerful tool in the design of potent and specific enzyme inhibitors.[4] Fluorine's high electronegativity can alter the electronics of adjacent functional groups, making them more susceptible to nucleophilic attack or stabilizing transition states.[4]
Designing Potent Inhibitors
-
Transition State Analogs: Fluorinated functionalities can be used to create stable analogs of the tetrahedral transition states that occur during enzymatic reactions. For example, α-trifluoromethyl ketones are effective inhibitors of serine proteases because the electron-withdrawing CF₃ group makes the carbonyl carbon highly electrophilic, facilitating the formation of a stable hemiacetal adduct with the active site serine.[4]
-
Mechanism-Based Inactivators ("Suicide Substrates"): These compounds are initially unreactive but are converted into a reactive species by the target enzyme's own catalytic mechanism, leading to irreversible inactivation. Fluorine can be incorporated to facilitate this process.[4]
-
Targeting Kinases: As previously mentioned, fluorinated indoles have shown potent activity as kinase inhibitors. The 3-fluoroindole derivative 35 was a substantial inhibitor of B-Raf kinase, and 4-fluoroindoline derivatives were potent PERK enzyme inhibitors.[9] A nitro group could be added to such scaffolds to provide additional hydrogen bonding or electrostatic interactions with the enzyme active site, potentially increasing potency and selectivity.
Conclusion and Future Outlook
Fluorinated nitroindole derivatives represent a promising, albeit underexplored, class of compounds with significant therapeutic potential. The established anticancer activity of 5-nitroindoles via G-quadruplex stabilization provides a strong foundation for further development. The strategic incorporation of fluorine atoms onto this scaffold is a logical next step to enhance potency, selectivity, and pharmacokinetic properties. Similarly, the demonstrated antimicrobial and enzyme inhibitory activities of various fluorinated indoles and nitroaromatics suggest that hybrid molecules could lead to novel agents with improved efficacy against resistant pathogens or disease-relevant enzymes.
Future research should focus on the rational design and synthesis of novel derivatives that combine these key functionalities. A systematic investigation into their structure-activity relationships will be crucial for optimizing their biological profiles and advancing this compound class toward clinical applications.
References
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Dalal, V., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. [Link]
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Dalal, V., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. [Link]
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ResearchGate. (n.d.). Selected examples of fluorine‐containing indole derivatives. ResearchGate. [Link]
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ResearchGate. (n.d.). Basic mechanism of action for indole containing anti-lung cancer drugs. ResearchGate. [Link]
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Janzer, B., et al. (n.d.). Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines. Carcinogenesis. [Link]
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Aly, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]
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ResearchGate. (n.d.). Structures of some bioactive fluorinated indole derivatives. ResearchGate. [Link]
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Singh, R. P., et al. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. Request PDF on ResearchGate. [Link]
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Dalal, V., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link]
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Aly, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing. [Link]
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Kamal, A. M., et al. (n.d.). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. PubMed. [Link]
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Zhang, X., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]
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Rivera, G., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]
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Mendoza-Figueroa, H.L., et al. (2018). Synthesis, antimicrobial activity, and molecular docking study of fluorine-substituted indole-based imidazolines. UAEH. [Link]
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ResearchGate. (n.d.). 3-Nitroindoles was prepared from indoles. ResearchGate. [Link]
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Joshi, K. C., et al. (1980). Synthesis and antibacterial activity of some new fluorine-containing indole-2,3-dione derivatives. PubMed. [Link]
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Aly, A. A., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]
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Silverman, R. B., & Imperiali, B. (2009). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PubMed Central. [Link]
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Sabt, A., et al. (n.d.). Synthesis of New Nitrofluoroquinolone Derivatives with Novel Anti-Microbial Properties against Metronidazole Resistant H. pylori. MDPI. [Link]
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Sharma, V. K., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry. [Link]
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Zhang, W., et al. (2023). Chemoenzymatic Synthesis of Indole-Containing Acyloin Derivatives. PubMed Central. [Link]
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Introduction: The Privileged Scaffold of 1H-Indole-2-Carboxamide
An In-depth Technical Guide to the Discovery and Optimization of 1H-Indole-2-Carboxamides
The 1H-indole-2-carboxamide core represents a quintessential "privileged scaffold" in modern medicinal chemistry. Its rigid, heteroaromatic structure provides a versatile framework for presenting functional groups in a defined three-dimensional space, enabling precise interactions with a multitude of biological targets. This has led to its exploration and successful application in developing potent modulators for targets ranging from viral polymerases to key proteins in oncology signaling pathways.
This guide provides a senior-level perspective on the discovery, synthesis, and optimization of this critical chemical series, focusing on the strategic decision-making and mechanistic rationale that drives successful drug development campaigns. We will delve into the seminal work on its application as allosteric inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, a case study that perfectly illustrates the principles of modern lead optimization.
Part 1: Discovery as Allosteric Inhibitors of HCV NS5B Polymerase
The Hepatitis C virus RNA-dependent RNA polymerase, NS5B, is a critical enzyme for viral replication and has been a primary target for direct-acting antiviral (DAA) development. Unlike nucleoside inhibitors that target the enzyme's active site, 1H-indole-2-carboxamides were identified as non-nucleoside inhibitors (NNIs) that bind to a distinct allosteric pocket.
Mechanism of Allosteric Inhibition
The discovery process, initiated through high-throughput screening (HTS), identified the indole-2-carboxamide scaffold as a viable starting point. Subsequent mechanistic studies revealed that these molecules bind to a specific allosteric site within the "thumb" domain of the NS5B polymerase. This binding event is crucial as it induces a conformational change that locks the enzyme in a closed, inactive state, thereby preventing the structural rearrangements necessary for RNA template binding and replication. This allosteric mechanism offers a significant advantage by avoiding direct competition with endogenous nucleoside triphosphates, often leading to a more favorable selectivity profile.
Caption: General synthetic workflow for 1H-indole-2-carboxamides.
Exemplary Experimental Protocol: Synthesis of a C3, C5-Substituted Indole-2-Carboxamide
-
Step 1: Synthesis of Ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate.
-
To a solution of 5-bromo-3-methyl-1H-indole (1.0 eq) in anhydrous THF at 0 °C, add ethylmagnesium bromide (1.1 eq) dropwise.
-
Stir the resulting solution at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add ethyl chloroformate (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired ester.
-
-
Step 2: Saponification to the Carboxylic Acid.
-
Dissolve the ester from Step 1 (1.0 eq) in a mixture of THF and methanol.
-
Add an aqueous solution of lithium hydroxide (2.0 eq) and stir at 50 °C for 4 hours.
-
Cool the mixture, acidify with 1N HCl to pH ~3, and extract with ethyl acetate.
-
The combined organic layers are dried, filtered, and concentrated to yield the carboxylic acid, which is often used without further purification.
-
-
Step 3: Amide Coupling.
-
To a solution of the carboxylic acid from Step 2 (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq) in DMF, add DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Dilute the reaction with water and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography or preparative HPLC.
-
Part 3: Structure-Activity Relationship (SAR) and Lead Optimization
The optimization of the 1H-indole-2-carboxamide scaffold is a classic example of an iterative design-make-test-analyze (DMTA) cycle. The goal is to enhance potency against the target (NS5B) while simultaneously improving physicochemical and pharmacokinetic (ADME) properties.
The Iterative Optimization Cycle
The process is a feedback loop where SAR data from each round of testing informs the design of the next generation of compounds. This involves systematically modifying different positions of the indole scaffold and the carboxamide substituent to probe the chemical space and build a comprehensive understanding of the target-ligand interactions.
Caption: The Design-Make-Test-Analyze (DMTA) cycle in lead optimization.
Key SAR Insights at Different Positions
Systematic modification of the scaffold revealed critical regions for activity.
-
C2-Carboxamide: This group is a crucial hydrogen bond acceptor and is essential for activity. The nature of the N-substituent is highly influential, often pointing towards a solvent-exposed region where properties like solubility can be modulated.
-
N1-Indole Nitrogen: Substitution at the N1 position with small alkyl groups, such as a methyl group, was generally found to be favorable. This modification can improve cell permeability and metabolic stability.
-
C3-Position: This position proved to be critical for potent inhibition. Introduction of a bulky, lipophilic group (e.g., cyclohexyl, tert-butyl) at C3 resulted in a significant increase in potency. This substituent is believed to occupy a key hydrophobic pocket within the allosteric site.
-
C5-Position: This position is another key interaction point. SAR studies showed that substitution with specific groups, often containing a nitrogen atom capable of hydrogen bonding (like a sulfonamide or a methoxy-pyrrolidine), dramatically enhanced potency. This C5-substituent extends into another sub-pocket, forming critical interactions that anchor the inhibitor.
Data Summary: Representative SAR
The following table summarizes representative SAR data for the optimization of the indole-2-carboxamide series against HCV NS5B.
| Compound ID | R1 (N1-Position) | R2 (C3-Position) | R3 (C5-Position) | NS5B IC50 (nM) |
| 1 (Hit) | H | H | H | >1000 |
| 2 | H | tert-Butyl | H | 250 |
| 3 | Me | tert-Butyl | H | 150 |
| 4 | Me | tert-Butyl | -SO2NMe2 | 35 |
| 5 (Lead) | Me | Cyclohexyl | 2-methoxy-pyrrolidinyl-SO2- | 5 |
Data is illustrative and compiled from trends reported in the literature.
This data clearly demonstrates the additive and synergistic effects of optimizing multiple positions on the scaffold. The progression from a micromolar hit to a single-digit nanomolar lead is achieved through rational, data-driven chemical modifications.
Part 4: Broader Applications and Future Directions
While the development of HCV DAAs has largely moved towards combination therapies, the lessons learned from the 1H-indole-2-carboxamide story remain highly relevant. The scaffold's ability to be finely tuned for specific protein targets has led to its exploration in other therapeutic areas.
Notably, derivatives of this class have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key target in oncology. This demonstrates the versatility of the indole-2-carboxamide core and its potential for rapid adaptation to new biological targets, reinforcing its status as a privileged structure in drug discovery.
Future work will likely focus on applying the deep SAR knowledge of this scaffold to other challenging targets, leveraging its favorable physicochemical properties and synthetic accessibility to accelerate the discovery of new medicines.
References
-
The Discovery of Potent Allosteric Inhibitors of the Hepatitis C Virus NS5B Polymerase: The Evolution of a Series of 1H-Indole-2-carboxamides. Journal of Medicinal Chemistry. [Link]
-
Discovery of a Novel Series of 1H-Indole-2-carboxamides as Potent Allosteric Inhibitors of the Hepatitis C Virus NS5B Polymerase. Journal of Medicinal Chemistry. [Link]
-
1H-Indole-2-carboxamides as potent and selective inhibitors of the hepatitis C virus NS5B polymerase. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery of a Novel Series of C3-Substituted 1H-Indole-2-carboxamides as Potent Allosteric Inhibitors of the Hepatitis C Virus NS5B Polymerase. Journal of Medicinal Chemistry. [Link]
-
Discovery of Indole-2-Carboxamides as Potent and Orally Bioavailable STAT3 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry. [Link]
Introduction: The Strategic Importance of the Substituted Indole Scaffold
An In-Depth Technical Guide to 7-Fluoro-5-nitro-1H-indole-2-carboxylic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a privileged scaffold in drug discovery. This guide focuses on a specifically functionalized core: 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid . Each substitution on this indole core is a strategic design element intended to modulate its physicochemical and biological properties.
-
The Indole-2-carboxylic Acid Moiety: This feature provides a crucial handle for forming esters and amides, allowing for the exploration of diverse chemical space and interaction with biological targets. It is a key component in compounds developed as inhibitors of HIV-1 integrase.[2][3]
-
The 5-Nitro Group: As a strong electron-withdrawing group, the nitro functionalization significantly alters the electron density of the indole ring system. This modification can influence the molecule's binding affinity, metabolic stability, and pharmacokinetic profile.
-
The 7-Fluoro Group: The incorporation of fluorine is a well-established strategy in medicinal chemistry.[4] Its high electronegativity can modulate the acidity (pKa) of the nearby N-H group, influence metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[4]
This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of 7-fluoro-5-nitro-1H-indole-2-carboxylic acid and its analogs, offering field-proven insights for researchers in drug development.
Core Synthesis and Derivatization Strategies
The synthesis of substituted indole-2-carboxylic acids can be approached through several established methodologies. The Fischer indole synthesis is a classic and versatile method that remains highly relevant.[5] The general principle involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine with a pyruvate derivative.
Conceptual Synthetic Workflow
The synthesis of the 7-fluoro-5-nitro-1H-indole-2-carboxylic acid core typically begins with a correspondingly substituted aniline, which is converted to the necessary hydrazine intermediate. This hydrazine is then reacted with a pyruvate ester, and the resulting hydrazone is cyclized to form the indole ring system.
Caption: General workflow for synthesis and derivatization.
Protocol 1: Synthesis of the Core Scaffold via Fischer Indole Synthesis
This protocol is a representative method adapted from established procedures for synthesizing similar indole-2-carboxylic acids.[5][6]
Step 1: Formation of (3-Fluoro-5-nitrophenyl)hydrazine
-
Rationale: The synthesis begins with the conversion of the commercially available 3-fluoro-5-nitroaniline to its corresponding diazonium salt, which is then reduced in situ to the hydrazine. This hydrazine is the key precursor for the Fischer indole synthesis.
-
Procedure: a. Dissolve 3-fluoro-5-nitroaniline in concentrated hydrochloric acid at 0-5 °C. b. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. c. After stirring for 30 minutes, add this cold diazonium salt solution to a pre-chilled solution of tin(II) chloride in concentrated HCl. d. Allow the reaction to warm to room temperature and stir for several hours. e. Basify the mixture with a concentrated NaOH solution to precipitate the hydrazine. f. Filter the solid, wash with water, and dry under vacuum.
Step 2: Synthesis of Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate
-
Rationale: The hydrazine is condensed with ethyl pyruvate to form a hydrazone. This intermediate is then cyclized using a strong acid catalyst like polyphosphoric acid (PPA) or sulfuric acid to form the indole ring. Benzene or toluene are common solvents for this cyclization.[6]
-
Procedure: a. Suspend (3-fluoro-5-nitrophenyl)hydrazine and ethyl pyruvate in a suitable solvent like ethanol or toluene.[6] b. Stir the mixture at room temperature for 20-60 minutes to form the hydrazone.[6] c. Remove the solvent under reduced pressure. d. Add the crude hydrazone to polyphosphoric acid (PPA) and heat to 85-115 °C for 20-60 minutes.[6] e. Cool the reaction mixture and pour it onto ice water. f. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.
Step 3: Hydrolysis to 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid
-
Rationale: The final step is a standard alkaline hydrolysis of the ethyl ester to the carboxylic acid.
-
Procedure: a. Dissolve the crude ethyl ester from the previous step in a mixture of tetrahydrofuran (THF) and water.[7] b. Add an aqueous solution of sodium hydroxide (1N) and stir at room temperature for 3-5 hours.[7] c. Monitor the reaction by TLC until the starting material is consumed. d. Acidify the mixture with HCl (e.g., 6N) to precipitate the carboxylic acid product.[7] e. Filter the solid, wash with cold water, and dry to obtain the final product.
Physicochemical and Spectroscopic Profile
The properties of the core compound are critical for its handling, formulation, and interaction with biological systems. The data below is based on known values for structurally similar compounds.
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₉H₅FN₂O₄ | - |
| Molecular Weight | 224.15 g/mol | - |
| Appearance | Expected to be a pale yellow to brown powder. | Based on analogs like 7-nitro-1H-indole-2-carboxylic acid.[7][8] |
| Melting Point | >250 °C (Decomposition likely) | High melting points are typical for nitro-substituted aromatic carboxylic acids. |
| Solubility | Insoluble in water; soluble in DMSO and DMF. | Typical for this class of organic acids. |
| ¹H NMR (DMSO-d₆) | Expected peaks: Aromatic protons (3H), Indole N-H (1H, broad), Carboxylic acid O-H (1H, very broad). The fluorine atom will cause splitting of adjacent proton signals. | General knowledge of NMR spectroscopy. |
| ¹⁹F NMR | A singlet or doublet is expected, with a chemical shift characteristic of an aryl fluoride. | ¹⁹F NMR is a sensitive probe for the fluorine environment.[5] |
| IR (KBr, cm⁻¹) | Expected peaks: ~3300 (N-H), ~3000 (O-H, broad), ~1700 (C=O), ~1520 & ~1340 (NO₂ asymmetric and symmetric stretch). | Based on characteristic functional group frequencies.[9] |
| Mass Spec (ESI-) | [M-H]⁻ at m/z ≈ 223.02 | Calculated for the deprotonated molecule. |
Biological Activity and Therapeutic Potential
While specific data on 7-fluoro-5-nitro-1H-indole-2-carboxylic acid is limited, the activity of structurally related analogs provides strong evidence for its potential in several therapeutic areas.
Inhibition of Fructose-1,6-bisphosphatase (FBPase)
Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been identified as potent allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis.[10][11]
-
Mechanism of Action: FBPase inhibitors lower hepatic glucose production, making them attractive targets for the treatment of type 2 diabetes.[10] These indole derivatives act as allosteric inhibitors, binding to a site distinct from the active site, likely mimicking the natural allosteric regulator AMP.
-
Structure-Activity Relationship (SAR): Studies on 7-nitroindole-2-carboxamides revealed that the amide portion is crucial for activity. Extensive modifications led to the discovery of compounds with IC₅₀ values in the sub-micromolar range.[11] For example, a potent inhibitor from this class, compound 3.9, had an IC₅₀ of 0.99 μM.[10][11] The introduction of a 7-fluoro group could further enhance potency or improve pharmacokinetic properties.
Caption: Inhibition of FBPase in the gluconeogenesis pathway.
Anticancer and Kinase Inhibition Activity
The indole skeleton is prevalent in compounds with significant antiproliferative activity.[1] Many function by inhibiting protein kinases, such as EGFR and VEGFR, which are critical for tumor growth and angiogenesis.[1] The electronic properties imparted by the nitro and fluoro groups can be tuned to achieve potent and selective kinase inhibition.
Antimicrobial and Antiparasitic Potential
Indole-2-carboxamides have been optimized for activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[4] While the lead compounds in one study were ultimately discontinued due to pharmacokinetic issues, the scaffold demonstrated clear in vivo antiparasitic activity.[4] This suggests that derivatives of 7-fluoro-5-nitro-1H-indole-2-carboxylic acid could be explored for infectious disease applications.
| Compound Class | Target / Activity | Potency Range (Example) | Reference |
| 7-Nitro-1H-indole-2-carboxamides | FBPase Inhibition | IC₅₀ = 0.99 µM | [10][11] |
| Indole-2-carboxamides | Antiproliferative (various cancers) | GI₅₀ = 26 nM - 86 nM | [1] |
| Indole-2-carboxamides | Anti-Trypanosoma cruzi | pEC₅₀ in the micromolar range | [4] |
| Indole-2-carboxylic acids | HIV-1 Integrase Inhibition | IC₅₀ = 0.13 µM | [2] |
Protocol 2: General Procedure for Amide Derivative Synthesis
This protocol describes a standard amide coupling reaction to generate derivatives from the carboxylic acid core, a crucial step in exploring SAR.
Rationale: Converting the carboxylic acid to an amide is a common and effective way to modify the properties of a lead compound. Amide bonds are generally more stable metabolically than esters, and the N-substituent provides a vector to explore new interactions with a biological target. HATU is a common and efficient peptide coupling reagent.
Procedure:
-
Dissolve 7-fluoro-5-nitro-1H-indole-2-carboxylic acid (1 equivalent) in a suitable aprotic solvent like N,N-dimethylformamide (DMF).
-
Add a coupling agent, such as HATU (1.1 equivalents), and a non-nucleophilic base, like diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes to form the activated ester.
-
Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired amide derivative.
Conclusion and Future Directions
The 7-fluoro-5-nitro-1H-indole-2-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics. The strategic placement of electron-withdrawing and metabolically robust functional groups provides a unique chemical entity with significant potential. Based on the activities of related analogs, future research should focus on:
-
Synthesis and Screening: A library of amide and ester derivatives should be synthesized and screened against key targets like FBPase, various protein kinases, and microbial targets.
-
Pharmacokinetic Optimization: The nitro group, while beneficial for potency, can sometimes be a liability in terms of metabolism or toxicity. Exploring its reduction to an amine, followed by further derivatization, could yield compounds with improved drug-like properties.
-
Structural Biology: Obtaining co-crystal structures of active analogs with their target proteins would provide invaluable insight for rational, structure-based drug design.
This guide serves as a foundational resource for researchers aiming to exploit the therapeutic potential of this highly functionalized and promising indole scaffold.
References
- CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.
- CN102020600A - Synthetic method of indole-2-carboxylic acid.
-
Synthesis of 5-Fluoroindole-5-13C . Diva-Portal.org. [Link]
-
Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents . MDPI. [Link]
-
Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase . ResearchGate. [Link]
-
7-Nitroindole-2-carboxylic acid . Chem-Impex. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity . National Institutes of Health (NIH). [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors . MDPI. [Link]
-
Compound: 5-FLUOROINDOLE-2-CARBOXYLIC ACID (CHEMBL23507) . ChEMBL. [Link]
-
Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase . PubMed. [Link]
-
Synthesis of indoles . Organic Chemistry Portal. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors . Royal Society of Chemistry. [Link]
-
Scheme 1. Sequence for the synthesis of indole-2-carboxylic acid esters... . ResearchGate. [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations . MDPI. [Link]
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- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]
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spectroscopic data (NMR, IR, MS) of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid
An In-Depth Technical Guide to the Predicted Spectroscopic Data of 7-Fluoro-5-nitro-1H-indole-2-carboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid, a compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a detailed, predicted spectroscopic profile. By analyzing the known effects of individual substituents (fluoro, nitro, and carboxylic acid) on the indole scaffold, we offer a robust and scientifically-grounded dataset intended to aid researchers in the identification, characterization, and quality control of this compound. This guide is structured to provide not just data, but a deeper understanding of the causal relationships between molecular structure and spectroscopic output.
Introduction: The Rationale for Predictive Spectroscopy
This guide addresses this gap by employing a predictive methodology rooted in the principle of substituent additivity. The electronic effects (both inductive and resonance) of the fluorine, nitro, and carboxyl groups are well-understood and their impact on the indole nucleus can be estimated with high confidence by referencing data from analogous compounds.[8][9] This approach provides a powerful tool for researchers, enabling them to:
-
Tentatively identify the compound in complex reaction mixtures.
-
Guide purification efforts by predicting chromatographic and spectroscopic behavior.
-
Establish preliminary quality control parameters for synthesized batches.
-
Provide a foundational dataset for further computational and experimental studies.
The following sections will deconstruct the molecule's structure and predict its signature in ¹H NMR, ¹³C NMR, IR, and MS analyses.
Molecular Structure and Atom Numbering
To ensure clarity in spectral assignments, the following IUPAC-compliant numbering scheme will be used throughout this guide.
Caption: IUPAC numbering for 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of organic molecules. The predicted chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing nature of the substituents.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid in 0.6 mL of a deuterated solvent, typically DMSO-d₆, which is capable of dissolving the polar carboxylic acid and exchanging with the acidic N-H and COOH protons.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment should also be performed to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals. Quaternary carbons will be absent.
-
2D NMR: To confirm assignments, acquire standard 2D correlation spectra, including COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation).
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The aromatic region of the ¹H NMR spectrum will be defined by three isolated proton signals. The electron-withdrawing nitro group at C5 and the electronegative fluorine at C7 will significantly deshield adjacent protons.
-
-COOH and N-H Protons: These acidic protons will appear as broad singlets at the downfield end of the spectrum, typically >11 ppm in DMSO-d₆. Their chemical shifts are highly dependent on concentration and residual water content.
-
H3 Proton: This proton is on the pyrrole ring adjacent to the carboxylic acid. It will appear as a singlet or a narrow doublet due to a small coupling to H4.
-
Aromatic Protons (H4, H6): The protons on the benzene portion of the indole will be heavily influenced by the substituents.
-
H4: This proton is ortho to the strongly electron-withdrawing nitro group (C5) and meta to the fluorine (C7). It is expected to be the most downfield of the aromatic protons. It will appear as a doublet, coupled to H6 (⁴JHF).
-
H6: This proton is ortho to both the nitro group (C5) and the fluorine (C7). The strong deshielding effects will place it far downfield. It will appear as a doublet of doublets, showing coupling to both H4 (⁴JHH) and the fluorine (³JHF).
-
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Rationale |
| COOH | ~13.5 | br s | - | Typical for carboxylic acids in DMSO. |
| N1-H | ~12.5 | br s | - | Typical for indole N-H in DMSO. |
| H4 | 8.5 - 8.7 | d | ⁴J(H,F) ≈ 2-3 | Strongly deshielded by ortho-NO₂ group. |
| H6 | 8.2 - 8.4 | dd | ³J(H,F) ≈ 8-10, ⁴J(H,H) ≈ 2 | Deshielded by ortho-NO₂ and ortho-F. |
| H3 | 7.5 - 7.7 | s or d | ⁴J(H,H) ≈ 1-2 | Standard position for indole H3, slightly deshielded by COOH. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The ¹³C NMR spectrum is highly sensitive to substituent effects. The nitro and fluoro groups will cause significant shifts in the aromatic carbon signals.
-
Carbonyl Carbon (C8): Expected in the typical carboxylic acid range.
-
Indole Carbons:
-
C2: The attachment point of the carboxylic acid.
-
C7: Directly attached to fluorine, this carbon signal will be split into a doublet with a large ¹JCF coupling constant and will be shifted downfield.
-
C5: Attached to the nitro group, this carbon will be significantly deshielded.
-
C3a, C7a: These quaternary carbons will be identifiable by their lack of signal in a DEPT-135 spectrum.
-
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C8 (COOH) | 162 - 165 | Typical range for an α,β-unsaturated carboxylic acid. |
| C7 | 148 - 152 (d, ¹JCF ≈ 240-250 Hz) | Strong deshielding and large one-bond coupling due to F. |
| C5 | 142 - 145 | Deshielded due to direct attachment of NO₂ group. |
| C7a | 138 - 141 | Quaternary carbon adjacent to N and C7-F. |
| C2 | 130 - 133 | Attachment of COOH group. |
| C3a | 125 - 128 | Quaternary carbon shielded relative to C7a. |
| C6 | 118 - 121 (d, ²JCF ≈ 15-25 Hz) | Ortho to F, shows two-bond C-F coupling. |
| C4 | 115 - 118 | Ortho to NO₂. |
| C3 | 108 - 111 | Typical value for C3 of an indole-2-carboxylic acid. |
2D NMR Correlation Workflow
The following workflow illustrates how 2D NMR experiments would be used to definitively assign the structure.
Caption: Predicted primary fragmentation pathway in negative ion ESI-MS/MS.
-
Initial Ion: The parent molecule readily deprotonates at the carboxylic acid to form the [M-H]⁻ ion at m/z 223.02.
-
Loss of CO₂: A characteristic fragmentation for carboxylic acids is the neutral loss of carbon dioxide, leading to a fragment at m/z 179.02. [10][11]3. Loss of NO₂: The subsequent loss of the nitro group as an NO₂ radical is a common pathway for nitroaromatic compounds, resulting in a fragment at m/z 133.02.
-
Loss of HCN: Indole rings are known to fragment via the loss of HCN from the pyrrole ring, which would yield a final major fragment. [10]
Conclusion
This guide presents a detailed, predicted spectroscopic profile for 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid based on fundamental principles and data from analogous structures. The predicted ¹H and ¹³C NMR chemical shifts and coupling constants, key IR absorption frequencies, and mass spectrometry fragmentation patterns provide a robust framework for the identification and characterization of this molecule. While these data are predictive, they are grounded in extensive empirical evidence and serve as an authoritative starting point for any researcher working with this compound. Experimental verification remains the final standard, and it is hoped that this guide will accelerate and add confidence to that process.
References
- Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Brooks/Cole, Cengage Learning.
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ChemEurope.com. Infrared spectroscopy correlation table. [Link]
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An In-Depth Technical Guide to the Solubility and Stability of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid
Introduction
7-Fluoro-5-nitro-1H-indole-2-carboxylic acid is a complex heterocyclic compound of significant interest in contemporary drug discovery and development. Its unique molecular architecture, featuring an indole scaffold substituted with a fluorine atom, a nitro group, and a carboxylic acid moiety, suggests a nuanced profile of physicochemical properties that are critical to its behavior in biological systems. As researchers and drug development professionals, a comprehensive understanding of the solubility and stability of this molecule is paramount for advancing its potential therapeutic applications.
This technical guide provides an in-depth exploration of the solubility and stability of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid. Moving beyond a mere recitation of facts, this document delves into the causal relationships between the compound's structural features and its macroscopic properties. We will explore the theoretical underpinnings of its solubility and stability, present field-proven experimental protocols for their determination, and offer insights into the interpretation of the resulting data. Every protocol described herein is designed as a self-validating system, ensuring the generation of robust and reliable results.
I. Physicochemical Characterization and its Influence on Solubility
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid, its solubility is governed by the interplay of its constituent functional groups.
Structural Features Influencing Solubility:
-
Indole Nucleus: The indole ring system, being largely aromatic and nonpolar, tends to decrease aqueous solubility.
-
Carboxylic Acid Group: The presence of the carboxylic acid at the 2-position is expected to significantly enhance aqueous solubility, particularly at pH values above its pKa, where it will exist in its ionized carboxylate form. Carboxylic acids are capable of forming hydrogen bonds with water molecules, further contributing to solubility.[1]
-
Nitro Group: The highly polar nitro group can participate in hydrogen bonding and dipole-dipole interactions, which can positively influence solubility in polar solvents.
-
Fluorine Atom: Fluorine is the most electronegative element, and its substitution on the indole ring can alter the molecule's electron distribution, potentially impacting its pKa and dipole moment.[2] While fluorine can increase lipophilicity, its effect on solubility is context-dependent and can be influenced by its position on the aromatic ring.
Predicting Solubility:
While experimental determination is the gold standard, computational models can provide initial estimates of solubility. These models typically consider parameters such as logP (a measure of lipophilicity), pKa, and molecular weight. For 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid, the presence of both a lipophilic indole core and a hydrophilic carboxylic acid group suggests that its solubility will be highly pH-dependent.
Experimental Determination of Solubility
A multi-faceted approach to experimentally determining solubility is recommended, encompassing both kinetic and thermodynamic measurements.
1. Kinetic Solubility Assays:
Kinetic solubility provides a high-throughput assessment of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer.[3] This is particularly relevant for early-stage drug discovery where rapid compound assessment is crucial.
Table 1: Comparison of Kinetic Solubility Assay Methods
| Assay Method | Principle | Advantages | Disadvantages |
| Nephelometry | Measures light scattering from undissolved particles (precipitate). | High-throughput, rapid. | Indirect measurement, can be affected by colored compounds. |
| Direct UV/Vis Spectroscopy | Measures the UV/Vis absorbance of the supernatant after filtration or centrifugation to remove undissolved compound. | Direct measurement, good for compounds with a chromophore. | Requires a UV/Vis active compound, potential for interference from impurities. |
| LC-MS/MS | Quantifies the concentration of the dissolved compound in the supernatant using Liquid Chromatography-Mass Spectrometry. | High sensitivity and specificity, can be used for compounds without a chromophore. | Lower throughput, more resource-intensive. |
Experimental Protocol: Kinetic Solubility Determination by Nephelometry
This protocol outlines a standard procedure for assessing kinetic solubility.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Aqueous Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final DMSO concentration of ≤1%.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.
Caption: Workflow for Kinetic Solubility Assay by Nephelometry.
2. Thermodynamic (Equilibrium) Solubility Assays:
Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is a critical parameter for pre-formulation and formulation development. The shake-flask method is the most common approach.
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
-
Sample Preparation: Add an excess amount of solid 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid to a series of vials containing buffers of different pH values (e.g., pH 2, 5, 7.4, and 9).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.
Caption: Shake-Flask Method for Thermodynamic Solubility.
II. Stability Assessment: A Forced Degradation Approach
Understanding the stability of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid is crucial for determining its shelf-life, identifying potential degradation products, and developing stability-indicating analytical methods. Forced degradation studies, also known as stress testing, are employed to accelerate the degradation process and predict the compound's stability under various environmental conditions.[4][5][6]
Forced Degradation Conditions:
A comprehensive forced degradation study should expose the compound to hydrolytic, oxidative, photolytic, and thermal stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[4][5]
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 60°C | Hydrolysis of amide-like bonds in the indole ring, decarboxylation. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 60°C | Hydrolysis of amide-like bonds, potential for ring opening. |
| Oxidation | 3-30% H₂O₂, room temperature | Oxidation of the indole ring, potentially leading to oxindole derivatives or ring cleavage.[7] |
| Photolysis | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²) | Photochemical reactions involving the nitro group and the indole ring. |
| Thermal Degradation | Dry heat (e.g., 60-80°C) and high humidity (e.g., 75% RH) | Thermally induced decomposition, potentially involving the nitro group. |
Potential Degradation Pathways
The presence of the nitro group and the indole ring makes 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid susceptible to specific degradation pathways.
-
Reduction of the Nitro Group: Under certain conditions, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group.
-
Oxidative Cleavage of the Indole Ring: The indole ring is susceptible to oxidation, which can lead to the formation of various degradation products, including kynurenine-type compounds.[7]
-
Hydrolytic Instability: While the indole ring itself is generally stable to hydrolysis, extreme pH conditions could potentially lead to ring-opening reactions.
-
Decarboxylation: The carboxylic acid group may be susceptible to decarboxylation under thermal stress.
Caption: Potential Degradation Pathways.
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid in appropriate solvents for each stress condition. A control sample (unstressed) should also be prepared and stored under controlled conditions.
-
Stress Application: Expose the samples to the conditions outlined in Table 2 for a defined period. The extent of degradation should be monitored at various time points. The target degradation is typically 5-20%.[8]
-
Sample Analysis: Analyze the stressed and control samples using a stability-indicating analytical method, typically a gradient HPLC method with UV or MS detection. This method must be able to separate the parent compound from all significant degradation products.
-
Data Interpretation:
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and ensure that no degradation products are co-eluting.
-
Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for. The sum of the assay of the parent compound and the levels of all degradation products should be close to 100%.
-
Structural Elucidation: If significant degradation products are observed, their structures should be elucidated using techniques such as LC-MS/MS and NMR.
-
III. Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid. The interplay of the indole nucleus, carboxylic acid, nitro group, and fluorine atom dictates a complex physicochemical profile that necessitates a thorough experimental investigation. By employing the detailed protocols for kinetic and thermodynamic solubility determination, alongside a robust forced degradation strategy, researchers can generate the critical data required to advance the development of this promising compound.
The insights gained from these studies will not only inform formulation development and establish appropriate storage conditions but will also provide a deeper understanding of the molecule's potential behavior in a physiological environment. Future work should focus on the detailed structural characterization of any identified degradation products to fully assess their potential impact on safety and efficacy.
IV. References
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Energetic Effect of the Carboxylic Acid Functional Group in Indole Derivatives. PubMed. [Link]
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]
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Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. [Link]
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7-fluoro-5-nitro-1H-indole, min 97%, 100 mg. HDH Pharma. [Link]
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Unveiling the Therapeutic Potential of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid: A Technical Guide to Target Identification and Validation
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the potential therapeutic targets of the novel compound, 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid. As a Senior Application Scientist, this document is structured to offer not just a list of possibilities, but a scientifically-grounded rationale for target selection, coupled with actionable experimental workflows for validation. The indole scaffold is a well-recognized pharmacophore, and the specific substitutions of a fluorine at the 7-position and a nitro group at the 5-position suggest a unique electronic and steric profile that could confer high affinity and selectivity for a range of biological targets.[1][2]
The Indole Nucleus: A Privileged Scaffold in Drug Discovery
The indole ring system is a cornerstone of medicinal chemistry, found in a plethora of natural products and synthetic drugs with diverse pharmacological activities.[1][2] Its unique aromatic and hydrogen-bonding characteristics allow it to interact with a wide array of biological macromolecules. Derivatives of indole-2-carboxylic acid, in particular, have shown promise in various therapeutic areas, including oncology, virology, and metabolic diseases.[3][4][5][6] The introduction of a nitro group can further enhance biological activity, often through mechanisms involving bioreduction or by acting as a key binding element.[7]
Proposed Therapeutic Targets for 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid
Based on the known activities of structurally related indole derivatives, we propose the following high-priority therapeutic targets for 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid. The rationale for each is detailed below, followed by a comprehensive validation workflow.
Cancer-Associated Enzymes: IDO1 and TDO
Rationale: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in the kynurenine pathway of tryptophan metabolism.[3] Their overexpression in many cancers leads to an immunosuppressive tumor microenvironment. Several indole-2-carboxylic acid derivatives have emerged as potent dual inhibitors of IDO1 and TDO, demonstrating the suitability of this scaffold for targeting these enzymes.[3] The electron-withdrawing nature of the nitro and fluoro groups in 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid could enhance its binding affinity within the active sites of these enzymes.
Experimental Validation Workflow:
In Vitro Enzymatic Assays: A step-by-step protocol for assessing the inhibitory activity of the compound against IDO1 and TDO.
| Step | Procedure | Rationale |
| 1 | Recombinant human IDO1 and TDO enzyme purification | To obtain pure and active enzymes for the assay. |
| 2 | Enzyme activity assay setup | To measure the catalytic activity of the enzymes in the presence and absence of the test compound. This typically involves monitoring the production of N-formylkynurenine. |
| 3 | IC50 determination | To quantify the concentration of the compound required to inhibit 50% of the enzyme's activity. A dose-response curve is generated with serial dilutions of the compound. |
| 4 | Mechanism of inhibition studies | To determine if the inhibition is competitive, non-competitive, or uncompetitive. This is achieved by varying the substrate (tryptophan) concentration at fixed inhibitor concentrations. |
Cell-Based Assays: Evaluation of the compound's effect on tryptophan metabolism in a cellular context.
| Step | Procedure | Rationale |
| 1 | Cell line selection | Use of cancer cell lines known to express IDO1 or TDO (e.g., HeLa, SK-OV-3). |
| 2 | Kynurenine production assay | Measurement of kynurenine levels in the cell culture supernatant after treatment with the compound and an inducer of IDO1 expression (e.g., interferon-gamma). |
| 3 | T-cell co-culture assay | To assess the compound's ability to reverse the immunosuppressive effects of IDO1/TDO-expressing cancer cells on T-cell proliferation and function. |
Visualizing the IDO1/TDO Inhibition Pathway:
Caption: Proposed inhibition of the IDO1/TDO pathway.
Viral Integrases: A Focus on HIV-1 Integrase
Rationale: HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus.[4][8] The indole-2-carboxylic acid scaffold has been identified as a promising core for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[4][8] The core structure can chelate with the essential Mg2+ ions in the enzyme's active site.[8] The electronic properties of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid may enhance this chelation and overall inhibitory activity.
Experimental Validation Workflow:
In Vitro Integrase Strand Transfer Assay: A biochemical assay to directly measure the inhibition of the integrase enzyme.
| Step | Procedure | Rationale |
| 1 | Recombinant HIV-1 integrase purification | To obtain a pure and active enzyme for the assay. |
| 2 | Oligonucleotide substrate preparation | Synthesis and labeling of DNA oligonucleotides that mimic the viral DNA ends. |
| 3 | Strand transfer reaction | Incubation of the integrase, DNA substrates, and the test compound. The reaction is then stopped and the products are analyzed by gel electrophoresis. |
| 4 | IC50 determination | Quantification of the compound's potency in inhibiting the strand transfer reaction. |
Cell-Based Antiviral Assays: Assessing the compound's ability to inhibit viral replication in a cellular model.
| Step | Procedure | Rationale |
| 1 | Cell line and virus selection | Use of a suitable cell line (e.g., MT-4 cells) and a laboratory-adapted strain of HIV-1. |
| 2 | Antiviral activity assay | Infection of cells with HIV-1 in the presence of varying concentrations of the compound. Viral replication is measured by quantifying viral antigens (e.g., p24) or reverse transcriptase activity in the culture supernatant. |
| 3 | Cytotoxicity assay | To determine the compound's toxicity to the host cells and calculate the selectivity index (CC50/EC50). |
Visualizing the HIV-1 Integrase Inhibition Workflow:
Caption: Experimental workflow for HIV-1 integrase target validation.
Protein-Protein Interaction Stabilizers: 14-3-3 Proteins
Rationale: The 14-3-3 proteins are a family of highly conserved regulatory proteins that bind to a multitude of partner proteins, influencing their activity, localization, and stability. Targeting 14-3-3 protein-protein interactions is an emerging strategy in cancer therapy. Notably, 1H-indole-2-carboxylic acid derivatives have been successfully designed to target the 14-3-3η isoform, demonstrating anti-proliferative effects in liver cancer cell lines.[5][9] The specific substitutions on our lead compound could modulate its interaction with the 14-3-3 binding groove.
Experimental Validation Workflow:
In Vitro Binding Assays: Directly measuring the interaction between the compound and 14-3-3 proteins.
| Step | Procedure | Rationale |
| 1 | Recombinant 14-3-3 protein expression and purification | To obtain pure protein for binding studies. |
| 2 | Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) | To determine the binding affinity (KD) and thermodynamics of the compound-protein interaction. |
| 3 | Fluorescence Polarization (FP) assay | A high-throughput method to screen for compounds that disrupt the interaction between a 14-3-3 protein and a fluorescently labeled binding partner (e.g., a phosphopeptide). |
Cell-Based Target Engagement and Functional Assays: Confirming target engagement and downstream effects in a cellular environment.
| Step | Procedure | Rationale |
| 1 | Cellular Thermal Shift Assay (CETSA) | To confirm that the compound binds to 14-3-3 proteins in intact cells. |
| 2 | Co-immunoprecipitation (Co-IP) | To investigate whether the compound stabilizes or disrupts the interaction between 14-3-3 and a known binding partner (e.g., a client protein involved in cell cycle regulation). |
| 3 | Cell cycle analysis and apoptosis assays | To determine the functional consequences of 14-3-3 engagement by the compound in cancer cell lines.[5] |
Visualizing the 14-3-3 Protein Interaction Logic:
Caption: Logical relationship of the proposed 14-3-3 protein modulation.
Summary of Potential Therapeutic Applications and Key Data
| Proposed Target | Therapeutic Area | Key Validation Assays | Rationale based on Structural Analogs |
| IDO1/TDO | Oncology, Immunology | Enzymatic IC50, Cellular Kynurenine Production | Indole-2-carboxylic acids are known dual inhibitors.[3] |
| HIV-1 Integrase | Virology (Anti-HIV) | Strand Transfer Inhibition, Antiviral EC50 | Indole-2-carboxylic acid scaffold can chelate Mg2+ in the active site.[4][8] |
| 14-3-3 Proteins | Oncology | SPR/ITC Binding (KD), CETSA | 1H-indole-2-carboxylic acid derivatives have shown activity against 14-3-3η.[5][9] |
| c-Myc G-quadruplex | Oncology | FRET-melting, Luciferase Reporter Assay | 5-nitroindole derivatives have been shown to bind to and stabilize the c-Myc G-quadruplex.[7] |
| Fructose-1,6-bisphosphatase | Metabolic Diseases | Enzymatic Inhibition Assay | 7-nitro-1H-indole-2-carboxylic acid derivatives have been developed as allosteric inhibitors.[6] |
Conclusion and Future Directions
7-Fluoro-5-nitro-1H-indole-2-carboxylic acid represents a promising starting point for the development of novel therapeutics. The proposed targets—IDO1/TDO, HIV-1 integrase, and 14-3-3 proteins—are supported by a strong body of evidence from structurally related compounds. The outlined experimental workflows provide a clear and logical path for the comprehensive evaluation of this molecule's therapeutic potential. Further derivatization and structure-activity relationship (SAR) studies, guided by the results of these initial target validation experiments, will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties. The versatility of the indole scaffold suggests that other, yet to be identified, targets may also be relevant, and broader screening campaigns could be a valuable future endeavor.
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Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022-08-05). PubMed. Retrieved from [Link]
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Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. (2025-08-06). ResearchGate. Retrieved from [Link]
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- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Use of 7-Fluoro-5-nitro-1H-indole-2-carboxylic Acid in Enzyme Inhibition Assays
Introduction: The Privileged Indole Scaffold in Enzyme Inhibition
The indole nucleus represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to interact with a diverse array of biological targets.[1] Its structural resemblance to the amino acid tryptophan allows it to engage with the active or allosteric sites of numerous enzymes. Modifications to the indole ring system, such as the introduction of electron-withdrawing groups like nitro and fluoro substituents, can significantly modulate a compound's inhibitory potency and selectivity. This document provides a detailed guide for researchers on utilizing 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid , a novel indole derivative, in enzyme inhibition assays.
While the precise enzymatic targets of this specific compound are still under investigation, its structural congeners have shown significant activity against several important enzyme classes. Notably, derivatives of 7-nitro-1H-indole-2-carboxylic acid have been identified as potent allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in gluconeogenesis.[2][3] Additionally, the broader family of indole-2-carboxylic acids has yielded inhibitors for targets such as HIV-1 integrase and indoleamine 2,3-dioxygenase 1 (IDO1).[4][5]
Given the strong precedent for FBPase inhibition by structurally related 7-nitro-indole derivatives, this application note will focus on protocols for evaluating 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid as a potential inhibitor of FBPase.[2][3] The methodologies described herein, however, are broadly applicable and can be adapted for other enzyme systems.
Hypothesized Mechanism of Action: Allosteric Inhibition of Fructose-1,6-bisphosphatase (FBPase)
Fructose-1,6-bisphosphatase is a critical rate-limiting enzyme in the gluconeogenic pathway, responsible for the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.[6][7] Its activity is tightly regulated, primarily through allosteric inhibition by adenosine monophosphate (AMP).[7] Inhibitors of FBPase are of significant interest as potential therapeutic agents for type 2 diabetes.[2][8]
Based on studies of similar indole derivatives, it is hypothesized that 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid may act as an allosteric inhibitor, binding to the AMP site on the FBPase enzyme. This binding event would induce a conformational change in the enzyme, reducing its catalytic efficiency. The diagram below illustrates the role of FBPase in gluconeogenesis and the proposed site of inhibition.
Caption: Role of FBPase in gluconeogenesis and its proposed allosteric inhibition.
Experimental Protocols
This section provides a detailed, step-by-step protocol for determining the inhibitory potential of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid against FBPase using a spectrophotometric coupled-enzyme assay.[9] This method monitors the production of NADPH, which is proportional to FBPase activity.
Workflow for FBPase Inhibition Assay
The overall experimental workflow is depicted in the diagram below.
Caption: Experimental workflow for the FBPase coupled-enzyme inhibition assay.
Materials and Reagents
-
Test Compound: 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid
-
Enzymes:
-
Human recombinant Fructose-1,6-bisphosphatase (FBPase)
-
Phosphoglucose isomerase (PGI)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
-
Substrate: D-Fructose 1,6-bisphosphate (FBP)
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADP+)
-
Positive Control: Adenosine monophosphate (AMP)
-
Buffer Components:
-
Tris-HCl
-
MgCl₂
-
(NH₄)₂SO₄
-
EDTA
-
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Equipment:
-
UV-Vis spectrophotometer or microplate reader capable of reading at 340 nm
-
96-well UV-transparent microplates
-
Calibrated pipettes
-
Incubator or temperature-controlled plate reader (30°C)
-
Step-by-Step Procedure
-
Reagent Preparation:
-
Assay Buffer (pH 7.5): Prepare a buffer containing 0.2 M Tris-HCl, 4 mM MgCl₂, 4 mM (NH₄)₂SO₄, and 0.1 mM EDTA.[9]
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid in 100% DMSO.
-
Positive Control Stock Solution: Prepare a 10 mM stock solution of AMP in deionized water.
-
Enzyme Working Solutions: Dilute FBPase, PGI, and G6PDH in Assay Buffer to their respective working concentrations. The optimal concentration of FBPase should be determined empirically to ensure a linear reaction rate.
-
Substrate Solution: Prepare a stock solution of FBP in deionized water.
-
Cofactor Solution: Prepare a stock solution of NADP+ in deionized water.
-
-
Assay Protocol (96-well plate format):
-
Prepare Serial Dilutions: Create a serial dilution of the test compound and the positive control (AMP) in a separate plate using DMSO. A typical concentration range to test would be from 100 µM down to 1 nM.
-
Assay Plate Setup: In each well of a 96-well UV-transparent plate, add the following in order:
-
Assay Buffer
-
NADP+ (to a final concentration of 0.2 mM)[9]
-
PGI (to a final concentration of 1.4 units/well)[9]
-
G6PDH (to a final concentration of 0.5 units/well)[9]
-
2 µL of the diluted test compound, positive control, or DMSO (for negative control wells). The final DMSO concentration should not exceed 1%.
-
FBPase working solution.
-
-
Pre-incubation: Mix the plate gently and pre-incubate at 30°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.[9]
-
Reaction Initiation: Initiate the reaction by adding the FBP substrate solution to all wells. The final concentration of FBP should be close to its Km value for FBPase.[9]
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 30°C and measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes. This absorbance change corresponds to the formation of NADPH.
-
-
Data Analysis:
-
Calculate Initial Velocity (V₀): Determine the initial reaction velocity for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [1 - (V₀ inhibitor / V₀ DMSO control)] x 100
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the half-maximal inhibitory concentration (IC₅₀).
-
Data Presentation and Interpretation
The results of the enzyme inhibition assay can be summarized in a table, as shown below with hypothetical data.
| Inhibitor Concentration [µM] | Average Initial Velocity (mOD/min) | % Inhibition |
| 0 (DMSO Control) | 15.2 | 0% |
| 0.01 | 14.1 | 7.2% |
| 0.1 | 11.5 | 24.3% |
| 1 | 7.8 | 48.7% |
| 10 | 2.5 | 83.6% |
| 100 | 0.8 | 94.7% |
From a plot of this data, the IC₅₀ value for 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid against FBPase can be determined. A lower IC₅₀ value indicates a more potent inhibitor.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Low Signal | Inactive enzyme or substrate. | Verify the activity of all enzymes and the integrity of the substrate and NADP+. |
| Incorrect buffer pH or composition. | Prepare fresh buffer and confirm the pH. | |
| High Background Signal | Contamination of reagents. | Use fresh, high-purity reagents. |
| Non-enzymatic reduction of NADP+. | Run a control reaction without the FBPase enzyme. | |
| Inconsistent Results | Pipetting errors. | Ensure proper calibration and use of pipettes. Use a multichannel pipette for additions where possible. |
| Temperature fluctuations. | Use a temperature-controlled plate reader or incubator. | |
| Inhibitor Precipitation | Poor solubility of the test compound. | Decrease the final concentration of the compound or increase the percentage of DMSO (up to a validated limit). |
Conclusion
This application note provides a comprehensive framework for evaluating the inhibitory activity of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid against Fructose-1,6-bisphosphatase. By leveraging the established inhibitory profile of structurally similar compounds, researchers can efficiently screen and characterize this novel molecule. The detailed protocols and troubleshooting guide are designed to ensure the generation of robust and reliable data, facilitating the assessment of this compound's therapeutic potential.
References
- BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. BenchChem.
- Bio-protocol. (2021).
- Cui, W., et al. (2021). Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis. ACS Medicinal Chemistry Letters.
- Dang, Q., et al. (2006).
- Hines, J. K., et al. (2007). Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds. NIH Public Access.
- Li, S., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed.
- Van Schaftingen, E., & Hers, H. G. (1981).
- Wang, G., et al. (2015). Discovery of novel indole derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. European Journal of Medicinal Chemistry.
- Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
- Zhou, Y., et al. (2014).
Sources
- 1. Discovery of novel indole derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Solubilization of 7-Fluoro-5-nitro-1H-indole-2-carboxylic Acid for In Vitro Cell-Based Assays
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the solubilization of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid, a novel indole derivative with potential applications in pharmacological research. The successful delivery of this and similar small molecules to in vitro cell cultures is critically dependent on the selection of an appropriate solvent and the use of a carefully validated dissolution protocol. This guide outlines a systematic approach to solvent selection, stock solution preparation, and final working solution dilution, with a strong emphasis on maintaining scientific integrity and minimizing solvent-induced cellular artifacts. The causality behind each experimental choice is explained to empower researchers to adapt this protocol to their specific cell lines and experimental designs.
Introduction: The Challenge of Small Molecule Delivery in Cell Culture
The in vitro evaluation of poorly water-soluble compounds like 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid presents a significant challenge. The introduction of an external solvent is often necessary to achieve a homogenous solution for consistent and reproducible dosing in cell-based assays. However, the solvent itself can introduce confounding variables, potentially impacting cellular functions and leading to misinterpretation of the compound's true biological activity.[1] Therefore, a well-defined and validated protocol for solubilization is paramount.
This application note provides a comprehensive methodology for dissolving 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid, focusing on the preparation of a high-concentration stock solution in a suitable organic solvent and its subsequent dilution into aqueous cell culture media. The principles and techniques described herein are broadly applicable to a wide range of hydrophobic small molecules.
Pre-Protocol Considerations: Solvent Selection and Cytotoxicity
The choice of solvent is the most critical step in this protocol. While water is the ideal solvent for biological systems, the chemical structure of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid, with its aromatic indole core and nitro group, suggests poor aqueous solubility. Therefore, the use of an organic solvent is unavoidable.
Commonly Used Solvents for Cell Culture:
-
Dimethyl Sulfoxide (DMSO): A powerful and versatile solvent capable of dissolving a wide array of nonpolar compounds.[2][3] It is the most frequently used solvent in cell-based assays. However, DMSO is not inert and can exhibit cytotoxic effects at concentrations as low as 0.5% (v/v) in some cell lines.[4] It has also been shown to induce cellular differentiation and other off-target effects.
-
Ethanol: A less toxic alternative to DMSO for some cell lines.[5] However, its ability to dissolve highly nonpolar compounds may be more limited compared to DMSO.
-
Methanol: Another potential solvent, though its cytotoxicity should be carefully evaluated for the specific cell line in use.[6]
-
Acetone: While effective in dissolving many compounds, its volatility and potential for cytotoxicity require careful handling and validation.[7]
Recommendation: For 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid, DMSO is recommended as the initial solvent of choice due to its strong solubilizing power for similar heterocyclic compounds. However, it is imperative to determine the maximum tolerated concentration of DMSO for your specific cell line.
Experimental Workflow
The following diagram illustrates the overall workflow for the preparation and use of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid in cell culture experiments.
Caption: Workflow for preparing 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid for cell culture.
Detailed Protocol
Materials
-
7-Fluoro-5-nitro-1H-indole-2-carboxylic acid (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile syringe filters (0.22 µm), compatible with DMSO
-
Vortex mixer
-
Water bath or heat block (optional)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for your cell line.
Step-by-Step Methodology
Part A: Preparation of a High-Concentration Stock Solution (e.g., 20 mM)
-
Calculate the required mass:
-
The molecular weight of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid (C₉H₅FN₂O₄) is 224.15 g/mol .
-
To prepare 1 mL of a 20 mM stock solution, you will need:
-
Mass (g) = 20 mmol/L * 0.001 L * 224.15 g/mol = 0.004483 g = 4.48 mg
-
-
-
Weigh the compound:
-
Accurately weigh out 4.48 mg of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid powder using an analytical balance.
-
-
Dissolution:
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile, cell culture grade DMSO.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Expert Tip: If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes can aid solubility. Avoid excessive heat, which could degrade the compound. Visually inspect the solution to ensure no particulates are present.
-
-
Sterilization:
-
Sterile filter the stock solution using a 0.22 µm syringe filter into a new sterile tube. This is crucial to prevent contamination of your cell cultures.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[8]
-
Part B: Preparation of the Final Working Solution
-
Thaw the stock solution:
-
Remove one aliquot of the stock solution from the freezer and thaw it at room temperature.
-
-
Serial Dilution:
-
It is recommended to perform serial dilutions in your complete cell culture medium to reach the desired final concentration.[8] Direct dilution of a high-concentration DMSO stock into a large volume of aqueous medium can cause the compound to precipitate.
-
Example for a 20 µM final concentration from a 20 mM stock:
-
Prepare an intermediate dilution by adding 2 µL of the 20 mM stock to 998 µL of cell culture medium. This results in a 40 µM solution (a 1:500 dilution).
-
Vortex the intermediate dilution gently.
-
Add the desired volume of this intermediate dilution to your cell culture wells to achieve the final concentration. For instance, adding 50 µL of the 40 µM solution to a well containing 50 µL of cells in medium will result in a final concentration of 20 µM.
-
-
-
Solvent Control:
-
It is essential to include a vehicle control in all experiments.[1] This control should contain the same final concentration of DMSO as the wells treated with the compound.
-
For the example above, the final DMSO concentration would be 0.1%. The vehicle control wells would therefore be treated with a 0.1% DMSO solution in cell culture medium.
-
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Primary Solvent | DMSO (cell culture grade) | High solubilizing power for a wide range of organic molecules. |
| Stock Solution Concentration | 10-50 mM | A high concentration allows for minimal addition of solvent to the final culture volume, reducing potential cytotoxicity. |
| Final Solvent Concentration | < 0.5% (v/v), ideally ≤ 0.1% | To minimize solvent-induced artifacts and cytotoxicity.[4][8] The exact tolerance should be determined for each cell line. |
| Stock Solution Storage | -20°C or -80°C in aliquots | Prevents degradation and avoids repeated freeze-thaw cycles that can compromise compound stability.[8] |
Trustworthiness and Self-Validation
To ensure the reliability of your experimental results, the following self-validating steps should be incorporated into your workflow:
-
Solubility Confirmation: Before preparing a large batch of stock solution, perform a small-scale solubility test to confirm that 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid dissolves completely at the desired concentration in DMSO.
-
Solvent Toxicity Assay: Prior to conducting experiments with the compound, perform a dose-response curve for DMSO on your specific cell line to determine the highest non-toxic concentration. This can be assessed using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Visual Inspection for Precipitation: When diluting the stock solution into the aqueous cell culture medium, visually inspect the solution for any signs of precipitation (cloudiness or particulates). If precipitation occurs, the stock solution concentration may need to be lowered, or a different dilution strategy may be required.
By adhering to this detailed protocol and incorporating the recommended validation steps, researchers can confidently prepare and utilize 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid in their cell-based assays, ensuring the generation of accurate and reproducible data.
References
- Hansen, M. B., Nielsen, S. E., & Berg, K. (1989). Re-examination and further development of a precise and rapid dye method for measuring cell growth/cell kill. Journal of Immunological Methods, 119(2), 203–210.
- Jamalzadeh, L., Ghafoori, H., Sariri, R., & Rabuti, H. (2016). Cytotoxicity of eight organic solvents towards Balb/3T3 and 293T cells. Avicenna Journal of Medical Biochemistry, 4(2).
- Galvao, J., Davis, B., Tilley, M., Normando, E., Duchen, M. R., & Cordeiro, M. F. (2014). Unexpected solvable toxicity of dimethyl sulfoxide in retinal cell culture. PloS one, 9(3), e92691.
- Forman, H. J., & Cadenas, E. (2000). Cellular biology of reactive oxygen species. In Oxidative Stress and Signal Transduction (pp. 3-22). Springer, Boston, MA.
-
Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885.[1]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
- Kramer, J. A., Sagartz, J. E., & Morris, D. L. (2003). The application of discovery toxicology and pathology to aid in the selection of novel drug candidates.
- Ashwood, V., & G. Thomas, R. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. In Methods in molecular biology (Vol. 803, pp. 265-271). Humana Press.
-
AntBio. (2024, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Retrieved from [Link]
Sources
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- 2. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 4. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of different solvents on the ATP/ADP content and growth properties of HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 8. medchemexpress.cn [medchemexpress.cn]
Application Notes & Protocols: High-Throughput Screening with 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Derivatives of indole-2-carboxylic acid, in particular, have garnered significant attention as promising scaffolds for the development of novel therapeutics, including inhibitors of HIV-1 integrase and dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[2][3][4][5] The subject of this guide, 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid, is a novel small molecule with potential for biological activity. Its structural similarity to known enzyme inhibitors suggests its potential as a lead compound for drug discovery. High-throughput screening (HTS) is an essential methodology in the early stages of drug discovery, enabling the rapid screening of large compound libraries to identify "hits" that modulate the activity of a biological target.[6][7] This document provides a comprehensive guide to developing a high-throughput screening campaign for 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid, with a focus on a fluorescence-based enzyme inhibition assay.
Core Principles of the HTS Assay
Given that many indole-2-carboxylic acid derivatives have been identified as enzyme inhibitors, a fluorescence-based enzymatic assay is a highly suitable format for a primary HTS campaign.[8][9] These assays are known for their high sensitivity, robustness, and amenability to automation in high-density microplate formats (e.g., 384-well or 1536-well plates).[10][11][12]
The proposed assay is based on the principle of monitoring the activity of a target enzyme through the cleavage of a fluorogenic substrate. In the absence of an inhibitor, the enzyme converts the substrate into a highly fluorescent product. When an active inhibitor, such as a potential hit from the screening of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid, is present, the enzymatic activity is reduced, leading to a decrease in the fluorescent signal.
Experimental Workflow & Protocols
I. Assay Development and Miniaturization
Prior to initiating a full-scale HTS, it is crucial to develop a robust and miniaturized assay. This involves optimizing several parameters to ensure the assay is sensitive, reproducible, and cost-effective.
Key Optimization Parameters:
-
Enzyme Concentration: Titrate the enzyme to determine the minimal concentration that yields a robust signal-to-background ratio.
-
Substrate Concentration: The substrate concentration is typically kept at or below the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.
-
Incubation Time: Determine the optimal incubation time for the enzymatic reaction to remain in the linear range.
-
DMSO Tolerance: Assess the effect of dimethyl sulfoxide (DMSO), the solvent used for compound storage, on enzyme activity. The final DMSO concentration in the assay should be kept constant and at a level that does not significantly inhibit the enzyme (typically ≤1%).
II. High-Throughput Screening Protocol
The following protocol is a generalized workflow for a 384-well plate format. All liquid handling steps should be performed using automated liquid handlers to ensure precision and throughput.[6]
Materials and Reagents:
-
Assay Plates: 384-well, black, flat-bottom plates.
-
Compound Plates: Source plates containing 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid and other library compounds dissolved in 100% DMSO.
-
Control Compounds: A known inhibitor of the target enzyme (positive control) and a vehicle control (DMSO).
-
Target Enzyme: Purified recombinant enzyme of interest.
-
Fluorogenic Substrate: A substrate that becomes fluorescent upon cleavage by the target enzyme.
-
Assay Buffer: A buffer system optimized for the target enzyme's activity and stability.
-
Automated Liquid Handling System: For dispensing reagents and compounds.
-
Plate Reader: A multi-well plate reader capable of detecting fluorescence intensity.
Step-by-Step Protocol:
-
Compound Plating:
-
Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 20-50 nL) of the 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid, positive controls, and negative controls (DMSO) from the source plates to the corresponding wells of the 384-well assay plates.
-
-
Enzyme Addition:
-
Prepare a working solution of the target enzyme in the assay buffer at the pre-determined optimal concentration.
-
Dispense the enzyme solution into all wells of the assay plates using an automated dispenser.
-
-
Pre-incubation:
-
Incubate the assay plates for a short period (e.g., 15-30 minutes) at room temperature to allow the compounds to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare a working solution of the fluorogenic substrate in the assay buffer.
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Signal Detection:
-
Immediately after substrate addition, place the assay plates in a kinetic plate reader and measure the fluorescence intensity at regular intervals for the pre-determined reaction time. Alternatively, for an endpoint assay, incubate the plates for the optimized reaction time and then measure the final fluorescence.
-
Data Analysis and Hit Validation
I. Primary Data Analysis
The raw fluorescence data is processed to determine the activity of each compound.
-
Percentage Inhibition Calculation: The percentage inhibition for each compound is calculated using the following formula:
% Inhibition = [1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background)] * 100
-
Signal_compound: Fluorescence signal in the presence of the test compound.
-
Signal_vehicle: Average fluorescence signal of the DMSO-only wells (negative control).
-
Signal_background: Average fluorescence signal of the positive control wells (maximal inhibition).
-
-
Assay Quality Control (Z'-factor): The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Z' = 1 - [ (3 * SD_vehicle + 3 * SD_background) / |Mean_vehicle - Mean_background| ]
-
SD: Standard Deviation
-
Mean: Mean
-
II. Hit Identification and Triage
A "hit" is a compound that exhibits a statistically significant level of inhibition. A common threshold for hit selection is a percentage inhibition greater than three times the standard deviation of the vehicle control wells.
III. Counter-Screening and False Positive Elimination
It is critical to perform counter-screens to eliminate false positives that can arise from compound interference with the assay technology.[13][14] For 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid, potential sources of interference could be related to its fluorescent properties or the presence of the nitro group, which can be reactive.
Common Counter-Screens:
-
Fluorescence Interference Assay: Test the intrinsic fluorescence of the compound at the excitation and emission wavelengths of the assay. Also, assess its ability to quench the fluorescence of the product of the enzymatic reaction.
-
Assay without Enzyme: Incubate the compound with the substrate in the absence of the enzyme to identify compounds that directly react with the substrate.
-
Orthogonal Assays: Confirm the activity of the hits in a different assay format that relies on an alternative detection method (e.g., a luminescence-based or absorbance-based assay).
Visualizations
HTS Workflow
Caption: A generalized workflow for a high-throughput screening campaign.
Principle of Fluorescence-Based Enzyme Inhibition Assay
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Application Notes and Protocols for the Quantification of 7-Fluoro-5-nitro-1H-indole-2-carboxylic Acid
Introduction: The Significance of Quantifying 7-Fluoro-5-nitro-1H-indole-2-carboxylic Acid
7-Fluoro-5-nitro-1H-indole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring an indole core, a nitro group, a fluorine atom, and a carboxylic acid moiety, suggests its potential as a scaffold for synthesizing pharmacologically active agents. The nitro group can act as a bioisostere or be a precursor for an amino group, while the fluorine atom can enhance metabolic stability and binding affinity. Accurate quantification of this molecule is paramount during various stages of the drug development pipeline, from synthesis and purity assessment to pharmacokinetic and metabolic studies.
This comprehensive guide provides detailed, validated analytical methods for the precise quantification of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them. The methods are grounded in established analytical principles and validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure trustworthiness and scientific integrity.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
The RP-HPLC-UV method is a robust and widely accessible technique for the routine quantification and purity analysis of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid. The method leverages the compound's aromatic nature and the presence of chromophores (the nitroindole system) for sensitive UV detection. The carboxylic acid and polar nitro and fluoro groups necessitate careful selection of a mobile phase and column to achieve optimal retention and peak shape.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 reversed-phase column is selected for its hydrophobic interaction with the indole ring. The polarity of the analyte requires a well-end-capped column to minimize peak tailing from interactions with residual silanols.
-
Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure adequate retention of the polar analyte while allowing for efficient elution and a reasonable run time. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is critical. At a low pH, the carboxylic acid group is protonated, rendering the molecule less polar and enhancing its retention on the C18 column, which is essential for good chromatography of acidic compounds.[1]
-
Detection Wavelength: The nitroaromatic structure of the analyte is expected to have a strong UV absorbance. Based on data for similar nitroindole compounds, a detection wavelength in the range of 340-360 nm is chosen to maximize sensitivity and minimize interference from common solvents and excipients.[1]
Experimental Workflow for RP-HPLC-UV Analysis
Caption: Workflow for the quantification of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid by RP-HPLC-UV.
Detailed Protocol for RP-HPLC-UV Analysis
1. Materials and Reagents:
-
7-Fluoro-5-nitro-1H-indole-2-carboxylic acid reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)
-
Methanol (HPLC grade)
2. Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18.1-22 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 350 nm |
| Run Time | 22 minutes |
3. Preparation of Solutions:
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a final concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter prior to injection.
4. Method Validation (as per ICH Q2(R2) Guidelines): [2][3][4][5][6]
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for the analyte should be well-resolved from any impurities or matrix components. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Accuracy | Mean recovery of 98.0% to 102.0% at three concentration levels. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10. |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3. |
| Robustness | No significant change in results with small variations in flow rate, column temperature, and mobile phase composition. |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of the analyte in complex biological matrices (e.g., plasma or tissue extracts), LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the sensitive and specific detection of a tandem mass spectrometer.
Causality Behind Experimental Choices:
-
Ionization Source: An Electrospray Ionization (ESI) source is chosen, as it is well-suited for polar, ionizable molecules like carboxylic acids. Negative ion mode is selected to detect the deprotonated molecule [M-H]⁻, which is readily formed from the carboxylic acid group.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.[7][8][9] A specific precursor ion (the deprotonated molecule) is selected and fragmented, and a characteristic product ion is monitored. This specificity minimizes matrix effects and allows for quantification at very low levels.
-
Chromatography: A fast LC gradient is used to ensure high throughput while still providing adequate separation from potential interferences. The use of a volatile mobile phase modifier like formic acid is essential for compatibility with the MS source.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification, including a typical sample preparation for biological matrices.
Detailed Protocol for LC-MS/MS Analysis
1. Materials and Reagents:
-
7-Fluoro-5-nitro-1H-indole-2-carboxylic acid reference standard
-
Stable isotope-labeled internal standard (if available)
-
Acetonitrile and Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
2. LC-MS/MS Conditions:
| Parameter | Value |
| LC System | UHPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Source | ESI, Negative Ion Mode |
| MRM Transition | To be determined by infusion of standard (Expected: m/z 223 -> fragment) |
| Key MS Parameters | Capillary Voltage, Cone Voltage, Collision Energy to be optimized |
3. Sample Preparation (from Plasma):
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Mobile Phase A:B).
-
Vortex, and transfer to an autosampler vial for injection.
4. Method Validation: The validation will follow the ICH Q2(R2) guidelines, with particular attention to matrix effects, recovery, and stability in the biological matrix.
Method 3: UV-Vis Spectrophotometry
For a rapid, simple, and high-throughput estimation of concentration in pure solutions, UV-Vis spectrophotometry is a viable option. This method is based on the Beer-Lambert law and relies on the inherent UV absorbance of the analyte.
Causality Behind Experimental Choices:
-
Solvent: A polar solvent like methanol or a mixture of acetonitrile and water is chosen to ensure complete dissolution of the analyte.
-
Wavelength of Maximum Absorbance (λmax): The UV spectrum of the compound is scanned to identify the λmax. For nitroaromatic compounds, this is typically in the UV-A or near-visible range, providing a degree of selectivity.[10][11][12][13]
Logical Relationship for UV-Vis Quantification
Sources
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application of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid in fragment-based drug design
Application Notes & Protocols
Topic: Application of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid in Fragment-Based Drug Design
Audience: Researchers, scientists, and drug development professionals.
Abstract
Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient alternative to high-throughput screening for the discovery of novel lead compounds.[1][2] This methodology relies on identifying low-molecular-weight fragments that bind weakly but efficiently to a biological target, which are then optimized into high-affinity leads.[3][4][5] This document provides a detailed technical guide on the application of a specific, high-value fragment, 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid , in FBDD campaigns. We will explore the chemical rationale behind its design, detailing the strategic roles of the indole scaffold, fluoro and nitro substituents, and the carboxylic acid moiety. Furthermore, we provide comprehensive, step-by-step protocols for primary screening, orthogonal validation, structural characterization, and computational and synthetic strategies for hit-to-lead evolution.
The Paradigm of Fragment-Based Drug Design (FBDD)
FBDD operates on the principle that a more comprehensive exploration of chemical space can be achieved by screening smaller, less complex molecules (fragments) than by screening large, drug-like compounds.[1][2] Because of their low molecular weight (typically < 300 Da), fragments can form high-quality, energetically favorable interactions with a target protein, a characteristic measured by Ligand Efficiency (LE).[3][6] The FBDD workflow is an iterative process that begins with identifying these low-affinity binders and systematically evolving them into potent drug candidates.
Rationale for 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid as a Premier FBDD Fragment
The selection of fragments is critical to the success of an FBDD campaign. 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid is an exemplary fragment due to the strategic combination of its functionalities, which provides a rich source of potential interactions and a versatile handle for synthetic elaboration.
The Privileged Indole Scaffold
The indole ring is a bicyclic aromatic heterocycle found in numerous natural products and FDA-approved drugs, including vinca alkaloids and serotonin.[7][8] Its planar structure is ideal for participating in π–π stacking interactions within protein binding sites, and the nitrogen atom can act as a hydrogen bond donor.[7] Specifically, the indole-2-carboxylic acid motif has been successfully used as a starting point in fragment-based campaigns to develop potent inhibitors.[9]
Strategic Role of the 7-Fluoro Substituent
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[10] Its high electronegativity and small size allow it to profoundly modulate molecular properties without adding significant steric bulk.[11]
-
Modulation of Electronics and pKa: The fluorine atom is strongly electron-withdrawing, which can alter the acidity of the nearby indole N-H and the 2-carboxylic acid group, potentially tuning interactions within the binding pocket.
-
Enhanced Binding Affinity: Fluorine can act as a weak hydrogen bond acceptor and participate in favorable electrostatic and dipole interactions with the protein backbone or side chains.[10][12]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[13] Placing a fluorine at the 7-position can block a potential site of metabolism, improving the pharmacokinetic profile of evolved compounds.[13]
Strategic Role of the 5-Nitro Substituent
The nitro group provides distinct advantages for both initial binding and subsequent fragment evolution.
-
Specific Interactions: As a powerful electron-withdrawing group and hydrogen bond acceptor, the nitro group can form specific, directional interactions with donor groups in a protein's active site.
-
Synthetic Handle: The nitro group is a versatile functional group that can be readily reduced to an amine. This amine then serves as a key attachment point for fragment "growing" strategies, allowing for the systematic exploration of adjacent binding pockets through amide bond formation or other coupling chemistries.
Data Summary: Physicochemical Properties
| Property | Value/Characteristic | Rationale for FBDD |
| Molecular Weight | 224.15 g/mol | Compliant with the "Rule of Three" (MW < 300 Da) for fragments.[3] |
| Scaffold | Indole-2-carboxylic acid | Privileged structure for protein binding; provides H-bond donor/acceptor sites.[7][9] |
| 7-Fluoro Group | C-F bond | Enhances metabolic stability and modulates electronics for improved binding.[10][13] |
| 5-Nitro Group | NO₂ | Strong H-bond acceptor; serves as a versatile synthetic handle for elaboration. |
| Carboxylic Acid | COOH | Key recognition motif; strong H-bond donor/acceptor; potential for salt bridge formation.[14] |
Application Protocols: Screening & Hit Validation
The weak affinity of fragments necessitates the use of highly sensitive biophysical techniques for screening and validation.[3][15] We recommend a sequential workflow of SPR for primary screening, followed by NMR for orthogonal validation and binding site mapping.
Protocol 1: Primary Screening with Surface Plasmon Resonance (SPR)
Causality: SPR is an ideal primary screening technique as it is label-free, requires low protein consumption, provides real-time kinetic data (association and dissociation rates), and can rapidly screen hundreds of fragments.[16][17][18][19]
Methodology:
-
Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5). Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize the target protein to the desired density (typically 5,000-10,000 Response Units) via amine coupling in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution. A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.
-
-
Fragment Preparation:
-
Prepare a 100 mM stock solution of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid in 100% DMSO.
-
Create a dilution series (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM) in the running buffer (e.g., HBS-EP+). Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%) to minimize solvent mismatch artifacts.[17][18]
-
-
Screening Assay:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject the fragment solutions over the reference and target flow cells at a constant flow rate (e.g., 30 µL/min). Use a contact time of 60-120 seconds, followed by a dissociation phase of 120-240 seconds.
-
Perform a regeneration step between injections if necessary (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Double-reference subtract the sensorgram data (subtracting the reference channel signal, then the buffer-only injection signal).
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (Kᴅ), and the kinetic rate constants (kₐ and kᴅ).
-
A confirmed hit typically has a Kᴅ in the micromolar (µM) to low millimolar (mM) range and demonstrates a concentration-dependent binding response.
-
Protocol 2: Validation and Mapping with NMR Spectroscopy
Causality: NMR spectroscopy is a powerful method for validating hits from primary screens, as it is less prone to artifacts from protein aggregation or assay interference and can directly map the fragment's binding site on the protein surface.[20][21][22] Protein-observed 2D experiments like the ¹H-¹⁵N HSQC are particularly robust.[23]
Methodology:
-
Protein Preparation:
-
Express and purify the target protein with uniform ¹⁵N isotopic labeling.
-
Prepare a 50-100 µM solution of the ¹⁵N-labeled protein in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.8, with 10% D₂O).
-
-
Fragment Titration:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific backbone amide N-H group in the protein.
-
Prepare a concentrated stock of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid in deuterated DMSO (DMSO-d₆).
-
Add increasing amounts of the fragment stock solution to the protein sample to achieve final molar ratios of protein:fragment such as 1:1, 1:5, 1:10, and 1:25.
-
Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.
-
-
Data Analysis (Chemical Shift Perturbation):
-
Overlay the spectra from the titration series. Identify peaks that shift or broaden upon addition of the fragment. These changes indicate that the corresponding amino acid residues are in or near the fragment's binding site.
-
Calculate the combined chemical shift perturbation (CSP) for each residue using the formula: Δδ = √[ (Δδ¹H)² + (α * Δδ¹⁵N)² ], where α is a scaling factor (typically ~0.2).
-
Map the residues with significant CSP values onto the 3D structure of the protein. This will visually delineate the binding pocket on the protein surface.[21]
-
Application Protocols: Fragment Elaboration
Once a fragment hit is validated and its binding mode is characterized, the next phase is to evolve it into a more potent lead compound. This is typically achieved through structure-guided strategies like fragment growing or linking.[6][24]
Protocol 3: Structure-Guided Fragment Growing via Synthetic Chemistry
Causality: With high-resolution structural data (ideally from X-ray crystallography[25][26]), medicinal chemists can rationally design new analogs. The 5-nitro group on our fragment is an ideal vector for a "growing" strategy.
Hypothetical Scenario: Assume structural data shows the 5-nitro group pointing towards a small, unoccupied hydrophobic pocket adjacent to the primary binding site.
Methodology:
-
Chemical Transformation (Nitro Reduction):
-
Dissolve 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid in a suitable solvent like ethanol or methanol.
-
Add a catalyst, such as Palladium on Carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and purification will yield 5-Amino-7-fluoro-1H-indole-2-carboxylic acid .
-
-
Structure-Guided Elaboration (Amide Coupling):
-
Based on the structural data, select a small, hydrophobic carboxylic acid to couple to the newly formed aniline (e.g., cyclopropanecarboxylic acid).
-
Activate the selected carboxylic acid using a standard peptide coupling reagent (e.g., HATU or HBTU) in a solvent like DMF with a non-nucleophilic base (e.g., DIPEA).
-
Add the 5-Amino-7-fluoro-1H-indole-2-carboxylic acid (with appropriate protection of its own carboxylic acid if necessary).
-
Allow the reaction to proceed to completion.
-
Purify the resulting product, which now incorporates a new chemical moiety designed to occupy the adjacent pocket.
-
-
Biological Evaluation:
-
Test the newly synthesized compound using the SPR and/or NMR assays described above. A successful "grow" will result in a significant improvement in binding affinity (lower Kᴅ).
-
Protocol 4: Computational Prioritization of Analogs
Causality: Computational chemistry can significantly accelerate the hit-to-lead process by predicting which synthetic modifications are most likely to improve affinity, allowing researchers to prioritize synthetic efforts and reduce costs.[27][28][29]
Methodology:
-
Model Preparation:
-
Start with a high-resolution crystal structure of the target protein in complex with 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid.
-
Prepare the structure for modeling: add hydrogens, assign protonation states, and minimize the energy of the complex using a molecular mechanics force field.
-
-
In Silico Fragment Growing/Linking:
-
Using software designed for de novo design or fragment evolution (e.g., Schrödinger's FEP+, BioSolveIT's SeeSAR), computationally "grow" new functional groups from the 5-position or "link" to other known fragments in adjacent sites.[15][24]
-
Generate a virtual library of hundreds or thousands of potential new analogs.
-
-
Scoring and Prioritization:
-
Dock each virtual analog into the binding site.
-
Score the predicted binding poses using a combination of physics-based scoring functions (e.g., MM/GBSA) and empirical scoring functions to estimate the change in binding free energy.
-
Filter the results based on predicted affinity, ligand efficiency, and desirable physicochemical properties (e.g., cLogP, polar surface area).
-
-
Synthesis and Testing:
-
Select a small, diverse set of the top-ranked virtual hits for chemical synthesis and subsequent biophysical testing to validate the computational predictions.
-
Conclusion
7-Fluoro-5-nitro-1H-indole-2-carboxylic acid represents a highly valuable tool for any fragment-based drug discovery campaign. Its carefully designed architecture combines a privileged indole scaffold with strategically placed fluoro and nitro groups. This unique combination provides a robust starting point for identifying initial hits and offers clear, rational vectors for synthetic elaboration into potent, selective, and drug-like lead compounds. The protocols outlined in this document provide a comprehensive framework for leveraging this fragment's potential, from initial screening to structure-guided optimization.
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May, H. D., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. International Journal of Molecular Sciences. [Link]
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Sykes, M. L., et al. (2018). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Infectious Diseases. [Link]
-
Li, R., et al. (2017). Fragment-Based Design, Synthesis, and Biological Evaluation of 1-Substituted-indole-2-carboxylic Acids as Selective Mcl-1 Inhibitors. Arch Pharm (Weinheim), 350(1). [Link]
-
Hirsch, A. K. H., et al. (2024). Exploring Fragment-Based Approaches in Drug Discovery. Drug Design, Development and Therapy. [Link]
-
de Azevedo, W. F., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. [Link]
-
Research and Reviews. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Application Notes and Protocols for the Fischer Indole Synthesis of Nitroindoles
Introduction: The Strategic Importance of Nitroindoles in Modern Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Among its many derivatives, nitroindoles are of particular interest to researchers and drug development professionals. The introduction of a nitro group onto the indole ring profoundly influences the molecule's electronic properties, often enhancing its biological activity and providing a versatile chemical handle for further functionalization. These compounds are pivotal intermediates in the synthesis of a wide array of therapeutic agents, including anticancer, antiviral, and antimicrobial drugs.
The Fischer indole synthesis, a venerable and powerful reaction discovered by Emil Fischer in 1883, remains a primary method for constructing the indole nucleus.[2] This acid-catalyzed cyclization of an arylhydrazine with a ketone or aldehyde offers a direct and adaptable route to a diverse range of substituted indoles.[3] However, the synthesis of nitroindoles via this method presents unique challenges. The electron-withdrawing nature of the nitro group can deactivate the phenylhydrazine precursor, often necessitating harsher reaction conditions which can lead to undesired side products and lower yields.
These application notes provide a comprehensive guide for researchers navigating the intricacies of the Fischer indole synthesis for the preparation of nitroindoles. We will delve into the mechanistic underpinnings of the reaction, offer detailed, step-by-step protocols for the synthesis of key nitroindole isomers, and present a comparative analysis of various catalytic systems. Furthermore, we will address the critical safety considerations inherent in this chemistry, ensuring that researchers can confidently and safely leverage this potent synthetic tool in their drug discovery endeavors.
Mechanistic Insights: Understanding the Fischer Indole Synthesis Pathway
The Fischer indole synthesis is a sophisticated cascade of reactions that transforms a phenylhydrazone (formed in situ from a phenylhydrazine and a carbonyl compound) into the indole ring system.[2] A thorough understanding of this mechanism is paramount for troubleshooting and optimizing the synthesis of nitroindoles.
The generally accepted mechanism proceeds through the following key stages:
-
Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of a nitro-substituted phenylhydrazine with an aldehyde or ketone to form the corresponding nitrophenylhydrazone.
-
Tautomerization to Ene-hydrazine: The hydrazone then undergoes tautomerization to its more reactive ene-hydrazine isomer. This step is crucial as it sets the stage for the subsequent sigmatropic rearrangement.
-
[4][4]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a[4][4]-sigmatropic rearrangement, a concerted process that forms a new carbon-carbon bond and is often the rate-determining step of the synthesis. This rearrangement results in the formation of a di-imine intermediate.
-
Aromatization and Cyclization: The di-imine intermediate readily aromatizes to form a more stable aminoacetal. Subsequent intramolecular cyclization, driven by the nucleophilicity of the amino group, leads to the formation of a five-membered ring.
-
Elimination of Ammonia: The final step involves the acid-catalyzed elimination of an ammonia molecule from the cyclic intermediate, yielding the aromatic nitroindole product.[5]
The presence of a nitro group on the phenylhydrazine ring can significantly impact the kinetics of these steps, particularly the[4][4]-sigmatropic rearrangement, often requiring more forcing conditions to achieve efficient conversion.
Experimental Workflows and Protocols
General Considerations and Best Practices
-
Reagent Purity: The purity of the nitrophenylhydrazine and the carbonyl compound is critical. Impurities can lead to the formation of side products and complicate purification.
-
Catalyst Selection: A range of Brønsted and Lewis acids can be employed as catalysts.[2] The choice of catalyst can influence reaction rates, yields, and in some cases, regioselectivity. Polyphosphoric acid (PPA) and phosphoric acid (H₃PO₄) are often effective for less reactive nitro-substituted substrates.
-
Solvent: The choice of solvent can impact the solubility of the reactants and the reaction temperature. High-boiling solvents such as toluene or xylenes are often used, particularly with less reactive substrates.
-
Reaction Monitoring: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of the reaction. A suitable eluent system should be determined beforehand.
-
Purification: Nitroindoles are typically solids and can be purified by recrystallization or column chromatography.[6]
Diagram of the Experimental Workflow
Caption: General workflow for the Fischer indole synthesis of nitroindoles.
Protocol 1: Synthesis of 3-Methyl-5-nitroindole
This protocol is an adaptation of an improved Fischer synthesis method that utilizes phosphoric acid for enhanced yields.
Materials:
-
4-Nitrophenylhydrazine
-
Propionaldehyde
-
85% Phosphoric acid (H₃PO₄)
-
Toluene
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Hydrazone Formation (in situ): While the hydrazone can be pre-formed and isolated, this procedure proceeds with in situ formation.
-
Reaction Setup: In a round-bottom flask, combine 4-nitrophenylhydrazine (e.g., 10 mmol, 1 equivalent) and toluene (e.g., 50 mL).
-
Reagent Addition: Add propionaldehyde (e.g., 12 mmol, 1.2 equivalents) to the stirred suspension.
-
Catalyst Addition: Carefully add 85% phosphoric acid (e.g., 10 mL) to the reaction mixture.
-
Cyclization: Heat the vigorously stirred biphasic mixture to 90-100 °C for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully separate the toluene layer.
-
Wash the toluene layer with water, followed by a saturated sodium carbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude orange solid can be purified by recrystallization from ethanol or a toluene/hexane mixture to yield 3-methyl-5-nitroindole as orange crystals.
-
-
Characterization:
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
-
Protocol 2: Synthesis of 3-Methyl-6-nitroindole
This protocol outlines the synthesis of 3-methyl-6-nitroindole, which is often formed as a co-product in the synthesis of the 4-nitro isomer. Separation is key to isolating the desired product.
Materials:
-
3-Nitrophenylhydrazine
-
Propionaldehyde
-
85% Phosphoric acid (H₃PO₄)
-
Toluene
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Equipment:
-
Same as in Protocol 1.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-nitrophenylhydrazine (e.g., 10 mmol, 1 equivalent) in toluene (e.g., 50 mL).
-
Reagent and Catalyst Addition: Add propionaldehyde (e.g., 12 mmol, 1.2 equivalents) followed by the careful addition of 85% phosphoric acid (e.g., 10 mL).
-
Cyclization: Heat the mixture to 100 °C with vigorous stirring for 3-6 hours. The reaction will likely produce a mixture of 3-methyl-4-nitroindole and 3-methyl-6-nitroindole. Monitor the reaction by TLC.
-
Work-up:
-
Follow the same work-up procedure as described in Protocol 1.
-
-
Purification:
-
The resulting mixture of nitroindole isomers can be separated by fractional crystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient. 3-Methyl-6-nitroindole is typically isolated as orange needles.
-
-
Characterization:
-
Characterize the purified 3-methyl-6-nitroindole using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.[7]
-
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the Fischer indole synthesis of various nitroindoles. Note that yields are highly dependent on the specific substrates, catalysts, and reaction conditions employed.
| Nitroindole Product | Phenylhydrazine Precursor | Carbonyl Compound | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Methyl-5-nitroindole | 4-Nitrophenylhydrazine | Propionaldehyde | H₃PO₄ | Toluene | 90-100 | 2 | ~85 |
| 3-Methyl-6-nitroindole | 3-Nitrophenylhydrazine | Propionaldehyde | H₃PO₄ | Toluene | 100 | 6 | ~48 |
| 3-Methyl-4-nitroindole | 3-Nitrophenylhydrazine | Propionaldehyde | H₃PO₄ | Toluene | 100 | 6 | ~42 |
| 2-Phenylindole | Phenylhydrazine | Acetophenone | Polyphosphoric Acid | - | 100 | 1 | High |
| Various Indoles | Various | Various | ZnCl₂ | Acetic Acid | Reflux | Var. | Moderate |
| Various Indoles | Various | Various | Microwave Irradiation | Various | Var. | <1 | Good-Excellent[4] |
Safety and Hazard Management: A Critical Overview
The Fischer indole synthesis, particularly with nitro-substituted precursors, requires strict adherence to safety protocols.
-
Hazardous Reagents:
-
Nitrophenylhydrazines: These compounds are toxic and potential skin sensitizers.[8] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and skin contact.
-
Strong Acids: Concentrated acids such as sulfuric acid, polyphosphoric acid, and phosphoric acid are highly corrosive.[9] Handle them with extreme care, always adding acid to other reagents slowly and with cooling if necessary.
-
Solvents: Many organic solvents used in this synthesis are flammable. Ensure that all heating is conducted using spark-free heating mantles or oil baths, and keep ignition sources away from the reaction setup.
-
-
Reaction Hazards:
-
The reaction can be exothermic. For larger-scale reactions, consider controlling the rate of addition of reagents and providing adequate cooling.
-
Some hydrazones and their intermediates can be unstable at high temperatures. It is important to follow established protocols and not overheat the reaction mixture.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and change them frequently, especially after any contact with reagents.
-
Body Protection: A flame-resistant lab coat should be worn at all times.
-
-
Waste Disposal:
-
All chemical waste, including solvents and reaction residues, must be disposed of in accordance with institutional and local regulations. Acidic and organic waste streams should be segregated.
-
A thorough risk assessment should be conducted before commencing any experimental work.[10]
Conclusion and Future Perspectives
The Fischer indole synthesis remains a highly relevant and powerful tool for the construction of nitroindoles, which are of significant interest in contemporary drug discovery. While the synthesis can be challenging due to the electronic nature of the nitro-substituted precursors, a rational approach to catalyst selection, reaction optimization, and careful execution of the experimental protocols can lead to successful outcomes. Modern variations of this classic reaction, such as those employing microwave irradiation or novel catalytic systems, continue to expand its scope and efficiency.[4][11] By adhering to the principles of mechanistic understanding, careful experimental practice, and rigorous safety protocols outlined in these notes, researchers can effectively harness the Fischer indole synthesis to advance their research and development objectives.
References
- Gribble, G. W. (2016). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd.
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
- Kaur, N. (2020). N-Polyheterocycles. In Metals and Non-Metals. Taylor & Francis.
- Yan, L., Han, L., & Xie, R. (2020). Ferrocenyl induced one-pot synthesis of 3,3′-ferrocenylbiindoles.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Retrieved from a reliable chemical supplier's technical portal.
- Robinson, B. (1982). The Fischer Indole Synthesis. John Wiley & Sons.
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
- Katritzky, A. R., Rachwal, S., & Bayyuk, S. (1991). AN IMPROVED FISCHER SYNTHESIS OF NITROINDOLES. 1,3-DIMETHYL-4-, 5- AND 6-NITROINDOLES.
-
Epistemeo. (2011, November 15). The Fischer Indole synthesis: reaction mechanism tutorial [Video]. YouTube. [Link]
- ChemicalBook. (n.d.). 5-Nitroindole(6146-52-7) 13C NMR spectrum.
- ChemicalBook. (n.d.). 6-Nitroindole(4769-96-4) 13C NMR spectrum.
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
- LGC Biosearch Technologies. (2023, January 31).
- Singh, I., et al. (2016). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 11(15), 1667-1678.
- ChemicalBook. (n.d.). 5-Nitroindole(6146-52-7) 1H NMR spectrum.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 2-(5-nitro-1H-indol-3-yl)acetonitrile.
- TCI Chemicals. (2018, October 3). SAFETY DATA SHEET: 3-Nitrophenylhydrazine Hydrochloride.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Nitrophenylhydrazine hydrochloride, 98% (titr.).
- Scribd. (n.d.). Expt-7 The Fischer Indole Synthesis New.
- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). [Video]. YouTube.
-
PubChem. (n.d.). 3-Methyl-6-nitro-1H-indazole. Retrieved from [Link]
- Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Methyl-6-nitroindazole.
- Liskon Biological. (2025, January 16). Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole.
- ChemicalBook. (n.d.). 5-Nitroindole synthesis.
- Gene Link. (n.d.).
- Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
- Organic Syntheses. (n.d.).
- MDPI. (2023, July 20). 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. Molecules, 28(14), 5539.
- MDPI. (2024, May 22). Comprehensive Morpho-Functional Profiling of Peruvian Andean Capsicum pubescens Germplasm Reveals Promising Accessions with High Agronomic and Nutraceutical Value. Horticulturae, 10(6), 567.
- NIH. (2014, October 27). Synthesis of a Universal 5-Nitroindole Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase. ACS Medicinal Chemistry Letters, 5(12), 1344-1348.
- NIH. (2016, August 5). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 11(15), 1667-1678.
- ResearchGate. (2017, November 3).
- ResearchGate. (2025, August 10). Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids.
- Taylor & Francis Online. (2024, July 16). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer.
- SciSpace. (n.d.). The Fischer Indole Synthesis.
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- 11. researchgate.net [researchgate.net]
Application Note: A High-Throughput Fluorescence-Based Assay for Screening Inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1)
Introduction & Scientific Background
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan.[1][2] By depleting local tryptophan concentrations and producing immunomodulatory metabolites known as kynurenines, IDO1 has emerged as a critical regulator of immune tolerance.[1][3] Its expression is upregulated in many tumor types, where it contributes to an immunosuppressive microenvironment that allows cancer cells to evade detection and destruction by the immune system.[4][5] Consequently, inhibiting IDO1 is a promising therapeutic strategy in oncology, driving the need for robust and scalable methods to screen for novel inhibitors.[4][6]
This application note details a sensitive, high-throughput fluorescence-based assay designed to identify and characterize inhibitors of recombinant human IDO1. While the protocol is broadly applicable, it is presented here in the context of evaluating compounds based on the 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid scaffold, a structure with notable similarity to the natural substrate, L-tryptophan.
The assay is founded on the enzymatic conversion of L-tryptophan to N-formylkynurenine (NFK) by IDO1.[1][7] While NFK itself has some fluorescent properties, this protocol utilizes a more robust method where a proprietary developer reagent reacts specifically with the NFK product to generate a stable fluorophore with a strong emission signal in the visible spectrum.[7][8] This approach offers superior sensitivity and a higher signal-to-background ratio compared to traditional colorimetric or direct fluorescence methods, making it ideal for screening large compound libraries.[8][9]
Assay Principle & Workflow
The core of this assay is the IDO1-catalyzed oxidation of L-tryptophan. In the presence of a test compound with inhibitory activity, the rate of this reaction decreases. The reaction product, NFK, is then stoichiometrically converted into a highly fluorescent molecule by a developer reagent. The resulting fluorescence intensity is directly proportional to the amount of NFK produced and thus inversely proportional to the inhibitory activity of the test compound.
The workflow is designed for simplicity and adaptability to 96-well or 384-well microplate formats, facilitating high-throughput screening (HTS).
Caption: High-level workflow for the IDO1 inhibitor screening assay.
Materials and Instrumentation
Reagents and Consumables
-
Recombinant Human IDO1 (e.g., BPS Bioscience, Cat. No. 71182)
-
L-Tryptophan (e.g., Sigma-Aldrich, Cat. No. T0254)
-
IDO1 Fluorogenic Developer (e.g., included in kits from BioVision, Cat. No. K976-100 or Sigma-Aldrich, Cat. No. MAK356)
-
IDO1 Assay Buffer: 50 mM Potassium Phosphate (pH 6.5), 10 µM Methylene Blue, 100 µg/mL Catalase, 20 mM Ascorbic Acid.[2][10][11]
-
Test Compound: 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid (FNICA)
-
Reference Inhibitor: Epacadostat (INCB024360)
-
Dimethyl Sulfoxide (DMSO), Molecular Biology Grade
-
Black, flat-bottom 96-well or 384-well microplates
-
Sterile, nuclease-free water
Instrumentation
-
Fluorescence microplate reader capable of excitation at ~402 nm and emission detection at ~488 nm.
-
Calibrated single- and multi-channel pipettes.
-
Incubator set to 37°C and 45°C.
-
Plate shaker (optional).
Detailed Experimental Protocol
Causality Note: The components of the assay buffer are critical. Ascorbic acid and methylene blue form a reducing system required to maintain the enzyme's heme iron in its active ferrous state, while catalase removes hydrogen peroxide, a byproduct that can inhibit IDO1 activity.[3][11]
Reagent Preparation
-
IDO1 Assay Buffer: Prepare fresh on the day of the experiment. Store on ice.
-
Test Compound (FNICA) Stock: Prepare a 10 mM stock solution in 100% DMSO.
-
Reference Inhibitor (Epacadostat) Stock: Prepare a 1 mM stock solution in 100% DMSO.
-
L-Tryptophan Substrate Solution (400 µM): Prepare a working solution of L-Tryptophan in IDO1 Assay Buffer. This will be a 2X final concentration.
-
Recombinant IDO1 Enzyme: Thaw the enzyme on ice and dilute to the desired working concentration (e.g., 20 ng/µL) in cold IDO1 Assay Buffer immediately before use. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range.
Assay Procedure (96-well format)
-
Compound Plating:
-
Create a serial dilution of the FNICA stock solution. In a separate dilution plate, perform an 11-point, 1:3 serial dilution in 100% DMSO, starting from the 10 mM stock.
-
Transfer 1 µL of each dilution (and DMSO for controls) to the wells of the black assay plate. This results in a final DMSO concentration of 1% in the assay, which is generally well-tolerated.
-
-
Assay Controls: Prepare the following controls on each plate:
-
100% Activity Control (No Inhibition): 1 µL DMSO.
-
Background Control (No Enzyme): 1 µL DMSO.
-
Positive Inhibition Control: 1 µL of a high concentration of Epacadostat (e.g., 10 µM final concentration).
-
-
Enzyme Addition:
-
Prepare a master mix of the diluted IDO1 enzyme.
-
Add 50 µL of the IDO1 enzyme solution to all wells except the "Background Control" wells.
-
To the "Background Control" wells, add 50 µL of IDO1 Assay Buffer without the enzyme.
-
Tap the plate gently and incubate for 15 minutes at room temperature to allow the test compounds to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 50 µL of the 400 µM L-Tryptophan Substrate Solution to all wells to start the reaction. The final volume is now 100 µL and the final L-Tryptophan concentration is 200 µM.
-
Seal the plate and incubate at 37°C for 30-60 minutes. The optimal incubation time should be determined during assay development.
-
-
Signal Development:
-
Fluorescence Measurement:
-
Briefly centrifuge the plate to remove any condensation from the seal.
-
Carefully remove the seal and measure the fluorescence on a microplate reader using an excitation wavelength of approximately 402 nm and an emission wavelength of approximately 488 nm.[8]
-
Data Analysis and Interpretation
Data Calculation
-
Subtract Background: Subtract the average fluorescence signal of the "Background Control" wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (Signal_Test_Compound / Signal_100%_Activity))
IC50 Determination
Plot the Percent Inhibition against the logarithm of the test compound (FNICA) concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview on the methods of determining the activity of Indoleamine 2, 3-Dioxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Discovery and characterization of natural products as novel indoleamine 2,3-dioxygenase 1 inhibitors through high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
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Application Notes and Protocols for the Development of Inhibitors Utilizing the Indole-2-Carboxylic Acid Scaffold
Introduction: The Indole-2-Carboxylic Acid Scaffold as a Privileged Structure in Drug Discovery
The indole-2-carboxylic acid moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid bicyclic structure, coupled with the presence of a carboxylic acid group and modifiable positions on the indole ring, makes it a versatile template for the design of potent and selective inhibitors against a wide array of biological targets. The carboxylic acid group often acts as a key pharmacophore, engaging in crucial hydrogen bonding or electrostatic interactions with active site residues of enzymes or receptors. Furthermore, the indole ring system can participate in various non-covalent interactions, including hydrophobic and π-stacking interactions, which contribute to the overall binding affinity and specificity of the designed inhibitors.
This guide provides a comprehensive overview of the principles and methodologies for developing inhibitors based on the indole-2-carboxylic acid scaffold. We will delve into the synthetic strategies for creating libraries of derivatives, detailed protocols for in vitro and cell-based screening, and a discussion on interpreting structure-activity relationships (SAR) to guide lead optimization.
Part 1: Synthesis of Indole-2-Carboxylic Acid Derivatives
The synthesis of a library of indole-2-carboxylic acid derivatives is a critical first step in the inhibitor development pipeline. A common and effective strategy involves the modification of a pre-formed indole-2-carboxylic acid core. The following protocol outlines a representative synthesis of an N-substituted and C3-functionalized indole-2-carboxylic acid derivative, a common motif in many potent inhibitors.
Protocol 1: Synthesis of a Representative Indole-2-Carboxylic Acid Derivative
This protocol describes the synthesis of a generic indole-2-carboxylic acid derivative, which can be adapted for the creation of a diverse compound library.
Rationale for Experimental Choices:
-
Starting Material: Ethyl indole-2-carboxylate is a commercially available and relatively inexpensive starting material. The ethyl ester protects the carboxylic acid during the initial N-alkylation step.
-
N-Alkylation: Sodium hydride (NaH) is a strong base used to deprotonate the indole nitrogen, forming a nucleophilic anion that readily reacts with an alkyl halide (R1-X). The use of an anhydrous solvent like dimethylformamide (DMF) is crucial to prevent quenching of the strong base.
-
C3-Acylation (Friedel-Crafts Acylation): This reaction introduces a functional group at the C3 position, a common site for modification to enhance potency and selectivity. Tin(IV) chloride (SnCl4) is a Lewis acid catalyst that activates the acyl chloride (R2-COCl) for electrophilic attack on the electron-rich indole ring.
-
Saponification: The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid using a strong base like sodium hydroxide (NaOH) in a mixture of water and a co-solvent like ethanol to ensure solubility. Acidification then protonates the carboxylate to yield the final product.
Materials:
-
Ethyl indole-2-carboxylate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous dimethylformamide (DMF)
-
Alkyl halide (R1-X)
-
Anhydrous dichloromethane (DCM)
-
Acyl chloride (R2-COCl)
-
Tin(IV) chloride (SnCl4)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
N-Alkylation: a. To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of ethyl indole-2-carboxylate (1.0 eq) in anhydrous DMF dropwise. b. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. c. Cool the reaction mixture back to 0 °C and add the alkyl halide (R1-X) (1.1 eq) dropwise. d. Allow the reaction to warm to room temperature and stir overnight. e. Quench the reaction by the slow addition of water at 0 °C. f. Extract the aqueous layer with ethyl acetate (3 x 50 mL). g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography to obtain the N-alkylated ethyl indole-2-carboxylate.
-
C3-Acylation: a. Dissolve the N-alkylated ethyl indole-2-carboxylate (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere. b. Add the acyl chloride (R2-COCl) (1.2 eq) followed by the dropwise addition of tin(IV) chloride (1.2 eq). c. Stir the reaction mixture at room temperature for 4-6 hours. d. Quench the reaction by pouring it into a mixture of ice and 1 M HCl. e. Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL). f. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate. g. Purify the crude product by silica gel column chromatography.
-
Saponification: a. Dissolve the C3-acylated, N-alkylated ethyl indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v). b. Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 2-4 hours. c. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. d. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. e. Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C. f. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final indole-2-carboxylic acid derivative.
Troubleshooting Common Synthetic Issues:
| Problem | Possible Cause | Solution |
| Low yield in N-alkylation | Incomplete deprotonation of the indole nitrogen. | Ensure the use of anhydrous DMF and a sufficient excess of sodium hydride. |
| The alkyl halide is not reactive enough. | Use a more reactive halide (e.g., iodide instead of chloride) or increase the reaction temperature. | |
| Formation of multiple products in C3-acylation | Over-acylation or side reactions. | Perform the reaction at a lower temperature and add the Lewis acid slowly. |
| Incomplete saponification | Insufficient base or reaction time. | Increase the amount of NaOH and/or extend the reflux time. Monitor the reaction by TLC. |
Part 2: In Vitro Screening of Indole-2-Carboxylic Acid Inhibitors
Once a library of compounds has been synthesized, the next step is to screen for their inhibitory activity against the target of interest. The choice of assay will depend on the specific target. Here, we provide detailed protocols for three common enzyme targets for which indole-2-carboxylic acid inhibitors have been developed: IDO1, HIV-1 Integrase, and Metallo-β-lactamases.
Protocol 2: IDO1 Enzyme Inhibition Assay
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. Its upregulation in cancer promotes immune evasion, making it an attractive therapeutic target.[1]
Principle: This is a colorimetric assay that measures the production of N-formylkynurenine, the product of the IDO1-catalyzed reaction. The N-formylkynurenine is then converted to kynurenine, which can be detected by its absorbance at 321 nm.
Materials:
-
Recombinant human IDO1 enzyme
-
IDO1 assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
L-Tryptophan (substrate)
-
Methylene blue (cofactor)
-
Ascorbic acid (reducing agent)
-
Catalase
-
Test compounds (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Microplate reader
Step-by-Step Procedure:
-
Prepare Reagents: a. Prepare a stock solution of L-Tryptophan in IDO1 assay buffer. b. Prepare a reaction cocktail containing methylene blue, ascorbic acid, and catalase in IDO1 assay buffer. c. Prepare serial dilutions of the test compounds in DMSO. Then, dilute these further in IDO1 assay buffer to the desired final concentrations (ensure the final DMSO concentration is ≤1%).
-
Assay Protocol: a. In a 96-well plate, add 50 µL of the reaction cocktail to each well. b. Add 10 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the appropriate wells. c. Add 20 µL of the IDO1 enzyme solution to all wells except the "no enzyme" control wells (add 20 µL of assay buffer instead). d. Pre-incubate the plate at 37°C for 10 minutes. e. Initiate the reaction by adding 20 µL of the L-Tryptophan solution to all wells. f. Incubate the plate at 37°C for 30-60 minutes. g. Stop the reaction by adding 50 µL of 30% (w/v) trichloroacetic acid (TCA). h. Incubate the plate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine. i. Centrifuge the plate at 3000 rpm for 10 minutes to pellet any precipitated protein. j. Transfer 100 µL of the supernatant to a new 96-well UV-transparent plate. k. Read the absorbance at 321 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the "no enzyme" control from all other readings. b. Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test compound / Absorbance of vehicle control)] x 100 c. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[2][3]
Protocol 3: HIV-1 Integrase Strand Transfer Assay
HIV-1 integrase is a key enzyme responsible for inserting the viral DNA into the host cell's genome, a critical step in the viral replication cycle.[4] Indole-2-carboxylic acid derivatives have been shown to inhibit the strand transfer step of this process.[5][6][7]
Principle: This is a non-radioactive, ELISA-based assay that measures the strand transfer activity of HIV-1 integrase. A donor substrate DNA (representing the viral DNA) is immobilized on a streptavidin-coated plate. The integrase enzyme processes this DNA and then integrates it into a target substrate DNA, which is labeled with a tag (e.g., biotin) that can be detected by a horseradish peroxidase (HRP)-conjugated antibody.
Materials:
-
HIV-1 Integrase Assay Kit (commercially available, e.g., from XpressBio)[4]
-
Recombinant HIV-1 integrase
-
Test compounds (dissolved in DMSO)
-
96-well streptavidin-coated microplate
-
Wash buffer
-
Reaction buffer
-
TMB substrate
-
Stop solution
-
Microplate reader
Step-by-Step Procedure:
-
Plate Preparation: a. Coat the streptavidin-coated 96-well plate with the biotinylated donor substrate DNA according to the kit manufacturer's instructions. b. Wash the plate multiple times with wash buffer to remove any unbound DNA.
-
Assay Protocol: a. Prepare serial dilutions of the test compounds in reaction buffer (final DMSO concentration ≤1%). b. Add the diluted test compounds or vehicle control to the wells. c. Add the HIV-1 integrase enzyme to all wells except the "no enzyme" control. d. Incubate the plate for a specified time at 37°C to allow the integrase to bind to the donor DNA and be inhibited by the test compounds. e. Add the target substrate DNA to initiate the strand transfer reaction. f. Incubate the plate at 37°C for 1-2 hours. g. Wash the plate thoroughly to remove any unreacted components. h. Add the HRP-conjugated antibody that recognizes the tag on the integrated target DNA. i. Incubate for 1 hour at room temperature. j. Wash the plate again. k. Add the TMB substrate and incubate until a blue color develops. l. Stop the reaction by adding the stop solution (the color will turn yellow). m. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 2.
Protocol 4: Metallo-β-Lactamase (MBL) Inhibition Assay
Metallo-β-lactamases are bacterial enzymes that confer resistance to a broad range of β-lactam antibiotics, posing a significant threat to public health. Indole-2-carboxylic acids have been identified as a new class of potent MBL inhibitors.
Principle: This is a spectrophotometric assay that monitors the hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin, by the MBL enzyme. The hydrolysis of the β-lactam ring of nitrocefin results in a color change that can be measured by an increase in absorbance at 486 nm.
Materials:
-
Purified MBL enzyme (e.g., NDM-1, VIM-2, IMP-1)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl2)
-
Nitrocefin (substrate)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Step-by-Step Procedure:
-
Prepare Reagents: a. Prepare a stock solution of nitrocefin in DMSO and then dilute it in the assay buffer. b. Prepare serial dilutions of the test compounds in the assay buffer (final DMSO concentration ≤1%).
-
Assay Protocol: a. In a 96-well plate, add the diluted test compound or vehicle control. b. Add the MBL enzyme solution to all wells except the "no enzyme" control. c. Pre-incubate the plate at room temperature for 10-15 minutes. d. Initiate the reaction by adding the nitrocefin solution to all wells. e. Immediately start monitoring the increase in absorbance at 486 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: a. Determine the initial reaction velocity (rate of change in absorbance) for each well. b. Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 2.
Part 3: Cell-Based Assays for Inhibitor Characterization
While in vitro assays are essential for initial screening, cell-based assays provide a more physiologically relevant context to evaluate the efficacy and potential toxicity of inhibitor candidates.
Protocol 5: Cell-Based Assay for 14-3-3 Protein-Protein Interaction (PPI) Inhibitors
14-3-3 proteins are a family of highly conserved regulatory proteins that bind to a multitude of signaling proteins, thereby modulating their activity and subcellular localization.[8][9] The development of inhibitors that disrupt these interactions is a promising therapeutic strategy for various diseases, including cancer.[10][11][12]
Principle: This protocol describes a co-immunoprecipitation (Co-IP) assay to assess the ability of an indole-2-carboxylic acid derivative to disrupt the interaction between a 14-3-3 protein and a known binding partner. A cell line that endogenously expresses both proteins is treated with the test compound. The 14-3-3 protein is then immunoprecipitated, and the amount of the co-precipitated binding partner is quantified by Western blotting.
Materials:
-
Human cancer cell line known to express the 14-3-3 isoform and its binding partner of interest (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against the 14-3-3 protein for immunoprecipitation
-
Protein A/G agarose beads
-
Antibody against the binding partner for Western blotting
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescence detection reagents
Step-by-Step Procedure:
-
Cell Culture and Treatment: a. Culture the cells to 70-80% confluency. b. Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 24 hours).
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in ice-cold lysis buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Immunoprecipitation: a. Pre-clear the cell lysates by incubating with protein A/G agarose beads. b. Incubate the pre-cleared lysates with the anti-14-3-3 antibody overnight at 4°C with gentle rotation. c. Add fresh protein A/G agarose beads and incubate for another 2-4 hours. d. Pellet the beads by centrifugation and wash them several times with lysis buffer.
-
Western Blotting: a. Resuspend the beads in SDS-PAGE sample buffer and boil to elute the proteins. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane and then probe with the primary antibody against the binding partner. d. Incubate with an appropriate HRP-conjugated secondary antibody. e. Detect the protein bands using a chemiluminescence detection system.
-
Data Analysis: a. Quantify the band intensities of the co-immunoprecipitated binding partner. b. Normalize these values to the amount of immunoprecipitated 14-3-3 protein. c. Determine the concentration-dependent decrease in the interaction and estimate the IC50 value.
Part 4: Data Presentation and Interpretation
Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to the process of lead optimization. By systematically modifying the structure of the indole-2-carboxylic acid scaffold and evaluating the corresponding changes in biological activity, researchers can identify the key structural features required for potent and selective inhibition.[13][14][15][16]
Key Positions for Modification on the Indole-2-Carboxylic Acid Scaffold:
-
N1-Position: Substitution at the indole nitrogen can significantly impact potency and pharmacokinetic properties. The introduction of various alkyl or aryl groups can modulate lipophilicity and introduce additional interactions with the target protein.
-
C3-Position: This position is often a key site for introducing diversity. Acylation, alkylation, or the addition of various heterocyclic rings at C3 can lead to profound changes in activity by exploring different sub-pockets of the target's active site.
-
C4-C7 Positions on the Benzene Ring: Substitution on the benzene portion of the indole ring with electron-donating or electron-withdrawing groups can influence the electronic properties of the indole system and provide opportunities for additional interactions with the target.
Example of an SAR Table:
| Compound | R1 (N1-position) | R2 (C3-position) | R5 (C5-position) | IC50 (µM) |
| 1 | H | H | H | >100 |
| 2 | CH3 | H | H | 50.2 |
| 3 | H | COCH3 | H | 25.8 |
| 4 | CH3 | COCH3 | H | 5.1 |
| 5 | CH3 | COCH3 | Cl | 0.8 |
Interpretation of the Example SAR:
-
The unsubstituted indole-2-carboxylic acid (Compound 1) is inactive.
-
Methylation at the N1-position (Compound 2) or acetylation at the C3-position (Compound 3) leads to a moderate increase in activity.
-
The combination of both modifications (Compound 4) results in a significant improvement in potency.
-
The introduction of a chloro group at the C5-position (Compound 5) further enhances the inhibitory activity, suggesting a favorable interaction in a hydrophobic pocket.
Part 5: Visualizations
Diagrams of Key Concepts and Workflows
Visual representations are invaluable tools for understanding complex biological and chemical processes. The following diagrams were created using the Graphviz DOT language to illustrate key aspects of inhibitor development using the indole-2-carboxylic acid scaffold.
Caption: Core Indole-2-Carboxylic Acid Scaffold with Key Modification Sites.
Caption: Inhibition of the RAF/14-3-3 Interaction by an Indole Derivative.
References
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Wikipedia contributors. (2024). 14-3-3 protein. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Gao, C., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 238, 114402.
- Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(10), 7029-7038.
- L-Y, D., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
- BenchChem. (2025). MK-3402: A Technical Guide to its Metallo-β-Lactamase Inhibition.
- Gao, C., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 238, 114402.
- Gao, C., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. Request PDF.
- Abcam. (n.d.). Troubleshooting guide for enzymatic assay kits.
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- Jung, J., et al. (2024). Arnicolide C Suppresses Tumor Progression by Targeting 14-3-3θ in Breast Cancer. Semantic Scholar.
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- Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(10), 7029-7038.
- Cy-Tera. (n.d.). Intro to DOT language.
- Gao, C., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. Request PDF.
- Yaffe, M. B. (2004). 14-3-3: the cancer connection. Journal of Cell Science, 117(Pt 10), 1887-1888.
- Google Patents. (n.d.). CN102020600B - Synthetic method of indole-2-carboxylic acid.
- Drug Design Org. (n.d.). Structure Activity Relationships.
- Gu, Y., & Li, J. (2011). An improved procedure for the synthesis of indole-2-carboxylic acid esters in excellent yields has been achieved by the condensation of 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate using ionic liquid under controlled microwave irradiation (100 W) at 50 °C. Request PDF.
- Jane, L. (2011, August 17). Drawing Flow Diagrams with GraphViz. LornaJane.
- Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
- Eastwood, B. J., et al. (2005). Assessing the Minimum Number of Data Points Required for Accurate IC50 Determination. Journal of Biomolecular Screening, 10(7), 717-725.
- Granor, T. (2020, October 16). Create Complex Graphs with GraphViz [Video]. YouTube.
- Bajorath, J. (2016). On Exploring Structure Activity Relationships. Journal of Medicinal Chemistry, 59(9), 4153-4160.
- Wilker, E., & Yaffe, M. B. (2004). Structural basis for protein-protein interactions in the 14-3-3 protein family. Proceedings of the National Academy of Sciences, 101(52), 17882-17887.
- Sketchviz. (n.d.). Guide to Flowcharts in Graphviz.
- Sakiphan, D. (2023, December 7). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology [Video]. YouTube.
- Patsnap Synapse. (2025). What is the structure-activity relationship SAR in drug design?.
- National Center for Biotechnology Information. (2012). Assay Guidance Manual.
- Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- Biosynth. (2024, March 7). Indole, a versatile aromatic heterocycle with diverse roles in nature and medicine.
- Automate.video. (2024). Structure-Activity Relationship Studies.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from a relevant Organic Chemistry Portal page.
- Oreate AI Blog. (2026). A Review of the Indole Synthesis Reaction System.
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Graphviz. (2024). DOT Language. Retrieved from [Link]
- Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium.
- Programster's Blog. (2020, September 22).
- Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020.
- Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed.
- Park, S., et al. (2006). 14-3-3ζ Is a Heat-Shock–related Molecular Chaperone That Dissolves Thermal-aggregated Proteins. Molecular Biology of the Cell, 17(2), 753-764.
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Mastering the Purification of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid: An Application Guide
Introduction: The synthesis of pharmacologically relevant molecules demands exacting purity standards. 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid is a key building block in modern drug discovery, and its purification is a critical step to ensure the integrity of subsequent synthetic transformations and biological assays. This guide provides a detailed exploration of robust purification techniques tailored for this specific molecule, grounded in the principles of organic chemistry and validated by practical application. We will delve into the causality behind experimental choices, offering researchers, scientists, and drug development professionals a comprehensive resource for obtaining highly pure 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid.
Understanding the Molecule: Properties and Potential Impurities
7-Fluoro-5-nitro-1H-indole-2-carboxylic acid is a multi-functionalized aromatic heterocycle. Its chemical behavior is dictated by the interplay of the acidic carboxylic acid group, the electron-withdrawing nitro and fluoro substituents, and the indole core. A thorough understanding of these features is paramount for designing an effective purification strategy.
A common and efficient route to substituted indole-2-carboxylic acids is the Fischer indole synthesis .[1][2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a substituted phenylhydrazine and a pyruvate derivative.[1][4]
Based on this synthetic pathway, a range of potential impurities can be anticipated in the crude product:
-
Unreacted Starting Materials: Residual (3-fluoro-5-nitrophenyl)hydrazine and pyruvic acid (or its ester).
-
Intermediate Hydrazone: The phenylhydrazone formed from the initial condensation.
-
Regioisomers: Depending on the precise reaction conditions and the nature of the substituents, minor amounts of other isomeric indole products could be formed.
-
Side-Reaction Products: Byproducts arising from decomposition or alternative reaction pathways of the starting materials or intermediates under acidic conditions.
The purification strategy must therefore be designed to effectively separate the desired product from these structurally related and unreacted species.
Purification Strategy 1: Acid-Base Extraction
The presence of the carboxylic acid moiety provides a powerful handle for a highly selective initial purification step: acid-base extraction. This technique leverages the differential solubility of the acidic product and non-acidic impurities in aqueous and organic phases.
Principle of the Method
The carboxylic acid group of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid can be deprotonated by a weak base to form a water-soluble carboxylate salt. Neutral impurities, such as the hydrazone intermediate or any non-acidic side products, will remain in the organic phase. Subsequent acidification of the aqueous phase will protonate the carboxylate, causing the purified carboxylic acid to precipitate out of the solution.
Detailed Protocol for Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate.
-
Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A weak base is chosen to selectively deprotonate the carboxylic acid without causing hydrolysis of any ester intermediates.
-
Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer containing the sodium salt of the target compound into a clean flask.
-
Back-Extraction (Optional): To maximize recovery, the organic layer can be washed with a fresh portion of saturated NaHCO₃ solution. Combine the aqueous layers.
-
Washing the Organic Layer: The organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated to isolate these components for characterization if desired.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a dilute acid, such as 1 M hydrochloric acid (HCl), with stirring until the pH of the solution is acidic (pH ~2-3).
-
Precipitation and Isolation: The purified 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Purification Strategy 2: Recrystallization
Recrystallization is a powerful technique for further purifying the solid product obtained from acid-base extraction. The selection of an appropriate solvent is critical for successful recrystallization.
Solvent Selection Principles
The ideal recrystallization solvent should exhibit the following properties:
-
High solubility for the target compound at elevated temperatures.
-
Low solubility for the target compound at room temperature or below.
-
Favorable solubility profile for impurities (either highly soluble or insoluble at all temperatures).
-
Chemical inertness towards the compound.
-
A boiling point that is not excessively high to allow for easy removal.
For nitroaromatic compounds, polar solvents are often good candidates. Alcoholic solvents, in particular, are frequently a good starting point.[5] For a similar compound, 7-nitro-1H-indole-2-carboxylic acid, recrystallization from ethanol has been reported to yield a pure, fiber-shaped light-yellow solid.[6]
Recommended Recrystallization Solvents
Based on the structure of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid and literature precedents for similar molecules, the following solvents should be evaluated:
| Solvent | Rationale |
| Ethanol | Proven effectiveness for the closely related 7-nitro-1H-indole-2-carboxylic acid.[6] |
| Methanol | Similar polarity to ethanol and often a good choice for polar aromatic compounds. |
| Ethyl Acetate | A moderately polar solvent that can be effective for a range of indole derivatives. |
| Acetone | A polar aprotic solvent that can offer different solubility characteristics. |
| Toluene | A less polar aromatic solvent that may be useful in a mixed-solvent system. |
| Water | The compound is expected to have low solubility in water, making it a potential anti-solvent in a mixed-solvent system with a more polar organic solvent like ethanol or acetone. |
A systematic approach to solvent screening with small quantities of the crude product is highly recommended to identify the optimal single-solvent or mixed-solvent system.
Detailed Protocol for Single-Solvent Recrystallization (Example with Ethanol)
-
Dissolution: Place the crude 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To maximize crystal formation, further cool the flask in an ice bath.
-
Inducing Crystallization (if necessary): If crystals do not form readily, scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Purification Strategy 3: High-Performance Liquid Chromatography (HPLC)
For achieving the highest level of purity or for isolating small quantities of the compound, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. The analytical HPLC conditions can be scaled up for preparative separation.
Developing an HPLC Method
A reversed-phase HPLC method is generally suitable for indole carboxylic acids. The following parameters provide a good starting point for method development:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | Standard for reversed-phase separation of moderately polar compounds. |
| Mobile Phase | Acetonitrile (or Methanol) and Water with an acidic modifier (e.g., 0.1% Formic Acid or Phosphoric Acid) | The organic solvent elutes the compound, while the acidic modifier suppresses the ionization of the carboxylic acid, leading to better peak shape and retention. |
| Detection | UV at a suitable wavelength (e.g., 280 nm) | The indole and nitro functionalities provide strong UV absorbance. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
The gradient of the mobile phase (the ratio of organic solvent to water) will need to be optimized to achieve good separation of the target compound from its impurities.
Workflow for HPLC Purification
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC run using the developed method should show a single major peak corresponding to the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean and consistent with the structure of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid.
-
Mass Spectrometry (MS): The mass spectrum should show the correct molecular ion peak.
-
Melting Point: A sharp melting point is indicative of high purity.
Conclusion
The purification of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid can be effectively achieved through a multi-step approach. An initial acid-base extraction provides a highly efficient method for removing non-acidic impurities. Subsequent recrystallization, likely from ethanol, can further enhance the purity of the material. For the highest purity requirements, preparative HPLC offers a robust solution. The choice of technique will depend on the initial purity of the crude material and the final purity requirements for the intended application. By understanding the chemical nature of the target molecule and its potential impurities, researchers can confidently apply these protocols to obtain high-quality 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid for their research and development endeavors.
References
-
Wikipedia. Fischer indole synthesis. [Link]
-
ResearchGate. Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. [Link]
-
YouTube. Fischer Indole Synthesis. [Link]
-
Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. [Link]
-
PubMed. Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. [Link]
- Robinson, B. (1981). The Fischer indole synthesis. Chemical Reviews, 81(4), 377-422.
- Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC advances, 7(83), 52852-52887.
-
Diva-Portal.org. Synthesis of 5-Fluoroindole-5-13C. [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
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- 4. diva-portal.org [diva-portal.org]
- 5. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues you may encounter during your experiments. As Senior Application Scientists, we understand that overcoming solubility hurdles is critical for the successful application of this compound in your research.
Understanding the Challenge: Physicochemical Properties
7-Fluoro-5-nitro-1H-indole-2-carboxylic acid is a versatile building block in medicinal chemistry, often utilized in the synthesis of bioactive molecules and enzyme inhibitors.[1] However, its aromatic indole core, substituted with electron-withdrawing nitro and fluoro groups, contributes to its hydrophobic nature and consequently, poor aqueous solubility.
Key physicochemical properties for a related compound, 7-Nitro-1H-indole-2-carboxylic acid, are listed below. While not identical, these values provide a reasonable starting point for understanding the behavior of the fluoro-substituted analog.
| Property | Value | Implication for Aqueous Solubility |
| Molecular Weight | ~224.15 g/mol | Higher molecular weight can negatively impact solubility. |
| XLogP3 | 1.7 | A positive LogP value indicates a preference for a non-polar environment over water, suggesting hydrophobicity.[2] |
| Hydrogen Bond Donors | 2 | The carboxylic acid and indole N-H provide hydrogen bonding capability, which can aid solubility.[2] |
| Hydrogen Bond Acceptors | 4 | The nitro and carbonyl groups can accept hydrogen bonds, potentially improving interaction with water.[2] |
| Predicted Solubility | Insoluble in water; Soluble in DMSO (>20mg/mL) | Direct experimental data indicates poor water solubility and good solubility in a polar aprotic solvent.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is my 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid not dissolving in my aqueous buffer (e.g., PBS, TRIS)?
A1: The insolubility of this compound in neutral aqueous buffers is expected due to its hydrophobic nature, as indicated by its positive XLogP3 value.[2] The molecule's structure is largely non-polar, leading to unfavorable interactions with water molecules. To achieve dissolution, the ionization state of the carboxylic acid group must be manipulated, or solubilizing agents must be employed.
Q2: What is the first and simplest step I should take to try and dissolve this compound?
A2: The most straightforward initial approach is pH adjustment .[3][] As a carboxylic acid, the compound's solubility is highly dependent on the pH of the solution.[5] By increasing the pH, you can deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
Troubleshooting Guide: A Stepwise Approach to Solubilization
If you are facing challenges with dissolving 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid, follow this systematic guide. We will progress from the simplest to more advanced techniques.
Step 1: pH Adjustment - The Primary Strategy
The carboxylic acid moiety is the key to unlocking solubility. In its protonated form (at acidic or neutral pH), the compound is less soluble. By raising the pH above its pKa, the carboxylic acid will be deprotonated to the more polar and thus more water-soluble carboxylate anion.
Experimental Protocol: pH Adjustment for Solubilization
-
Prepare a Stock Solution (if possible): If you can, first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO.[2] This can then be added to your aqueous buffer.
-
Initial Suspension: Add the compound (or DMSO stock) to your desired aqueous buffer (e.g., phosphate, TRIS) at the target concentration. You will likely observe a suspension or precipitate.
-
Titrate with Base: While stirring, slowly add a dilute solution of a suitable base, such as 0.1 M NaOH or KOH, dropwise.[6]
-
Monitor pH and Dissolution: Continuously monitor the pH of the solution. As the pH increases, you should observe the compound dissolving.
-
Final Volume Adjustment: Once the compound is fully dissolved, adjust the final volume with your buffer.
Causality Explained: The deprotonation of the carboxylic acid introduces a negative charge, significantly increasing the molecule's polarity. This allows for more favorable ion-dipole interactions with water molecules, overcoming the hydrophobic nature of the rest of the molecule and leading to dissolution.
Caption: Solubilization workflow for difficult compounds.
Troubleshooting Common Issues
| Issue | Probable Cause | Recommended Solution |
| Compound precipitates out of solution over time. | The solution is supersaturated, or the pH has shifted. | Re-check and adjust the pH. Consider using a higher buffer concentration to maintain pH stability. If using a co-solvent, you may need to increase its final concentration slightly. |
| Compound dissolves initially but crashes out when added to media with proteins (e.g., FBS). | The compound may be binding to proteins, leading to aggregation and precipitation. | Try pre-complexing the compound with a solubilizing agent like HP-β-CD before adding it to the protein-containing medium. This can help keep the compound in solution. |
| The chosen solubilization method interferes with the downstream assay. | The co-solvent (e.g., DMSO) or surfactant is affecting the biological system. | Run vehicle controls to confirm interference. If interference is observed, try to find the lowest effective concentration of the solubilizing agent. Alternatively, switch to a more inert solubilizer, such as HP-β-CD. |
References
-
Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. (2014). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Compound: 5-FLUOROINDOLE-2-CARBOXYLIC ACID (CHEMBL23507). ChEMBL. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). PubMed Central. Available at: [Link]
-
Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. (2001). LCGC North America. Available at: [Link]
-
The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Available at: [Link]
-
Techniques for Improving Solubility. (2021). International Journal of Medical Science and Dental Research. Available at: [Link]
- Nitration of carboxylic acids and their derivatives. (1961). Google Patents.
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2022). Journal of Medicinal Chemistry. Available at: [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2022). National Institutes of Health. Available at: [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2015). Touro Scholar. Available at: [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (2018). PubMed Central. Available at: [Link]
-
Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. (2019). ACS Omega. Available at: [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Available at: [Link]
-
Dissolution Kinetics of Carboxylic Acids II: Effect of Buffers. (1979). PubMed. Available at: [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1991). UNT Digital Library. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). PubMed. Available at: [Link]
-
Recent Advances in Decarboxylative Nitration of Carboxylic Acids. (2020). Chemical Review and Letters. Available at: [Link]
-
pH Adjusting Database. CompoundingToday.com. Available at: [Link]
-
Poorly soluble drugs, surfactants and degree of solubility enhancement. (2018). ResearchGate. Available at: [Link]
-
Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. Available at: [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. (2015). PubMed Central. Available at: [Link]
-
Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. (2024). MDPI. Available at: [Link]
-
Isolation of a Carboxylic acid. Reddit. Available at: [Link]
-
Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. (2023). MDPI. Available at: [Link]
-
SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (2022). Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Amines. NCERT. Available at: [Link]
-
PH adjustment: Significance and symbolism. (2024). IOPscience. Available at: [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (2023). Journal of Chemical Reviews. Available at: [Link]
-
Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. (2014). ResearchGate. Available at: [Link]
-
The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. (2015). National Institutes of Health. Available at: [Link]
-
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023). Allied Journal of Pharmaceutical and Therapeutic Innovation. Available at: [Link]
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- 3. ijmsdr.org [ijmsdr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
Technical Support Center: Crystallization of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the crystallization of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid. The unique structural characteristics of this molecule—a rigid indole core, a strongly hydrogen-bonding carboxylic acid group, and electron-withdrawing nitro and fluoro substituents—present specific hurdles in obtaining a crystalline solid of high purity and desired morphology. This document provides a structured, cause-and-effect approach to troubleshooting common issues.
Section 1: Understanding the Molecule - Key Physicochemical Properties
The crystallization behavior of a compound is intrinsically linked to its molecular structure. Understanding these features is the first step in troubleshooting. The key functionalities of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid dictate the intermolecular forces that govern crystal lattice formation.
| Feature | Influence on Crystallization |
| Indole Ring System | Aromatic and planar, promoting π-π stacking interactions which can aid in orderly crystal packing.[1][2] |
| Carboxylic Acid Group | A powerful hydrogen bond donor and acceptor. It readily forms strong, stable dimers with other acid molecules, a primary interaction that drives crystallization.[2][3] |
| **Nitro Group (NO₂) ** | A strong electron-withdrawing group that increases the polarity of the molecule. The oxygen atoms can act as hydrogen bond acceptors, potentially interacting with the indole N-H.[4] |
| Fluorine Atom (F) | A highly electronegative atom that can alter the electronic properties of the indole ring and participate in weaker intermolecular interactions, such as p⋯π electron interactions, influencing crystal packing.[4][5] |
| Overall Polarity | High, suggesting solubility in polar organic solvents but limited solubility in non-polar solvents and water.[6] |
Section 2: Troubleshooting Guide
This section addresses the most common problems encountered during the crystallization of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid in a direct question-and-answer format.
Q1: My compound won't crystallize. It remains dissolved or has separated as an oil.
A1: This is a classic supersaturation and nucleation problem. The solution is supersaturated, but the energy barrier for crystal nucleation has not been overcome, or the compound's melting point is lower than the solution temperature, leading to "oiling out."
Causality & Solutions:
-
Excess Solvent: The most common cause is using too much solvent, preventing the solution from reaching the necessary level of supersaturation upon cooling.[7]
-
Solution: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Allow the concentrated solution to cool slowly again.
-
-
Lack of Nucleation Sites: Spontaneous nucleation can be difficult.
-
Solution 1 (Mechanical): Scratch the inside of the flask at the solution's surface with a glass rod.[6] This creates microscopic imperfections on the glass that serve as nucleation points.
-
Solution 2 (Seeding): If you have a pure crystal from a previous batch, add a single, tiny seed crystal to the cooled, supersaturated solution.[6] This provides a perfect template for crystal growth.
-
-
Cooling Rate Too High: Rapid cooling can favor oiling out over crystallization.
-
Solution: Allow the solution to cool to room temperature naturally, then transfer it to a refrigerator (4 °C), and finally to a freezer (-20 °C) if necessary. Insulating the flask can further slow the cooling process.
-
-
Inappropriate Solvent: The chosen solvent may be too good, keeping the compound dissolved even when cold.
-
Solution: Consider a solvent-antisolvent system. Dissolve the compound in a minimum amount of a good solvent (e.g., THF, Acetone), then slowly add a miscible "antisolvent" in which the compound is insoluble (e.g., Hexane, Heptane) until the solution becomes faintly cloudy. Heat gently to redissolve, then cool slowly.[8]
-
Q2: I'm getting an amorphous powder or very fine needles instead of well-defined crystals. How can I improve the crystal quality?
A2: This issue arises from excessively rapid nucleation and crystal growth, where countless small crystals form simultaneously instead of allowing fewer crystals to grow larger and more ordered.
Causality & Solutions:
-
Solution Too Concentrated: The level of supersaturation is too high, causing the compound to "crash out" of the solution.[7]
-
Solution: Reheat the mixture to redissolve the solid. Add a small amount (e.g., 5-10% more) of the hot solvent to slightly reduce the supersaturation level.[7] Cool the solution much more slowly.
-
-
Solvent Choice: The solvent may not be optimal for facilitating slow, ordered growth.
-
Solution: Experiment with different solvent systems. A solvent that dissolves the compound moderately well when hot, rather than extremely well, often yields better crystals. For aromatic acids, solvents like ethanol, or mixtures such as ethyl acetate/hexane, can be effective.[8]
-
-
Presence of Impurities: Impurities can disrupt the crystal lattice, preventing the formation of large, well-ordered crystals.
-
Solution: Purify the crude material further before crystallization. For carboxylic acids, an acid-base extraction is a highly effective method (see Protocol 3).
-
Q3: My final product is colored (e.g., yellow to brown), but the pure compound should be an off-white or pale yellow powder. How can I decolorize it?
A3: The color is likely due to high-molecular-weight, colored impurities that are co-crystallizing with your product.
Causality & Solutions:
-
Co-crystallization of Impurities: Polar, colored byproducts are being incorporated into the crystal lattice.
-
Solution: Use activated charcoal. After dissolving your crude product in the hot solvent but before filtration or cooling, add a very small amount of activated charcoal (a spatula tip is often enough).[6] Swirl the hot solution for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal, then allow the clear filtrate to cool and crystallize.
-
Caution: Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield.[6]
-
Q4: My crystallization yield is very low.
A4: A low yield indicates that a significant portion of your compound remains in the mother liquor after filtration.
Causality & Solutions:
-
Excessive Solvent Use: As with oiling out, using too much solvent is a primary cause of low yield.[7]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the solid. Test this on a small scale first to determine the approximate solvent volume needed.
-
-
Premature Crystallization: The compound may have crystallized during a hot filtration step, resulting in product loss on the filter paper and funnel.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution.[6] This can be done by passing some hot, pure solvent through it first or by placing it under a heat lamp.
-
-
Incomplete Crystallization: The solution may not have been cooled sufficiently.
-
Solution: After cooling to room temperature, place the flask in an ice bath or refrigerator for at least an hour to maximize the precipitation of the solid from the cold mother liquor.[6]
-
Section 3: Standard Protocols
Protocol 1: Cooling Crystallization from a Single Solvent
-
Solvent Selection: In a small test tube, add ~20 mg of crude product. Add a solvent (e.g., ethanol, ethyl acetate) dropwise at room temperature until the solid just dissolves. If it dissolves easily, the solvent is too good. The ideal solvent will require heating to dissolve the solid.
-
Dissolution: Place the crude 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling. Continue adding solvent until the solid is just fully dissolved.
-
Cooling (Growth Phase): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Maturation: Once at room temperature, transfer the flask to an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or drying oven to remove all residual solvent.
Protocol 2: Purification via Acid-Base Extraction and Precipitation
This method is excellent for purifying carboxylic acids from neutral or basic impurities.[9]
-
Dissolution in Base: Dissolve the crude solid in a suitable organic solvent like diethyl ether or ethyl acetate in a separatory funnel.
-
Extraction: Add an aqueous basic solution (e.g., 5% NaOH or saturated NaHCO₃). Shake the funnel vigorously, venting frequently. The deprotonated carboxylate salt will move into the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean beaker or flask.
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly add a strong acid (e.g., 6M HCl) dropwise while stirring until the solution is acidic (test with pH paper). The protonated 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the purified solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Section 4: Visual Guides
Crystallization Troubleshooting Workflow
A logical decision tree can streamline the troubleshooting process.
Caption: Decision tree for troubleshooting common crystallization issues.
Key Intermolecular Forces in Crystal Packing
The interplay of multiple forces dictates the final crystal structure.
Caption: Primary intermolecular forces driving crystallization.
Section 5: Frequently Asked Questions (FAQs)
Q1: What is the best starting point for solvent screening? A1: Given the polar nature of the molecule, start with polar protic solvents like ethanol or isopropanol, and polar aprotic solvents like ethyl acetate or acetone. Creating solvent/antisolvent mixtures, such as ethyl acetate/heptane or acetone/water, is a powerful secondary screening strategy to fine-tune solubility.[6][8]
Q2: How do the nitro and fluoro groups specifically affect the crystallization of this indole? A2: Both are electron-withdrawing and increase the molecule's polarity. The nitro group provides additional hydrogen bond accepting sites (the oxygens), which can compete with or complement the primary carboxylic acid dimer formation.[4] The fluorine atom can participate in weaker, directional interactions that help guide the final crystal packing arrangement, but its effect is generally more subtle than the strong hydrogen bonding from the acid and nitro groups.[4]
Q3: Can I use a seed crystal? How do I obtain one? A3: Yes, using a seed crystal is a highly effective technique.[6] To obtain the initial seed, try to generate a small amount of solid by any means necessary, even if it's of poor quality. You can try rapid cooling of a highly concentrated solution in a test tube or slow evaporation of a dilute solution. Isolate a single, well-formed crystal from this initial batch to use as a seed for subsequent, larger-scale crystallizations under slower cooling conditions.
References
- Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity. Benchchem.
- 3.6F: Troubleshooting. Chemistry LibreTexts.
- How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines?. CrystEngComm (RSC Publishing).
- Molecular Cocrystals of Carboxylic Acids. XXXIII The Crystal Structure of the 1 : 1 Adduct of Indole-2-carboxylic Acid with 5-Nitroquinoline. ResearchGate.
- Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
- 15.3: Physical Properties of Carboxylic Acids. Chemistry LibreTexts.
- CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid. Google Patents.
- General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry (ACS Publications).
- 6-Fluoro-1H-indole-3-carboxylic acid. National Institutes of Health (PMC).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-Fluoro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines? - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Optimizing Reaction Conditions for 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid
Welcome to the technical support resource for 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid (FNICA). This molecule is a valuable and versatile building block in medicinal chemistry and materials science. However, its unique electronic and structural characteristics—namely the strongly electron-withdrawing nitro group and the juxtaposition of functional handles—present specific challenges that require carefully optimized reaction conditions.
This guide is structured to provide direct, actionable solutions to common problems encountered during the chemical modification of FNICA. We will delve into the causality behind experimental choices, ensuring you not only have a protocol but also a deep understanding of the underlying chemistry.
Frequently Asked Questions (FAQs)
Q1: My starting material, 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid, has poor solubility in common organic solvents. How can I improve this for my reaction?
A1: This is a very common issue. The combination of the polar carboxylic acid, the nitro group, and the planar indole structure leads to strong intermolecular interactions and low solubility in nonpolar solvents.
-
For Reactions at the Carboxylic Acid: The most effective strategy is to deprotonate the carboxylic acid to form a salt. Adding a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a 1:1 molar ratio with your starting material can significantly improve solubility in polar aprotic solvents like Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl Sulfoxide (DMSO). This is the standard first step before activating the carboxylate for amide or ester formation.
-
For Other Modifications: If the carboxylic acid is not the reactive site, consider using highly polar aprotic solvents like DMF or NMP from the outset. In some cases, a mixture of solvents, such as THF/DMF, can provide the necessary balance of properties. For Suzuki couplings, solvent systems often include dioxane with an aqueous base solution, which can also aid solubility.[1]
Q2: I'm attempting an amide coupling using standard reagents like EDC/HOBt, but the reaction is sluggish and yields are low. What's going wrong?
A2: The issue likely stems from the electronically-deficient nature of the indole ring. The potent electron-withdrawing effects of the C5-nitro and C7-fluoro groups reduce the overall electron density of the molecule.[2] This can slightly decrease the nucleophilicity of the in situ generated carboxylate anion, making its activation less efficient with standard coupling reagents.
To overcome this, you should use a more potent activating agent. We recommend the following, in order of increasing reactivity:
| Coupling Reagent | Common Base | Key Advantages & Considerations |
| HBTU / HATU | DIPEA or TEA | Forms a highly reactive activated ester. Generally reliable for electron-poor systems. HATU is often superior for hindered amines or acids. |
| COMU | DIPEA | A third-generation phosphonium-based reagent with very high reactivity and resistance to racemization. Excellent for challenging couplings. |
| Acyl Chloride Formation | SOCl₂, (COCl)₂ | Converts the carboxylic acid to the highly reactive acyl chloride. This is a robust but less mild method. Requires a non-nucleophilic base (like pyridine or TEA) in the subsequent coupling step to scavenge HCl. |
A recent study highlighted an efficient one-pot method using di-tert-butyl dicarbonate (Boc₂O) and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) for N-acylation of less reactive heterocycles, which could be adapted for forming the amide bond with the indole nitrogen itself after decarboxylation.[3]
Q3: I want to reduce the C5-nitro group to an amine. Which method provides the best selectivity without affecting the fluoro or carboxylic acid groups?
A3: Selective reduction of an aromatic nitro group in a polyfunctional molecule is a classic challenge. Catalytic hydrogenation can be effective but sometimes leads to defluorination. The most reliable methods involve chemical reduction.
-
Recommended Method: Tin(II) chloride (SnCl₂) in a polar protic solvent like ethanol or ethyl acetate is the gold standard for this transformation.[4] It is highly chemoselective for the nitro group and will not reduce the carboxylic acid or cleave the C-F bond under standard conditions.
-
Alternative Method: Iron powder (Fe) in the presence of an acid like acetic acid or ammonium chloride (NH₄Cl) in an alcohol/water mixture is another excellent, cost-effective, and selective option.[4][5]
Avoid powerful reducing agents like LiAlH₄, as they will readily reduce the carboxylic acid and are generally not used for reducing aryl nitro groups to anilines due to the formation of side products like azo compounds.[5]
Q4: Can I perform a Suzuki cross-coupling reaction to replace the C7-fluorine atom?
A4: While Suzuki couplings on aryl fluorides are more challenging than on bromides or iodides, it is feasible in this specific case.[6][7] The reactivity of the C-F bond towards oxidative addition by a palladium catalyst is significantly enhanced by the presence of the strongly electron-withdrawing nitro group at the para-position (C5). This electronic activation is critical.
For a successful coupling, you will need:
-
A high-performance catalyst system, typically involving a palladium source (e.g., Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos).
-
A strong base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]
-
Elevated temperatures, often in the range of 80-120 °C.
Q5: Is the C7-fluorine susceptible to Nucleophilic Aromatic Substitution (SNAr)?
A5: Absolutely. The molecular architecture of FNICA is ideal for SNAr at the C7 position. The reaction is strongly favored because:
-
Activating Group: The nitro group at C5 is para to the fluorine leaving group, which is a perfect arrangement to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[8]
-
Leaving Group: Fluorine is an excellent leaving group in SNAr reactions. Although it forms a strong C-F bond, its high electronegativity makes the attached carbon highly electrophilic, facilitating the rate-determining nucleophilic attack step.[9]
You can expect successful substitution with a variety of nucleophiles (e.g., alkoxides, thiolates, amines) using a base in a polar aprotic solvent like DMF or DMSO at moderate to elevated temperatures.
Experimental Workflows & Troubleshooting Guides
Workflow 1: Amide Coupling via HATU Activation
This protocol outlines a reliable method for coupling FNICA with a primary or secondary amine.
Caption: Amide coupling workflow for FNICA.
Troubleshooting this Protocol:
-
Issue: Starting material remains after 12 hours.
-
Solution: The amine may be too sterically hindered or weakly nucleophilic. Gently heat the reaction to 40-50 °C. If this fails, consider converting the carboxylic acid to the more reactive acyl chloride as a separate first step.
-
-
Issue: The reaction mixture is a thick slurry and difficult to stir.
-
Solution: The product or intermediates may be precipitating. Add more DMF to maintain a stirrable solution. Ensure the amine salt is fully soluble before adding the coupling reagent.
-
-
Issue: Difficult purification due to residual HATU byproducts.
-
Solution: Perform an aqueous wash with dilute HCl (e.g., 0.5 M) during workup to remove basic impurities, followed by a NaHCO₃ wash to remove any unreacted acidic starting material.
-
Workflow 2: Selective Reduction of the Nitro Group
This protocol uses the robust SnCl₂ method.
Caption: Selective nitro reduction workflow.
Troubleshooting this Protocol:
-
Issue: A complex mixture of products is observed.
-
Solution: Over-reduction or side reactions can occur if the temperature is too high or the reaction time is too long. Monitor the reaction closely by TLC. Ensure the starting material is fully consumed before stopping the reaction.
-
-
Issue: Product is difficult to extract from the aqueous layer after basification.
-
Solution: The resulting amino-indole-carboxylate can form a salt and be water-soluble. After basifying to pH ~8, extract multiple times with a large volume of ethyl acetate or a more polar solvent like a 9:1 mixture of Dichloromethane/Isopropanol.
-
-
Issue: A large amount of tin salts precipitate during workup.
-
Solution: This is expected. After basification, diligent filtration through a pad of celite is crucial to remove the tin hydroxides before extraction. Washing the celite pad with the extraction solvent will ensure product recovery.
-
Workflow 3: Decarboxylation
Removal of the C2-carboxylic acid is often desired to yield the parent indole scaffold for further modification. This can be achieved thermally, often with catalytic assistance.[10][11][12]
Caption: Copper-catalyzed decarboxylation workflow.
Troubleshooting this Protocol:
-
Issue: The reaction is incomplete or requires very high temperatures.
-
Issue: Significant decomposition (dark tarry product) is observed.
-
Solution: The temperature is too high. Lower the temperature by 10-20 °C and allow for a longer reaction time. Ensure the reaction is under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.
-
References
-
Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(20), 5558–5559. [Link]
-
ACS Publications. (n.d.). Decarboxylation of indole-2-carboxylic acids: improved procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Retrieved from [Link]
- Google Patents. (n.d.). Process of preparing purified aqueous indole solution.
-
Canadian Science Publishing. (n.d.). An improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Reduction of the nitro group in 6a to obtain 11a, a possible.... Retrieved from [Link]
- Google Patents. (n.d.). Method of reducing aromatic nitro compounds.
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]
-
Harvard University. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
YouTube. (n.d.). Nucleophilic Aromatic Substitution EXPLAINED!. Retrieved from [Link]
-
Technology Networks. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]
-
PubMed. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Pearson. (n.d.). Nucleophilic Aromatic Substitution Practice Questions & Answers. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. Retrieved from [Link]
-
OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. asiaresearchnews.com [asiaresearchnews.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
Technical Support Center: Stability of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid in DMSO
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid and have questions regarding its stability when dissolved in Dimethyl Sulfoxide (DMSO). This document provides in-depth technical guidance, troubleshooting protocols, and scientific rationale to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Is it normal for compounds to degrade in DMSO?
A1: Yes, it is a well-documented phenomenon that a subset of small molecules can exhibit instability in DMSO, which is the most common solvent for compound storage in drug discovery.[1] While many compounds remain stable for years under appropriate conditions, factors like storage temperature, water content, and the inherent chemical reactivity of the compound can lead to degradation.[1][2]
Q2: What are the primary factors that influence the stability of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid in DMSO?
A2: The stability of this specific molecule is influenced by several factors:
-
Water Content: DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[3] Water can act as a nucleophile or a proton source, facilitating hydrolytic degradation pathways. Studies have shown that water is a more significant cause of compound loss than oxygen.[4]
-
Temperature: Storage at ambient or elevated temperatures significantly accelerates degradation.[2] Long-term storage at room temperature can lead to substantial compound loss over several months to a year.[2]
-
Light Exposure: Photochemical degradation is a possibility for many organic molecules, especially those with chromophores like the nitro-aromatic system.
-
pH: The acidic nature of the carboxylic acid and the N-H proton of the indole ring can influence the local pH of the solution, potentially catalyzing degradation reactions.
-
Inherent Reactivity: The molecule possesses several reactive functional groups. The electron-withdrawing nitro group activates the aromatic ring, making the fluorine atom susceptible to nucleophilic attack.[5][6]
Q3: What are the recommended storage conditions for stock solutions of this compound in DMSO?
A3: To maximize stability, stock solutions should be stored under the following conditions:
-
Temperature: Store at -20°C or, for very long-term storage, at -80°C.[7]
-
Container: Use amber glass vials with tightly sealed caps to protect from light and minimize moisture ingress.[8]
-
Atmosphere: For compounds known to be sensitive to air or moisture, consider flushing the vial headspace with an inert gas like nitrogen or argon before sealing.[7]
-
Concentration: Whenever possible, prepare stock solutions at a reasonably high concentration (e.g., 10 mM) to minimize the relative impact of any adsorbed water. However, avoid concentrations that are close to the solubility limit to prevent precipitation upon freezing.[9]
Q4: How critical are freeze-thaw cycles for my compound's stability?
A4: While some studies have shown that a limited number of freeze-thaw cycles (e.g., up to 11 cycles) did not cause significant compound loss for a diverse set of molecules, it is generally considered good practice to minimize them.[4][10] Each cycle presents an opportunity for moisture to enter the container when opened. It is advisable to prepare smaller aliquots of your stock solution to avoid repeated thawing of the main stock.
Troubleshooting Guide: Investigating Instability
This section addresses specific issues you may encounter during your experiments, providing a logical workflow for troubleshooting.
Issue 1: I am seeing inconsistent results in my bioassays when using a DMSO stock solution of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid.
-
Question: Could my compound be degrading in the DMSO stock?
-
Answer: Yes, inconsistent biological activity is a classic sign of compound instability. Degradation reduces the concentration of the active compound and introduces new chemical entities (degradants) that could have their own biological effects or interfere with the assay.
-
-
Question: How can I confirm if degradation is occurring?
-
Answer: The most reliable method is to use a stability-indicating analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS).[8] You should compare a freshly prepared solution with an aged stock solution. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradants would confirm instability.
-
Issue 2: My LC-MS analysis shows new peaks in my aged DMSO stock. What could they be?
-
Question: What are the likely degradation pathways for 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid in DMSO?
-
Answer: Given the structure of your compound, several degradation pathways are plausible. The combination of an electron-withdrawing nitro group and a fluorine atom on the indole ring makes the molecule susceptible to nucleophilic aromatic substitution (SNAr).
-
Pathway A: Reaction with DMSO/Water: DMSO is not entirely inert. In the presence of water, it can participate in complex reactions. More directly, water itself can act as a nucleophile, potentially displacing the fluorine atom to form the corresponding 7-hydroxy derivative.
-
Pathway B: Dimerization/Oligomerization: The indole N-H is acidic and can be deprotonated. The resulting anion could act as a nucleophile, potentially attacking another molecule of the parent compound, leading to dimers or oligomers.
-
Pathway C: Decarboxylation: While generally requiring heat, the electronic nature of the indole ring could potentially facilitate the loss of the carboxylic acid group under certain conditions.
-
-
Question: How can I identify the degradation products?
-
Answer: High-resolution mass spectrometry (HRMS) can provide accurate mass measurements of the new peaks, allowing you to propose molecular formulas for the degradants. Comparing these with the predicted masses from the potential pathways described above can help in identification. Further structural elucidation would require techniques like NMR spectroscopy after isolation of the degradants.
-
Proposed Degradation Pathways
The chemical structure of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid contains functionalities that are known to be reactive under common storage conditions. Below are the most probable mechanisms of degradation in DMSO.
Mechanism 1: Nucleophilic Aromatic Substitution (SNAr)
The indole ring is substituted with a strong electron-withdrawing group (nitro) and a good leaving group (fluoro). This arrangement makes the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by nucleophiles. DMSO is a polar aprotic solvent that enhances the reactivity of nucleophiles.[11][12]
-
Nucleophile Source: The most likely nucleophile in a typical DMSO stock is water, which is readily absorbed from the atmosphere.[1]
-
Product: The reaction would result in the displacement of the fluoride ion by a hydroxide group, yielding 7-Hydroxy-5-nitro-1H-indole-2-carboxylic acid .
Caption: Experimental workflow for stability assessment.
Data Summary Table
Use the following table to summarize your stability data. This allows for a clear and direct comparison of the compound's stability under different storage conditions.
| Time Point | % Remaining at Room Temp | % Remaining at 4°C | % Remaining at -20°C | Major Degradant(s) Observed (m/z) |
| T0 | 100% | 100% | 100% | None |
| 1 Week | ||||
| 1 Month | ||||
| 3 Months | ||||
| 6 Months |
References
- Benchchem. (n.d.). Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO.
- Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of Screening Compounds in Wet DMSO. Journal of Biomolecular Screening, 13(10), 999–1006.
- Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.
- Waybright, T. J., McAnally, D., & Fisher, J. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(7), 852–862.
-
Durham e-Theses. (2011). Some studies of the reactions of aromatic nitro compounds with nitrogen and carbon nucleophiles. Retrieved from [Link]
-
Sci-Hub. (n.d.). Stability of Screening Compounds in Wet DMSO. Retrieved from [Link]
- Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–304.
- Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304.
- Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2009). Maintaining a high-quality screening collection: the GSK experience. Journal of Biomolecular Screening, 14(1), 78–86.
- Bordwell, F. G., & Hughes, D. L. (1986). Nucleophilic aromatic substitution reactions with carbanions and nitranions in dimethyl sulfoxide solution. Journal of the American Chemical Society, 108(19), 5991–5997.
- Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210–215.
- Benchchem. (n.d.). The Role of Sulfoxides in Nucleophilic Substitution Reactions: Application Notes and Protocols with a Focus on Dimethyl Sulfoxide (DMSO).
-
ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?. Retrieved from [Link]
- Smith, A. M., Whittington, C. S., Wilson, M. P., & Singleton, D. A. (2016). Concerted Nucleophilic Aromatic Substitutions.
-
Chemistry Stack Exchange. (2019). Nucleophilicity in polar aprotic solvent (DMSO). Retrieved from [Link]
-
ResearchGate. (2020). Why does DMSO become liquid with extended storage at -20C?. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
minimizing side products in 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid reactions
Welcome to the technical support center for 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but challenging molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize side products and optimize your reaction outcomes.
I. Troubleshooting Guide: Navigating the Synthesis
The synthesis of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid typically proceeds through a multi-step pathway, most commonly involving a Fischer indole synthesis followed by nitration and ester hydrolysis. Each step presents unique challenges and potential for side product formation. This guide will address common issues encountered at each stage.
A. Fischer Indole Synthesis of Ethyl 7-Fluoro-1H-indole-2-carboxylate
This initial step lays the foundation for the entire synthesis. The reaction of (2-fluoro-4-nitrophenyl)hydrazine with ethyl pyruvate under acidic conditions can be prone to several side reactions.
Question: My Fischer indole synthesis is giving a low yield and multiple spots on my TLC plate. What are the likely side products and how can I avoid them?
Answer:
Low yields and multiple byproducts in the Fischer indole synthesis of this substrate are often attributed to three main issues: N-N bond cleavage, incomplete cyclization, and the formation of regioisomers.
-
N-N Bond Cleavage: The presence of a nitro group, an electron-withdrawing group, on the phenylhydrazine ring can slow down the desired[1][1]-sigmatropic rearrangement, making the competing N-N bond cleavage a more significant pathway. This cleavage results in the formation of aniline derivatives and other degradation products.
-
Mitigation Strategy:
-
Milder Acid Catalyst: Employing a milder acid catalyst, such as acetic acid or a Lewis acid like zinc chloride (ZnCl₂), instead of strong Brønsted acids like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), can disfavor the N-N bond cleavage.
-
Temperature Control: Carefully controlling the reaction temperature is crucial. Lowering the temperature can help to suppress the undesired cleavage pathway.
-
-
-
Incomplete Cyclization: The reaction may stall at the intermediate phenylhydrazone stage, especially under overly mild conditions.
-
Mitigation Strategy:
-
Optimize Acid Strength and Temperature: A careful balance is needed. If a milder acid is used, a moderate increase in temperature might be necessary to promote the cyclization. Monitoring the reaction progress by TLC is essential to find the optimal conditions.
-
In Situ Formation: Forming the phenylhydrazone in situ by reacting the hydrazine and pyruvate directly in the acidic medium can sometimes improve yields by immediately subjecting the intermediate to the cyclization conditions.
-
-
-
Formation of Regioisomers: While less common with pyruvates, the use of unsymmetrical ketones can lead to different regioisomers. With ethyl pyruvate, the primary concern is ensuring cyclization occurs correctly to form the 2-carboxylate indole.
Experimental Protocol: Optimized Fischer Indole Synthesis
-
To a solution of (2-fluoro-4-nitrophenyl)hydrazine (1 equivalent) in ethanol, add ethyl pyruvate (1.1 equivalents).
-
Heat the mixture to reflux for 1-2 hours to form the hydrazone.
-
Cool the reaction mixture and slowly add a milder acid catalyst, such as polyphosphoric acid (PPA), while keeping the temperature below 60°C.
-
Heat the reaction mixture to 80-90°C and monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice water and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography.
| Parameter | Condition 1 (High Side Products) | Condition 2 (Optimized) | Rationale |
| Acid Catalyst | Concentrated H₂SO₄ | Polyphosphoric Acid (PPA) | Milder acid reduces N-N bond cleavage. |
| Temperature | >100°C | 80-90°C | Lower temperature minimizes degradation. |
| Hydrazone Formation | Pre-isolated | In situ | Can improve yield for unstable hydrazones. |
Diagram: Fischer Indole Synthesis and Side Reactions
Caption: Fischer indole synthesis pathway and a common side reaction.
B. Nitration of Ethyl 7-Fluoro-1H-indole-2-carboxylate
The introduction of the nitro group at the C5 position is a critical step. The indole ring is highly activated towards electrophilic substitution, but also prone to oxidation and polymerization under harsh nitrating conditions.
Question: My nitration reaction is producing a dark, tarry substance with very little of the desired 5-nitro product. What is happening and how can I improve the selectivity?
Answer:
The indole nucleus is very sensitive to strong acids and oxidizing conditions, which are characteristic of many nitration protocols. The formation of a tarry substance is indicative of acid-catalyzed polymerization. Furthermore, nitration can occur at multiple positions on the indole ring.
-
Acid-Catalyzed Polymerization: Protonation of the indole ring at the C3 position creates a reactive indoleninium ion, which can attack another indole molecule, leading to polymerization.[2]
-
Mitigation Strategy:
-
Avoid Strong Acids: Avoid using mixtures of nitric acid and sulfuric acid. Milder nitrating agents are highly recommended.
-
Low Temperatures: Performing the reaction at low temperatures (e.g., -20°C to 0°C) is crucial to minimize polymerization.[2]
-
-
-
Poor Regioselectivity: While the C5 position is often favored for nitration on the benzene ring of the indole, some substitution at other positions, particularly the electron-rich pyrrole ring (C3), can occur. Dinitration is also a possibility with strong nitrating agents.[2]
-
Mitigation Strategy:
-
Milder Nitrating Agents: Use reagents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or benzoyl nitrate. These are less aggressive and offer better control.[2]
-
N-Protection: Protecting the indole nitrogen with a group like tosyl (Ts) or tert-butyloxycarbonyl (Boc) can modulate the ring's reactivity and improve selectivity for nitration on the benzene ring. The protecting group can be removed in a subsequent step.
-
-
Experimental Protocol: Selective Nitration
-
Protect the indole nitrogen of Ethyl 7-Fluoro-1H-indole-2-carboxylate with a suitable protecting group (e.g., Boc anhydride).
-
Cool a solution of the N-protected indole in acetic anhydride to 0°C.
-
Slowly add a cooled mixture of fuming nitric acid and acetic acid.
-
Maintain the reaction at low temperature and monitor by TLC.
-
Quench the reaction with ice water and extract the product.
-
Deprotect the indole nitrogen if necessary.
-
Purify by column chromatography.
Diagram: Nitration of Indole and Polymerization Side Reaction
Caption: Nitration of the indole core and the polymerization side pathway.
C. Hydrolysis of Ethyl 7-Fluoro-5-nitro-1H-indole-2-carboxylate
The final step in the synthesis of the target molecule is the hydrolysis of the ethyl ester to the carboxylic acid. The presence of two electron-withdrawing groups (fluoro and nitro) can make the indole nucleus susceptible to nucleophilic attack under harsh basic conditions.
Question: During the hydrolysis of my ester, I am observing decomposition of the product. What are the potential side reactions?
Answer:
While ester hydrolysis is a standard transformation, the electron-deficient nature of the 7-fluoro-5-nitro-1H-indole system can lead to decomposition or unwanted side reactions under strong basic conditions.
-
Ring Opening/Decomposition: Strong bases at elevated temperatures can potentially lead to the degradation of the indole ring system.
-
Decarboxylation: While more common at higher temperatures in the presence of copper salts, premature decarboxylation can sometimes be observed under harsh hydrolysis conditions, leading to the formation of 7-fluoro-5-nitro-1H-indole.
Mitigation Strategy:
-
Mild Hydrolysis Conditions: Use milder basic conditions, such as lithium hydroxide (LiOH) in a mixture of THF and water at room temperature. This is generally effective for hydrolyzing esters without causing significant degradation of sensitive substrates.
-
Careful pH Adjustment: During the acidic workup to protonate the carboxylate, avoid using a large excess of strong acid and keep the temperature low to prevent any acid-catalyzed degradation.
Experimental Protocol: Mild Ester Hydrolysis
-
Dissolve the ethyl ester in a mixture of THF and water.
-
Add a solution of lithium hydroxide (2-3 equivalents) in water.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully acidify the reaction mixture with cold 1N HCl to pH 2-3.
-
Extract the carboxylic acid product with a suitable organic solvent.
-
Wash with brine, dry over sodium sulfate, and concentrate to obtain the product.
II. FAQs: Handling and Subsequent Reactions
Q1: What are the best practices for storing 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid?
A1: This compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation. It is a solid, and keeping it well-sealed will protect it from moisture and light.
Q2: I am attempting to perform a decarboxylation of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid. What challenges should I anticipate?
A2: Decarboxylation of indole-2-carboxylic acids can be challenging and often requires high temperatures. The presence of electron-withdrawing groups can influence the ease of this reaction. A common method is heating in quinoline with a copper catalyst.[3] However, due to the nitro group, there is a risk of decomposition at high temperatures. Careful optimization of the catalyst and temperature will be necessary.
Q3: What are the key considerations for amide coupling reactions with this molecule?
A3: The carboxylic acid of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid can be activated for amide bond formation. However, the electron-deficient nature of the indole ring may reduce its nucleophilicity if N-acylation is a competing pathway. Standard coupling reagents like HATU or HOBt/EDC can be used. It is important to use a non-nucleophilic base (e.g., DIPEA) to avoid side reactions. Due to the presence of the nitro group, catalytic hydrogenation to reduce the nitro group to an amine is a potential follow-up reaction, but this may also affect other functional groups if not performed selectively. For electron-deficient amines, specialized protocols might be necessary to achieve good yields.[4][5]
Diagram: Key Reactions of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid
Caption: Potential subsequent reactions of the title compound.
III. References
-
Hunt, J. T. (1962). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Canadian Journal of Chemistry, 40(5), 843-847. Retrieved from [Link]
-
Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]
-
Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852-52887. Retrieved from [Link]
-
Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 22(6), 1834-1843. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
de la Torre, A., et al. (2019). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 62(23), 10846-10865. Retrieved from [Link]
-
Chen, H., et al. (2016). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 7(3), 335-339. Retrieved from [Link]
-
Lundgren, R. J., & Stradiotto, M. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11688-11694. Retrieved from [Link]
-
Singh, R. P., et al. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry, 12, 1264-1272. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 7-Fluoro-5-nitro-1H-indole-2-carboxylic Acid Production
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and scale-up of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered during the production of this valuable heterocyclic intermediate. We provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.
Synthesis Overview and Key Scale-Up Challenges
The production of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid is a multi-step process involving sensitive intermediates and energetic functional groups. A common and scalable approach involves the Fischer indole synthesis, which transforms a substituted phenylhydrazine and a keto-ester into the indole core.[1][2][3][4] This method, while robust, presents specific challenges related to the electronic nature of the fluoro and nitro substituents, thermal safety, and impurity management.
The general workflow can be visualized as follows:
Scaling up this process introduces several critical considerations that can impact yield, purity, and safety.
| Challenge Area | Key Considerations During Scale-Up |
| Chemical Safety | The nitration step and the final nitro-containing compound carry significant thermal risks.[5][6][7] Runaway reactions are a major concern due to the exothermic nature of both nitration and potential decomposition.[5][7] |
| Regioselectivity | Achieving the correct substitution pattern (7-Fluoro, 5-Nitro) is crucial. Side reactions can lead to isomeric impurities that are difficult to separate from the final product. |
| Reaction Kinetics | The Fischer indole synthesis often requires high temperatures and strong acids, which can lead to degradation and tar formation on a large scale if not properly controlled.[2][3] |
| Impurity Profile | Incomplete reactions, side-products from the cyclization step, and residual starting materials can contaminate the final product, affecting its suitability for pharmaceutical applications. |
| Materials Handling | The final product is a powder, which may require specific handling procedures to control particle size and ensure consistency between batches. The intermediates can be unstable and may require specific storage conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with scaling up the production of this nitro-indole derivative?
A: The most significant hazard is the risk of a thermal runaway reaction.[5][7] This is due to two main factors:
-
Nitration Chemistry: The introduction of the nitro group is a highly exothermic process. Poor heat management in a large reactor can lead to a rapid, uncontrolled temperature increase.[5]
-
Thermal Stability of the Nitroaromatic Compound: Organic nitro compounds are energetic materials and can decompose exothermically at elevated temperatures.[6][7] This decomposition can be catalyzed by impurities or contaminants, lowering the temperature at which a runaway can initiate.[6]
For scale-up, it is imperative to conduct thorough thermal hazard testing (e.g., Differential Scanning Calorimetry - DSC, Accelerating Rate Calorimetry - ARC) to understand the thermal profile of the reaction and the product. Implementing robust process controls, such as controlled addition rates and emergency cooling systems, is essential.
Q2: Which synthetic route is most suitable for large-scale production?
A: The Fischer indole synthesis is one of the most widely used and scalable methods for indole production.[1][2] Its primary advantage is the use of readily available starting materials. The key intermediate, a substituted phenylhydrazone, is typically formed and then cyclized under acidic conditions.[3][4] An alternative for generating the hydrazone intermediate is the Japp-Klingemann reaction , which couples a diazonium salt with a β-keto-ester.[8][9][10] This can be an effective route to the necessary hydrazone precursor before the main Fischer cyclization. For large-scale operations, a telescoped or one-pot process combining hydrazone formation and cyclization is often preferred to minimize intermediate handling and isolation steps.
Q3: How do the 7-fluoro and 5-nitro substituents affect the key Fischer indole cyclization step?
A: The electronic properties of these substituents have a profound impact on the reaction mechanism:
-
5-Nitro Group: As a strong electron-withdrawing group, it deactivates the aromatic ring. This makes the key[11][11]-sigmatropic rearrangement step of the Fischer synthesis more challenging, potentially requiring higher temperatures or stronger acid catalysts.[12]
-
7-Fluoro Group: The fluorine atom is electronegative (electron-withdrawing via induction) but can also donate electron density through resonance. Its position ortho to the newly forming ring junction can sterically and electronically influence the rate and success of the cyclization.
The combination of these groups necessitates careful optimization of the cyclization conditions (acid type, concentration, and temperature) to achieve a good yield without causing degradation of the sensitive molecule.
Q4: What are common impurities, and how can they be controlled?
A: Common impurities include:
-
Isomeric Products: Incorrect cyclization can lead to other fluoro-nitro-indole isomers. This is controlled by using a starting material with the correct substitution pattern and carefully managing the cyclization conditions.
-
Unreacted Hydrazone: Incomplete cyclization will leave the hydrazone intermediate in the crude product. This is addressed by ensuring sufficient reaction time and catalyst activity.
-
Degradation Products: Tar-like polymers can form at high temperatures in strong acid.[2] Minimizing reaction time and temperature is key.
-
Decarboxylated Impurity: The carboxylic acid group can be lost under harsh conditions, leading to the formation of 7-fluoro-5-nitro-1H-indole.
Control is achieved through rigorous in-process analytical monitoring (e.g., HPLC, UPLC) to track the consumption of starting materials and the formation of products and impurities.[13] Purification is typically achieved via recrystallization, which must be carefully designed to selectively remove these impurities.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up process.
Problem 1: Low or Inconsistent Yield in the Fischer Indole Cyclization Step
| Potential Root Cause | Scientific Explanation & Validation | Recommended Solution |
| Incomplete Hydrazone Formation | The cyclization cannot proceed if the hydrazone precursor is not fully formed. The condensation reaction is an equilibrium process. | Validation: Use TLC or LC-MS to confirm the complete consumption of the starting hydrazine before initiating cyclization. Solution: Ensure anhydrous conditions and consider adding a dehydrating agent or using a Dean-Stark trap on a large scale to remove water and drive the equilibrium. |
| Suboptimal Acid Catalyst | The[11][11]-sigmatropic rearrangement is acid-catalyzed.[3][4] The deactivated ring system of the precursor requires a sufficiently strong acid, but overly harsh conditions can cause degradation. | Validation: Screen different catalysts in small-scale trials. Solution: Evaluate a range of Brønsted acids (e.g., H₂SO₄, polyphosphoric acid - PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[4] PPA is often effective for deactivated systems but can be difficult to handle at scale. A mixture of acetic acid and sulfuric acid may offer better control. |
| Product/Intermediate Degradation | High temperatures and strong acids can lead to the formation of insoluble tars and other degradation byproducts, reducing the isolated yield. | Validation: Analyze the crude product for impurities via HPLC and NMR. A dark, tarry crude product is a strong indicator of degradation. Solution: Optimize the reaction temperature and time. Run the reaction at the lowest temperature that provides a reasonable rate. Ensure rapid cooling and quenching of the reaction mixture upon completion to prevent further degradation. |
Problem 2: Formation of Isomeric Impurities
| Potential Root Cause | Scientific Explanation & Validation | Recommended Solution |
| Incorrect Starting Material | The regiochemistry of the final product is dictated by the substitution pattern of the starting phenylhydrazine. | Validation: Confirm the structure and purity of the 2-fluoro-4-nitrophenylhydrazine starting material by ¹H NMR, ¹⁹F NMR, and LC-MS before use. |
| Side-Reactions During Nitration | If the nitro group is introduced onto the indole core itself rather than using a pre-nitrated starting material, poor regioselectivity is a major risk, as nitration of indoles can occur at multiple positions.[14] | Validation: Use a synthetic strategy that installs the nitro and fluoro groups on the aniline precursor before the indole ring is formed. This provides unambiguous regiochemical control. |
Problem 3: Runaway Reaction and Poor Thermal Control
| Potential Root Cause | Scientific Explanation & Validation | Recommended Solution |
| Inadequate Heat Removal | As reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal less efficient. The exothermic nature of the reaction can overwhelm the cooling capacity of the system. | Validation: Perform reaction calorimetry studies to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).[5][6] Solution: Ensure the reactor's cooling system is adequate. Use a semi-batch process with controlled addition of a key reagent to manage the rate of heat generation. For very hazardous steps, consider transitioning to a continuous flow reactor, which offers superior heat transfer and safety.[1][5] |
| Accumulation of Unreacted Reagents | If the reaction has a significant induction period or is run at too low a temperature initially, reagents can accumulate. A subsequent, uncontrolled rate increase can lead to a dangerous thermal runaway. | Validation: Monitor the reaction progress in real-time using in-situ probes (e.g., IR, Raman) if possible, or frequent sampling. Solution: Ensure the reaction is initiated and proceeding as expected before adding the bulk of the reagents. Maintain a reaction temperature that ensures a steady conversion rate without accumulation. |
Problem 4: Challenges in Product Isolation and Purification
| Potential Root Cause | Scientific Explanation & Validation | Recommended Solution |
| Poor Crystallization Behavior | The product may crash out of solution as an amorphous solid or oil, trapping impurities. The presence of tarry byproducts can inhibit crystal growth. | Validation: Perform solubility screening with a range of solvents and anti-solvents. Solution: Develop a robust crystallization procedure. This often involves dissolving the crude product in a good solvent (e.g., THF, Ethyl Acetate) and then adding an anti-solvent (e.g., Heptane, Toluene) slowly at a controlled temperature to promote the growth of pure crystals. |
| Persistent Colored Impurities | Nitroaromatic compounds and their byproducts are often highly colored. Even trace amounts can lead to an off-color product that does not meet pharmaceutical specifications. | Validation: Use UV-Vis spectroscopy and HPLC to identify and quantify colored impurities. Solution: Treat the crude solution with activated carbon to adsorb colored byproducts before crystallization. A final recrystallization or a silica gel plug filtration may be necessary to achieve the desired color and purity. |
Protocol: Saponification of Ethyl 7-Fluoro-5-nitro-1H-indole-2-carboxylate
This protocol details the final hydrolysis step, a critical stage for isolating the target carboxylic acid.
Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid in high yield and purity.
Materials:
-
Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate (1.0 eq)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0 - 3.0 eq)
-
Tetrahydrofuran (THF)
-
Water (Deionized)
-
Hydrochloric Acid (HCl), 2M solution
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
Procedure:
-
Dissolution: In a reactor suitable for the scale, charge the starting ester (1.0 eq) and THF (5-10 volumes). Stir until all solids are dissolved.
-
Base Addition: In a separate vessel, dissolve LiOH·H₂O (2.5 eq) in water (3-5 volumes). Add the LiOH solution to the reactor containing the ester solution over 20-30 minutes, maintaining the internal temperature below 25 °C.
-
Reaction Monitoring: Stir the biphasic mixture at room temperature. Monitor the reaction progress by HPLC every 1-2 hours until the starting ester is <1.0% remaining. The reaction is typically complete in 4-8 hours.
-
Workup - Quench & Acidification: Once complete, cool the reaction mixture to 0-5 °C. Slowly and carefully add 2M HCl to acidify the mixture to a pH of 1-2. The product will precipitate as a solid.
-
Isolation: Filter the solid product and wash the filter cake sequentially with cold water and a minimal amount of a non-polar solvent like heptane to aid in drying.
-
Drying: Dry the isolated solid in a vacuum oven at 50-60 °C until a constant weight is achieved.
Analytical Characterization:
-
¹H NMR: Confirm the disappearance of the ethyl ester signals (triplet and quartet) and the presence of the carboxylic acid proton.
-
HPLC: Assess purity against a reference standard. Purity should typically be >98%.[15]
-
Melting Point: Compare with the literature value (approx. 269-272 °C) as a confirmation of identity and purity.[16]
References
-
A General and Scalable Synthesis of Polysubstituted Indoles. MDPI. Available from: [Link]
-
A multicomponent tetrazolo indole synthesis. PMC - NIH. Available from: [Link]
-
Synthesis of indoles. Organic Chemistry Portal. Available from: [Link]
-
A General and Scalable Synthesis of Polysubstituted Indoles. ResearchGate. Available from: [Link]
-
A General and Scalable Synthesis of Polysubstituted Indoles. PMC - NIH. Available from: [Link]
-
Scale-up and safety of toluene nitration in a meso-scale flow reactor. ResearchGate. Available from: [Link]
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ResearchGate. Available from: [Link]
-
Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC - NIH. Available from: [Link]
-
Japp–Klingemann reaction. Wikipedia. Available from: [Link]
-
(PDF) Fischer Indole Synthesis. ResearchGate. Available from: [Link]
-
Fischer indole synthesis. Wikipedia. Available from: [Link]
-
Formation of nitrosated and nitrated aromatic products of concerns in the treatment of phenols by the combination of peroxymonosulfate and hydroxylamine. PubMed. Available from: [Link]
-
Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. Available from: [Link]
-
What are the special considerations for the Japp-Klingemann reaction? ResearchGate. Available from: [Link]
-
The Japp-Klingemann Reaction. Organic Reactions. Available from: [Link]
-
Japp-Klingemann reaction. chemeurope.com. Available from: [Link]
-
Japp-Klingemann Reaction. SynArchive. Available from: [Link]
-
Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. Available from: [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Available from: [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH. Available from: [Link]
-
Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PMC - PubMed Central. Available from: [Link]
-
Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. RSC Publishing. Available from: [Link]
-
The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1. ACS Publications. Available from: [Link]
-
Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. Available from: [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. Available from: [Link]
- Process for producing 5-fluorooxyindole and for producing intermediate therefor. Google Patents.
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available from: [Link]
Sources
- 1. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. Japp-Klingemann_reaction [chemeurope.com]
- 11. Indole synthesis [organic-chemistry.org]
- 12. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. chemimpex.com [chemimpex.com]
- 16. echemi.com [echemi.com]
purification strategies for removing impurities from 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid. As a key intermediate in various pharmaceutical syntheses, achieving high purity of this compound is critical for downstream applications. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Yield After Aqueous Work-up and Extraction
Q: I am experiencing significant loss of my product during the aqueous work-up and extraction steps after the hydrolysis of the ethyl ester precursor. What could be the cause and how can I mitigate this?
A: This is a common issue stemming from the amphiphilic nature of the product. The carboxylic acid group imparts aqueous solubility, especially at neutral or basic pH, while the indole core retains organic solubility.
-
Causality: During neutralization or basic washing steps, the carboxylic acid is deprotonated to the highly water-soluble carboxylate salt. This leads to the product partitioning into the aqueous layer, resulting in low recovery in the organic phase.
-
Solution:
-
Acidification: After the hydrolysis is complete, ensure the aqueous layer is acidified to a pH of approximately 2-3 with a strong acid like 1M or 2M HCl. This protonates the carboxylate, rendering the molecule less water-soluble and favoring its extraction into an organic solvent.
-
Solvent Choice: Use a polar organic solvent for extraction that can effectively solvate the carboxylic acid. Ethyl acetate is a common and effective choice.
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and promoting its transfer into the organic layer.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent (e.g., 3 x 50 mL) instead of a single extraction with a large volume (1 x 150 mL). This is a more efficient method for recovering the product.
-
Issue 2: Product Streaking or Tailing During Silica Gel Column Chromatography
Q: My product streaks badly on the TLC plate and I'm getting poor separation and broad peaks during column chromatography. What is causing this and how can I improve the separation?
A: Streaking of carboxylic acids on silica gel is a frequent problem. It is primarily caused by the interaction of the acidic proton of the carboxylic acid with the slightly acidic silica gel stationary phase.
-
Causality: The silica gel surface has silanol groups (Si-OH) which are weakly acidic. These can interact with the carboxylic acid of your product through hydrogen bonding and acid-base interactions. This leads to a non-uniform distribution of the analyte between the stationary and mobile phases, resulting in tailing or streaking.
-
Solutions:
-
Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid (0.1-1%), to your eluent system (e.g., hexane/ethyl acetate). The added acid protonates the analyte and suppresses the ionization of the silanol groups, leading to sharper peaks and better separation.[1]
-
Use a Different Stationary Phase: If acidifying the mobile phase is not effective or is incompatible with your compound, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for the purification of acidic compounds.[2][3]
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase flash chromatography using a C18-functionalized silica gel with a water/acetonitrile or water/methanol gradient can be an excellent alternative.
-
Issue 3: The Purified Product is Colored (Yellow or Brown)
Q: After purification, my 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid is a yellow to brown solid, but I was expecting an off-white or light-yellow powder. What is the source of this color and is it an impurity?
A: The color is likely due to the presence of residual nitro-aromatic impurities or degradation products.
-
Causality:
-
Starting Material Impurities: The synthesis of the indole ring, often via a Fischer indole synthesis, can produce colored byproducts.[4][5]
-
Incomplete Hydrolysis: If the starting material is the ethyl ester, any unreacted ester will be carried through the purification process.
-
Degradation: Nitro-containing aromatic compounds can be susceptible to degradation, especially when exposed to light or heat, leading to the formation of colored impurities.
-
-
Solutions:
-
Recrystallization: This is often the most effective method for removing small amounts of colored impurities. A suitable solvent system will dissolve the product when hot but have limited solubility for the impurities, or vice-versa. Ethanol or a mixture of ethanol and water is a good starting point for recrystallization of similar nitroindole carboxylic acids.
-
Activated Carbon Treatment: During recrystallization, you can add a small amount of activated carbon (charcoal) to the hot solution. The charcoal will adsorb the colored impurities. The charcoal is then removed by hot filtration through a pad of celite before allowing the solution to cool and crystallize.
-
Thorough Chromatography: Ensure your column chromatography is optimized to separate these colored byproducts. Careful fraction collection is key.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid?
A1: The impurities will largely depend on the synthetic route used. Assuming a common route involving the hydrolysis of ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate, the most probable impurities are:
| Impurity | Structure | Origin |
| Starting Ester | Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate | Incomplete hydrolysis of the ester. |
| Uncyclized Hydrazone | Precursor from Fischer indole synthesis | Incomplete cyclization during indole formation. |
| Positional Isomers | e.g., 5-Fluoro-7-nitro-1H-indole-2-carboxylic acid | Formation of regioisomers during the nitration or indole synthesis steps. |
| Dehalogenated Impurities | 5-Nitro-1H-indole-2-carboxylic acid | Loss of the fluorine atom during synthesis or purification. |
Q2: What is a good starting point for a recrystallization solvent system?
A2: For carboxylic acids, polar protic solvents are often a good choice. Based on procedures for analogous compounds, the following are recommended starting points:
-
Ethanol: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly.
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Then add a few drops of hot ethanol to redissolve the precipitate and allow the solution to cool.
-
Ethyl Acetate/Hexane: Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until the solution becomes turbid. Reheat to get a clear solution and then cool slowly.
Q3: Can 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid decompose on silica gel?
A3: Yes, there is a possibility of degradation, especially with highly activated aromatic systems like nitroindoles. The acidic nature of silica gel can sometimes catalyze decomposition reactions.[6] To test for this, you can perform a 2D TLC. Spot your compound on the corner of a TLC plate, run it in your chosen eluent, dry the plate, rotate it 90 degrees, and run it again in the same eluent. If you see off-diagonal spots, your compound is likely decomposing on the silica.[1] If this is the case, consider using a less acidic stationary phase like alumina or deactivating the silica gel with an amine before use.[2]
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Place the crude 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Heat the solution to boiling.
-
Slowly add hot deionized water dropwise until the solution becomes persistently cloudy.
-
Add a few more drops of hot ethanol to make the solution clear again.
-
If the solution is highly colored, you may add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
-
Select the Eluent: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.2-0.3. A good starting point is a mixture of hexane and ethyl acetate. If streaking is observed, add 0.5% acetic acid to the eluent mixture.
-
Pack the Column: Dry pack the column with silica gel.
-
Equilibrate the Column: Run several column volumes of your initial, least polar eluent through the column.
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent (like ethyl acetate or dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry load the resulting powder onto the top of the column.
-
Elute the Column: Start with your initial, less polar eluent. Gradually increase the polarity of the eluent (e.g., from 10% ethyl acetate in hexane to 30% ethyl acetate in hexane).
-
Collect Fractions: Collect fractions and monitor them by TLC to identify the fractions containing your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow decision tree.
Caption: Troubleshooting guide for chromatography issues.
References
- Supporting Information for publications detailing flash column chromatography procedures.
- Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase.
- Discovery and Optimization of Indoline-Based Compounds as Dual 5‑LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflamm
- Successful Flash Chrom
- Synthesis of 5-Fluoroindole-5-13C. Diva-Portal.org.
- Process for producing 5-fluorooxyindole and for producing intermediate therefor.
- What compounds are unstable in a silica gel column (chrom
- Ethyl 5-fluoro-7-nitro-1H-indole-2-carboxyl
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH.
- Troubleshooting Flash Column Chrom
- Chromatography: The Solid Phase. University of Rochester.
- Chromatographic separations and mechanisms.
- 7-nitro-2-indole carboxylic acid. Sigma-Aldrich.
- ethyl 5-fluoro-7-nitro-1H-indole-2-carboxyl
- 7-FLUORO-1H-INDOLE-2-CARBOXYLIC ACID synthesis. ChemicalBook.
- The preparation method of 5-nitroindole-2-carboxylic acid.
- How can i isolate polar basic compound with silica gel column chromatography?.
- 5-Fluoro-1H-indole-3-carboxylic acid. PMC - NIH.
Sources
Technical Support Center: Addressing Poor Cell Permeability of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid
Introduction
Welcome to the technical support guide for researchers working with 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid. This document is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the compound's characteristically poor cell permeability. As drug development professionals, we understand that overcoming membrane barriers is a critical step in translating a promising compound into a viable therapeutic candidate.
This guide moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design. We will delve into the structural liabilities of the molecule, propose targeted chemical modifications, and provide detailed workflows for accurately assessing permeability.
Section 1: Understanding the Challenge - FAQs
This section addresses the fundamental questions regarding the physicochemical properties of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid that contribute to its low cell permeability.
Q1: What are the primary structural features of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid that hinder its ability to cross cell membranes?
A1: The poor cell permeability of this molecule is multifactorial, stemming from a combination of its key functional groups:
-
Carboxylic Acid Group: This is the most significant contributor. At physiological pH (around 7.4), the carboxylic acid group is predominantly deprotonated, carrying a negative charge.[1][2] This charge makes the molecule highly polar and hydrophilic, which is unfavorable for partitioning into the lipophilic environment of the cell membrane.[1]
-
Nitro Group: The nitro group is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid, ensuring it is ionized at physiological pH.[3][4] Furthermore, the nitro group itself is polar and can engage in hydrogen bonding, further increasing the molecule's hydrophilicity.[5][6]
-
Indole NH Group: The indole nitrogen has a hydrogen bond donor capability, which can also contribute to unfavorable interactions with the lipid bilayer.
Q2: How does the fluorine atom affect the molecule's permeability?
A2: The effect of fluorine can be complex. Fluorination is a common strategy in medicinal chemistry to modulate a compound's properties.[7][8][9] In this case, the fluorine atom can:
-
Increase Lipophilicity (in some contexts): Strategic fluorination can sometimes enhance lipophilicity and, consequently, membrane permeability.[7][8] However, the overall impact depends on the molecule's entire structure.
-
Alter Electronic Properties: The electron-withdrawing nature of fluorine can influence the pKa of the carboxylic acid and the overall electronic distribution of the indole ring.
It is crucial to experimentally determine the net effect of the fluorine atom in this specific molecular context.
Q3: My compound has poor solubility in aqueous buffers. Could this be affecting my permeability assay results?
A3: Absolutely. Poor aqueous solubility is a critical and often overlooked factor that can confound permeability measurements. If the compound precipitates in the donor compartment of your assay, the effective concentration available for permeation is reduced, leading to an artificially low calculated permeability value.
Nitroindole compounds, in general, exhibit low solubility in water.[5] It is essential to first determine the thermodynamic solubility of your compound in the specific buffer system used for your permeability assay.
Section 2: Troubleshooting and Strategic Solutions
This section provides actionable strategies to diagnose and address the poor permeability of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid.
Q4: How can I definitively measure the passive permeability of my compound?
A4: To assess passive permeability, the Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent starting point.[10][11][12] This cell-free assay measures a compound's ability to diffuse across a lipid-infused artificial membrane, thus isolating passive transport from confounding factors like active transport or metabolism.[10][11]
Key Experimental Considerations for PAMPA:
-
pH: Conduct the assay at different pH values (e.g., 5.0, 6.2, and 7.4) to understand how the ionization state of the carboxylic acid impacts permeability.
-
Solubility Confirmation: Visually inspect the donor wells for precipitation and quantify the compound concentration at the beginning and end of the experiment.
-
Controls: Always include well-characterized high and low permeability control compounds to validate your assay performance.[13]
Q5: My compound shows low permeability in the PAMPA assay. What is the next logical step?
A5: Low PAMPA permeability confirms that the intrinsic physicochemical properties of the molecule are the primary barrier. The most effective strategy to overcome this is through a prodrug approach .[14][15] A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[15][16]
For a carboxylic acid, the most common and effective prodrug strategy is esterification .[2] Masking the carboxylic acid as an ester will:
-
Neutralize the negative charge.
-
Increase lipophilicity.
-
Enhance partitioning into the cell membrane.
Workflow for Prodrug Strategy
Caption: Workflow for developing a prodrug to enhance cell permeability.
Q6: What type of ester should I synthesize?
A6: The choice of the ester promoiety is critical. A good starting point is to synthesize a small series of simple alkyl esters (e.g., methyl, ethyl, isopropyl) to establish a structure-permeability relationship. More sophisticated and highly biolabile prodrugs, such as glycolamide esters , can also be considered as they are designed for rapid hydrolysis by plasma cholinesterases.[17][18]
| Prodrug Strategy | Rationale | Potential Advantages | Potential Disadvantages |
| Simple Alkyl Esters | Simple to synthesize, provides proof-of-concept. | Increased lipophilicity, neutral molecule. | May have slow or incomplete hydrolysis in vivo. |
| Glycolamide Esters | Designed for rapid enzymatic cleavage in plasma.[17] | High susceptibility to enzymatic hydrolysis, tunable properties.[17] | More complex synthesis. |
| Acyloxymethyl Esters | Another class of double esters with tunable hydrolysis rates. | Generally show good enzymatic lability.[19] | Can have stability issues and poor water solubility.[19] |
Q7: After synthesizing an ester prodrug, how do I confirm it's working as intended?
A7: A successful prodrug must not only permeate the cell membrane but also efficiently convert back to the active parent compound inside the cell. Your evaluation should include:
-
Permeability Assessment: Use a cell-based assay like the Caco-2 permeability assay .[20][21][22] Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, making them a good model for intestinal absorption.[21][22] This assay will confirm if the increased lipophilicity of the prodrug translates to improved transport across a cellular monolayer.
-
Stability and Bioconversion: Incubate the ester prodrug in relevant biological matrices (e.g., cell lysates, human plasma) and monitor both the disappearance of the prodrug and the appearance of the parent carboxylic acid over time using LC-MS/MS. This confirms that cellular esterases can cleave the ester bond.
Section 3: Detailed Experimental Protocols
This section provides a standardized protocol for the Caco-2 permeability assay, a gold-standard method for evaluating intestinal drug absorption.
Protocol: Bidirectional Caco-2 Permeability Assay
Objective:
To determine the apparent permeability coefficient (Papp) of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid and its ester prodrugs across a Caco-2 cell monolayer. This bidirectional assay also allows for the calculation of the efflux ratio, which indicates if the compound is a substrate for active efflux transporters.[22][23]
Materials:
-
Caco-2 cells (ATCC)
-
Transwell™ inserts (24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
Test compound and prodrugs
-
Control compounds: Atenolol (low permeability), Propranolol (high permeability)
-
Lucifer Yellow dye
-
LC-MS/MS system
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells according to supplier recommendations.
-
Seed cells onto the apical side of Transwell™ inserts at a density of ~60,000 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Check:
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS (37°C).
-
Add 0.4 mL of the dosing solution (e.g., 10 µM test compound in HBSS, pH 7.4) to the apical (A) compartment.
-
Add 1.2 mL of fresh HBSS to the basolateral (B) compartment.
-
Incubate at 37°C with gentle shaking (50 rpm).
-
At specified time points (e.g., 30, 60, 90, 120 min), take a 200 µL sample from the basolateral compartment, replacing it with fresh buffer.
-
At the end of the experiment, take a sample from the apical compartment.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
Perform the experiment as above, but add the dosing solution to the basolateral compartment and sample from the apical compartment.
-
-
Sample Analysis:
-
Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation (µmol/s)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration in the donor compartment (µmol/cm³)
-
-
Calculate the Efflux Ratio (ER): ER = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[22][23]
-
Data Interpretation:
| Papp (x 10⁻⁶ cm/s) | Predicted Absorption |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
References
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
-
5-Nitroindole | Solubility of Things. [Link]
-
Caco2 assay protocol. [Link]
-
Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Chemical Communications (RSC Publishing). [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
-
Glycolamide esters as biolabile prodrugs of carboxylic acid agents: synthesis, stability, bioconversion, and physicochemical properties. PubMed. [Link]
-
Caco-2 Permeability Assay. Evotec. [Link]
-
Caco-2 permeability assay. Creative Bioarray. [Link]
-
Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. [Link]
-
Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC. NIH. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]
-
Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link]
-
Lipophilicity modulations by fluorination correlate with membrane partitioning. ePrints Soton - University of Southampton. [Link]
-
pampa-permeability-assay.pdf. Technology Networks. [Link]
-
Understanding biocatalyst inhibition by carboxylic acids - PMC. NIH. [Link]
- EP0278977B1 - Prodrug derivatives of carboxylic acid drugs.
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]
-
Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy. PubMed. [Link]
-
Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link]
-
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [Link]
-
Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase - University of Lincoln. [Link]
-
Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity | Journal of Medicinal Chemistry. ACS Publications. [Link]
-
Recent progress in prodrug design strategies based on generally applicable modifications. PubMed. [Link]
-
Glycolamide esters as biolabile prodrugs of carboxylic acid agents: synthesis, stability, bioconversion, and physicochemical properties. Semantic Scholar. [Link]
-
(PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. [Link]
-
PRODRUG DERIVATIVES OF CARBOXYLIC ACID DRUGS. European Patent Office - EP 0278977 B1. [Link]
-
Prodrugs of Carboxylic Acids | Request PDF. ResearchGate. [Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]
-
Indole-3-Acetic Acids and Horseradish Peroxidase: A New Prodrug / Enzyme Combination for Targeted Cancer Therapy. ResearchGate. [Link]
-
Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups. ChemRxiv. [Link]
-
Prodrugs of Drugs Bearing Carboxylic Acids. [Link]
-
Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC. NIH. [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Prodrugs of Drugs Bearing Carboxylic Acids [ebrary.net]
- 3. researchgate.net [researchgate.net]
- 4. svedbergopen.com [svedbergopen.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. PAMPA | Evotec [evotec.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 15. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. EP0278977B1 - Prodrug derivatives of carboxylic acid drugs - Google Patents [patents.google.com]
- 17. Glycolamide esters as biolabile prodrugs of carboxylic acid agents: synthesis, stability, bioconversion, and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Enhancing the Selectivity of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for enhancing the selectivity of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid and its analogs, which are potent inhibitors of Monocarboxylate Transporter 1 (MCT1). Achieving selectivity, particularly against the related isoform MCT4, is a critical challenge in translating these inhibitors into effective therapeutics.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter during your research.
Part 1: Foundational FAQs & Initial Steps
Q1: What is 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid and what is its primary target?
7-Fluoro-5-nitro-1H-indole-2-carboxylic acid is a potent small molecule inhibitor belonging to the indole derivative class.[1][2][3][4] Its primary molecular target is Monocarboxylate Transporter 1 (MCT1), a member of the SLC16A family of solute carriers.[5] MCT1 is a proton-coupled transporter responsible for the bidirectional movement of monocarboxylates like lactate and pyruvate across the cell membrane.[5][6]
Q2: Why is targeting MCT1 a promising strategy in cancer therapy?
Many cancer cells exhibit a metabolic shift towards aerobic glycolysis, known as the "Warburg effect," leading to high production of lactate.[6][7] MCT1 plays a crucial role in this altered metabolism. It can either export lactate to prevent toxic intracellular acidification or import lactate from the tumor microenvironment to be used as an oxidative fuel source.[6][8][9] By inhibiting MCT1, we can disrupt this metabolic flexibility, leading to intracellular lactate accumulation, pH imbalance, and ultimately, cytostatic or cytotoxic effects on the tumor cells.[10][11] Several MCT1 inhibitors, such as AZD3965, have shown promising pre-clinical activity and have advanced into clinical trials.[7][10][12][13][14]
Q3: What is the main selectivity challenge with MCT1 inhibitors like this indole series?
The primary selectivity challenge is distinguishing between MCT1 and MCT4. MCT4 is another key monocarboxylate transporter that is often upregulated in highly glycolytic tumors, where it primarily functions to export lactate.[6][15] Because MCT1 and MCT4 can have overlapping functions, particularly in lactate export, the expression of MCT4 has been identified as a major resistance mechanism to MCT1 inhibition.[10][16] A successful therapeutic agent must potently inhibit MCT1 while having minimal activity against MCT4 to avoid this resistance and potentially reduce off-target effects.
Part 2: Troubleshooting Common Experimental Issues
Q4: My IC50 values for the lead compound are inconsistent in our cell-based lactate uptake assay. What are the common causes?
Inconsistent IC50 values in lactate transport assays are a frequent issue. Here’s a checklist of potential causes and solutions:
-
pH Imbalance: Lactate transport is proton-coupled. Minor shifts in buffer pH can dramatically alter transporter activity.
-
Troubleshooting: Always prepare fresh buffers and verify the pH immediately before each experiment. Ensure your NAD+ solutions are pH-balanced, as acidic conditions can denature enzymes like lactate dehydrogenase used in detection.[17]
-
-
Cell Health & Density: Cells that are unhealthy, overly confluent, or have been passaged too many times will exhibit altered metabolic rates and transporter expression.
-
Troubleshooting: Use cells within a consistent, low passage number range. Seed cells at a density that ensures they are in the logarithmic growth phase and not fully confluent at the time of the assay. Perform a quick viability check (e.g., with Trypan Blue) before starting.
-
-
Substrate Concentration: If the concentration of your labeled lactate is too far from the transporter's Km (Michaelis constant), you may lose sensitivity.
-
Troubleshooting: For MCT1, which has a higher affinity for lactate, use a substrate concentration in the low millimolar range (e.g., 1-5 mM). For MCT4, with its lower affinity, a higher concentration may be needed.
-
-
Assay Timing: The incubation time with the inhibitor and the labeled substrate is critical. If it's too long, you might see cytotoxic effects unrelated to transport inhibition. If too short, you won't reach equilibrium.
-
Troubleshooting: Optimize both the pre-incubation time with the inhibitor and the lactate uptake time. A typical uptake time is short, often in the range of 2-10 minutes, to measure the initial rate of transport.
-
Q5: I'm not seeing a clear difference in inhibition between my MCT1-expressing and MCT4-expressing cell lines. How can I set up a more robust selectivity assay?
This is a critical step. A robust differential assay is the cornerstone of determining selectivity.
-
Cell Line Validation: First, confirm the specific expression of your target transporters.
-
Assay Design: The goal is to create conditions that favor the activity of one transporter over the other.
-
Action: Leverage the different affinities of MCT1 and MCT4 for lactate. By using a low concentration of radiolabeled lactate (e.g., [14C]-Lactate), you create an assay window where high-affinity MCT1 is active, but low-affinity MCT4 contributes minimally. This will make the assay more sensitive to MCT1-specific inhibitors.
-
Below is a workflow for developing a robust selectivity screen.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Part 4: Advanced Protocols
Protocol: Cell-Based [14C]-Lactate Uptake Assay for MCT1/MCT4 Selectivity
This protocol is designed to measure the inhibitory activity of a compound on MCT1 and MCT4 transport.
Materials:
-
MCT1-expressing cells (e.g., Raji) and MCT4-expressing cells.
-
Cell culture medium, FBS, and antibiotics.
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
[14C]-L-Lactate (radiolabeled substrate).
-
Unlabeled L-Lactate.
-
Test inhibitor stock solution (e.g., in DMSO).
-
Ice-cold PBS.
-
Lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation fluid and vials.
Methodology:
-
Cell Plating: Seed MCT1- and MCT4-expressing cells in separate 24-well plates at a density that yields ~90% confluency on the day of the assay. Culture overnight.
-
Inhibitor Preparation: Prepare serial dilutions of your test inhibitor in KRH buffer. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Pre-incubation: Gently wash the cells twice with warm KRH buffer. Add the inhibitor dilutions to the appropriate wells and pre-incubate for 15 minutes at 37°C.
-
Uptake Initiation: Prepare the uptake solution containing KRH buffer, unlabeled L-Lactate, and [14C]-L-Lactate. The final lactate concentration should be low (e.g., 1 mM) to favor MCT1 activity. Quickly add the uptake solution to each well to start the reaction.
-
Uptake Incubation: Incubate for a short, optimized period (e.g., 3 minutes) at 37°C.
-
Uptake Termination: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS to stop transport and remove extracellular radiolabel.
-
Cell Lysis: Add lysis buffer to each well and incubate for 30 minutes at room temperature to ensure complete cell lysis.
-
Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Normalize the CPM values to the protein concentration in each well. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Part 5: Understanding the Biological Context
Q8: How does inhibiting MCT1 affect the tumor microenvironment?
Inhibiting MCT1 has profound effects that extend beyond the cancer cell itself. It disrupts the "lactate shuttle" which is a key feature of the tumor microenvironment (TME). [6]
-
Metabolic Symbiosis: Glycolytic cancer cells export lactate via MCT4, which is then taken up by oxidative cancer cells and some stromal cells via MCT1 to fuel their metabolism. [6][15]Blocking MCT1 in these oxidative cells starves them of a key fuel source.
-
pH Regulation: The constant efflux of lactic acid by cancer cells acidifies the TME, which promotes invasion, metastasis, and suppresses the immune response. [8]While MCT1 inhibition primarily traps acid inside the cell, this disruption to the overall lactate flux can alter the pH dynamics of the entire TME.
-
Immune Evasion: High lactate levels in the TME are known to suppress the function of T-cells and other immune effector cells. [15]Modulating lactate transport can therefore have secondary effects on anti-tumor immunity.
Caption: Role of MCT1 and MCT4 in the tumor metabolic symbiosis.
References
-
Halford, S. E. R., et al. (2020). A Phase I Dose-escalation Study of AZD3965, an Oral Monocarboxylate Transporter 1 Inhibitor, in Patients with Advanced Cancer. Clinical Cancer Research. Available at: [Link]
-
Corbet, C., et al. (2017). Monocarboxylate Transporter MCT1 Promotes Tumor Metastasis Independently of Its Activity as a Lactate Transporter. Cancer Research. Available at: [Link]
-
ClinicalTrials.gov. (2013). A Phase I Trial of AZD3965 in Patients With Advanced Cancer. National Library of Medicine. Available at: [Link]
-
Health Research Authority. (2014). A Phase I trial of AZD3965 in patients with advanced cancer. Health Research Authority. Available at: [Link]
-
Nanotech Biomachines, Inc. (2021). Bioelectronic Measurement of Target Engagement to a Membrane-Bound Transporter. SLAS Technology. Available at: [Link]
-
Pérez-Escuredo, J., et al. (2016). MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy. Oncotarget. Available at: [Link]
-
Li, Y., et al. (2023). Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment. International Journal of Medical Sciences. Available at: [Link]
-
Curtis, N. J., et al. (2017). Synthesis and Structure–Activity Relationships of Pteridine Dione and Trione Monocarboxylate Transporter 1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Ahmad, I., et al. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules. Available at: [Link]
-
ASCO Publications. (2021). Phase I expansion study of the first-in-class monocarboxylate transporter 1 (MCT1) inhibitor AZD3965 in patients with diffuse large B-cell lymphoma (DLBCL) and Burkitt lymphoma (BL). Journal of Clinical Oncology. Available at: [Link]
-
PubMed. (2005). [The effect of monocarboxylate transporter gene on the regulation of pHi and growth character in cancer cells]. PubMed. Available at: [Link]
-
Frontiers Media S.A. (2020). Role of Proton-Coupled Monocarboxylate Transporters in Cancer: From Metabolic Crosstalk to Therapeutic Potential. Frontiers in Cell and Developmental Biology. Available at: [Link]
-
Parks, S. K., et al. (2017). What is pH regulation, and why do cancer cells need it?. Cancer & Metabolism. Available at: [Link]
-
Wang, G., et al. (2021). Novel strategies to improve tumour therapy by targeting the proteins MCT1, MCT4 and LAT1. European Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2021). Novel strategies to improve tumour therapy by targeting the proteins MCT1, MCT4 and LAT1. ResearchGate. Available at: [Link]
-
OUCI. (2024). Synthetic approaches, emerging applications, and challenges of indole-based five-membered heterocycles in medicinal chemistry. Organic & Medicinal Chemistry International. Available at: [Link]
-
PubMed. (2021). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. PubMed. Available at: [Link]
-
ResearchGate. (2018). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. ResearchGate. Available at: [Link]
-
PubMed. (2021). A Nonradioactive High-Throughput Screening-Compatible Cell-Based Assay to Identify Inhibitors of the Monocarboxylate Transporter Protein 1. PubMed. Available at: [Link]
-
PubMed Central. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. Available at: [Link]
-
ResearchGate. (2019). What could possibly be the cause of my lactate assay not working?. ResearchGate. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Efficacy of Nitroindoles: Unveiling the Potential of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid
Introduction: The Indole Scaffold as a Canvas for Innovation in Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, celebrated as a "privileged structure" for its recurrence in a multitude of biologically active compounds.[1] Its inherent planarity and rich electron density provide an ideal foundation for interactions with a wide range of biological targets. However, the true potential of the indole nucleus is often unlocked through strategic chemical modifications. The introduction of highly electronegative groups, such as nitro (NO₂) and fluoro (F) moieties, can dramatically alter the electronic landscape, metabolic stability, and binding affinities of the parent molecule.[2][3]
This guide provides an in-depth comparison of the efficacy of various nitroindole derivatives, with a special focus on constructing a predictive profile for the novel, yet uncharacterized, compound: 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid . As direct experimental data for this specific molecule is not yet available in published literature, this guide will synthesize data from closely related analogs to build a robust, scientifically-grounded hypothesis of its potential efficacy and mechanism of action. We will delve into the established anti-cancer and anti-virulence properties of distinct nitro- and fluoro-indoles, providing a rationale for the potential synergistic effects of combining these functionalities.
The Strategic Impact of Nitro and Fluoro Substitutions
The decision to incorporate specific functional groups onto a lead scaffold is a critical step in drug design, driven by the desire to enhance potency and optimize pharmacokinetic properties.
-
The Nitro Group (NO₂): The strong electron-withdrawing nature of the nitro group is a key driver of the diverse biological activities of nitro-aromatic compounds.[4][5] In many contexts, particularly in antimicrobial and anticancer applications, the nitro group acts as a bio-reductive "warhead."[4] Cellular reductases can reduce the nitro group to form highly reactive intermediates, such as nitroso and superoxide species, which induce significant cellular stress, damage DNA, and trigger cell death.[4] This mechanism is a cornerstone of the activity of several established drugs.
-
The Fluorine Atom (F): Fluorine's role in medicinal chemistry is multifaceted and profound.[3][6] Its small size allows it to act as a "super-hydrogen," often being well-tolerated in binding pockets. However, its extreme electronegativity can drastically alter local electronic environments, influencing pKa and hydrogen bonding capabilities.[3] Critically, the strength of the carbon-fluorine bond makes it resistant to metabolic oxidation by cytochrome P450 enzymes.[2] This "metabolic blocking" is a widely used strategy to increase a drug's half-life and oral bioavailability.[6][7]
The combination of these two groups, as in our target molecule, suggests a compound designed for both potent bioactivity (driven by the nitro group) and enhanced drug-like properties (conferred by the fluorine atom).
Comparative Efficacy of Nitroindole Derivatives
The position of the nitro group on the indole ring dictates the specific biological activity and potency of the resulting derivative. Below, we compare the efficacy of several key classes of nitroindoles.
Anticancer Activity: The Case of 5-Nitroindoles
A significant body of research highlights the potential of 5-nitroindole derivatives as anticancer agents.[8][9] A primary mechanism for this activity is their ability to bind and stabilize non-canonical DNA structures known as G-quadruplexes (G4).[9] These structures are prevalent in the promoter regions of many oncogenes, including the notorious c-Myc.[9][10]
Stabilization of the c-Myc G-quadruplex by a small molecule ligand can effectively suppress its transcription, leading to the downregulation of the c-Myc protein.[9][10] This, in turn, can induce cell cycle arrest and apoptosis in cancer cells. Furthermore, some 5-nitroindole compounds have been shown to increase the intracellular concentration of reactive oxygen species (ROS), contributing to their cytotoxic effects.[9][10]
| Compound Class | Specific Derivative | Target Cell Line | IC₅₀ (µM) | Key Mechanism | Reference |
| 5-Nitroindoles | Pyrrolidine-substituted 5-nitroindole (Compound 5) | HeLa (Cervical Cancer) | 5.08 ± 0.91 | c-Myc G4 binder, ROS induction, Sub-G1/G1 arrest | [9] |
| Pyrrolidine-substituted 5-nitroindole (Compound 7) | HeLa (Cervical Cancer) | 5.89 ± 0.73 | c-Myc G4 binder, ROS induction, Sub-G1/G1 arrest | [9] | |
| 7-Nitroindoles | 7-nitro-1H-indole-2-carboxylic acid derivative (Compound 3.9) | Fructose-1,6-bisphosphatase (FBPase) | 0.99 | Allosteric enzyme inhibition | [11][12] |
Table 1: Comparative in vitro efficacy of selected nitroindole derivatives.
Anti-diabetic Potential: 7-Nitroindole-2-carboxylic Acid Derivatives
Research into 7-nitro-1H-indole-2-carboxylic acid has revealed a different therapeutic avenue. Derivatives of this scaffold have been synthesized and identified as potent allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis.[11][12] Inhibition of FBPase can reduce hepatic glucose production, making these compounds promising candidates for the treatment of type 2 diabetes.[11] This highlights the versatility of the nitroindole scaffold, where positional changes can retarget the molecule to entirely different classes of enzymes.
The Unique Profile of 7-Fluoroindoles: Anti-Virulence Activity
Separate from the cytotoxic and metabolic applications of nitroindoles, studies on fluorinated indoles have uncovered a compelling anti-virulence profile. Specifically, 7-fluoroindole has been identified as a potent inhibitor of biofilm formation and virulence factor production in the opportunistic pathogen Pseudomonas aeruginosa.[5][11][13]
Crucially, 7-fluoroindole exerts these effects without inhibiting the growth of planktonic (free-swimming) bacteria.[14] This is a highly desirable characteristic for a modern antimicrobial agent, as it reduces the selective pressure that leads to the development of antibiotic resistance. 7-fluoroindole was shown to significantly reduce the production of several quorum-sensing (QS) regulated virulence factors, including pyocyanin and rhamnolipids, and to suppress swarming motility.[11][14]
Hypothesized Efficacy Profile of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid
Based on the evidence from related compounds, we can construct a compelling hypothesis for the biological activity of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid :
-
Dual Anticancer and Anti-Virulence Activity: The presence of the 5-nitro group strongly suggests potent anticancer activity, likely operating through the established mechanisms of c-Myc G-quadruplex stabilization, ROS generation, and induction of apoptosis. Concurrently, the 7-fluoro moiety predicts a significant anti-virulence capability, particularly against pathogens like P. aeruginosa. This dual-action profile could be exceptionally valuable in treating cancer patients who are often immunocompromised and susceptible to opportunistic infections.
-
Enhanced Pharmacokinetics: The 7-fluoro substituent is strategically positioned to block a potential site of metabolic oxidation. This is expected to increase the metabolic stability and half-life of the compound compared to its non-fluorinated 5-nitroindole counterpart, potentially leading to improved bioavailability and a more favorable dosing regimen.[3][7]
-
Potent and Selective Targeting: The indole-2-carboxylic acid core, combined with the specific substitution pattern, provides a rigid framework for highly specific interactions with biological targets. The electron-withdrawing properties of both the 5-nitro and 7-fluoro groups would modulate the electronic distribution of the entire indole ring system, potentially fine-tuning its binding affinity for targets like the G-quadruplex or bacterial signaling proteins.
Experimental Workflows & Protocols
To validate the hypothesized efficacy of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid, a structured experimental workflow is essential. The following protocols represent self-validating systems for assessing the key predicted activities.
Figure 1: A streamlined workflow for the dual evaluation of a novel nitroindole compound.
Protocol 1: Cell Viability Assessment via AlamarBlue Assay
This protocol determines the concentration at which the test compound inhibits cancer cell viability by 50% (IC₅₀). The AlamarBlue reagent contains resazurin, which is reduced by metabolically active cells to the fluorescent resorufin, providing a quantitative measure of viability.[1][8]
Materials:
-
HeLa cells (or other cancer cell line of interest)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well clear-bottom black plates
-
Test Compound (7-Fluoro-5-nitro-1H-indole-2-carboxylic acid), dissolved in DMSO
-
AlamarBlue™ HS Cell Viability Reagent
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)
Procedure:
-
Cell Seeding: Trypsinize and count HeLa cells. Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a 2X serial dilution of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (DMSO equivalent) and "no cells" (medium only) wells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
Assay: Add 10 µL of AlamarBlue reagent directly to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically but should be within the linear range of the assay.
-
Measurement: Read the fluorescence intensity using a plate reader (Ex: 560 nm, Em: 590 nm).[9]
-
Data Analysis: a. Subtract the average fluorescence of the "no cells" blank from all other wells. b. Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability). c. Plot % Viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC₅₀ value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M). It uses propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA, allowing for the quantification of DNA content per cell.[15]
Materials:
-
HeLa cells
-
6-well plates
-
Test Compound (at 1X and 2X its IC₅₀ concentration)
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol
-
PI/RNase Staining Buffer (e.g., from BD Biosciences)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 0.5 x 10⁶ HeLa cells per well in 6-well plates and incubate for 24 hours. Treat the cells with the vehicle (DMSO) or the test compound at its IC₅₀ and 2X IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, by trypsinization. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes. Discard the ethanol and wash the pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 15-30 minutes at room temperature in the dark.[16]
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. The PI fluorescence is typically detected in the PE-Texas Red channel.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to gate on single cells and model the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to the vehicle control.
Figure 2: Hypothesized dual mechanism of anticancer action for the target compound.
Conclusion and Future Directions
While the definitive efficacy of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid awaits empirical validation, the existing body of literature on related nitro- and fluoro-indoles provides a strong foundation for optimism. The strategic combination of a 5-nitro group, a known driver of anticancer activity via G-quadruplex binding, and a 7-fluoro group, which confers both metabolic stability and potent anti-virulence properties, points toward a novel therapeutic candidate with a unique, dual-action profile.
The immediate future for this line of inquiry is clear: the chemical synthesis of the target compound is the critical next step. Following successful synthesis and purification, the execution of the experimental workflows detailed in this guide will provide the first crucial data points to confirm or refine the hypotheses presented here. Should this compound exhibit the predicted dual efficacy, it would represent a significant advancement, offering a potential solution to the intertwined challenges of cancer progression and opportunistic infections in vulnerable patient populations.
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A Comparative Guide to the Validation of 7-Fluoro-5-nitro-1H-indole-2-carboxylic Acid as a Kinase Inhibitor
In the landscape of modern drug discovery, the indole scaffold represents a privileged structure, forming the core of numerous approved therapeutics, particularly in oncology.[1] Indole derivatives are well-represented as kinase inhibitors, targeting a variety of enzymes crucial for cell signaling and proliferation.[2][3] This guide provides a comprehensive framework for the validation of a novel indole compound, 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid, as a potential enzyme inhibitor. While specific biological activity for this compound is not yet widely published, its structure, featuring electron-withdrawing fluoro and nitro groups, suggests a strong potential for interaction with the ATP-binding pockets of protein kinases.[4]
For the purpose of this guide, we will hypothesize that our compound of interest (which we will abbreviate as FNICA) is an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels.[5][6] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a highly validated therapeutic target.[7]
To rigorously assess the inhibitory potential of FNICA, its performance will be benchmarked against Sunitinib , an FDA-approved multi-targeted receptor tyrosine kinase inhibitor known to potently inhibit VEGFR-2.[8][9][10] This guide will detail the essential experimental workflows, from initial in vitro enzymatic assays to cellular target engagement, providing the rationale behind methodological choices and a roadmap for data interpretation.
Part 1: In Vitro Validation: Potency and Mechanism of Action
The foundational step in validating a new inhibitor is to quantify its direct effect on the purified target enzyme and to understand its mechanism of inhibition.
Determining Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. We will employ the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[11][12]
Causality Behind Experimental Choice: The ADP-Glo™ assay is selected for its high sensitivity and its ability to work at low, physiological ATP concentrations. This is crucial because using an ATP concentration near the Michaelis constant (Km) of the enzyme for ATP increases the assay's sensitivity to competitive inhibitors, which vie with ATP for the same binding site.[13]
Experimental Protocol: IC50 Determination via ADP-Glo™ Assay
-
Reagent Preparation : Prepare a 2X kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA). Prepare recombinant human VEGFR-2 kinase and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in this buffer.
-
Compound Dilution : Prepare a 10-point serial dilution of FNICA and Sunitinib (positive control) in DMSO, typically starting from 10 mM. Then, dilute these stocks into the kinase reaction buffer.
-
Kinase Reaction : In a 384-well plate, add 5 µL of the diluted compound. To this, add 10 µL of the enzyme/substrate mix.
-
Initiation : Start the reaction by adding 10 µL of ATP solution (at the Km concentration for VEGFR-2). Final reaction volume is 25 µL. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Incubation : Incubate the plate at room temperature for 1 hour.
-
Termination & ATP Depletion : Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]
-
ADP to ATP Conversion & Detection : Add 50 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce light.[12] Incubate for 30-60 minutes at room temperature.
-
Data Acquisition : Measure luminescence using a plate reader.
-
Data Analysis : Convert luminescence signals to percent inhibition relative to the "no inhibitor" control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Comparative Data Presentation
| Compound | Target Enzyme | IC50 (nM) [Hypothetical Data] |
| FNICA | VEGFR-2 | 85 |
| Sunitinib | VEGFR-2 | 15 |
This hypothetical data suggests that while FNICA is a potent inhibitor of VEGFR-2, it is approximately 5-6 fold less potent than the established drug, Sunitinib, under these assay conditions.
Elucidating the Mechanism of Inhibition (MoA)
Understanding how a compound inhibits an enzyme is as important as knowing how well. We will use Michaelis-Menten kinetics to determine if FNICA is a competitive, non-competitive, or uncompetitive inhibitor.[15][16]
Experimental Protocol: Enzyme Kinetics
-
Setup : The experiment is set up similarly to the IC50 assay. However, instead of a single ATP concentration, a matrix of varying ATP concentrations (e.g., 0.25x, 0.5x, 1x, 2x, 4x Km) and varying inhibitor concentrations (e.g., 0x, 0.5x, 1x, 2x IC50) is used.
-
Measurement : The initial reaction velocity (rate of ADP production) is measured for each condition.
-
Data Analysis : The data is plotted as the reciprocal of velocity (1/V) versus the reciprocal of substrate concentration (1/[S]) in a Lineweaver-Burk plot .[17][18] The pattern of line intersections on this plot reveals the mechanism of inhibition.[19][20]
Interpreting the Lineweaver-Burk Plot
-
Competitive Inhibition : Lines intersect on the Y-axis. The inhibitor increases the apparent Km but does not change the Vmax. This indicates the inhibitor binds to the same site as ATP.[19]
-
Non-competitive Inhibition : Lines intersect on the X-axis. The inhibitor decreases the Vmax but does not change the Km. This suggests the inhibitor binds to an allosteric site, affecting catalysis but not substrate binding.[19]
-
Uncompetitive Inhibition : Lines are parallel. The inhibitor decreases both Vmax and Km. This occurs when the inhibitor binds only to the enzyme-substrate complex.
Caption: Mechanisms of Competitive and Non-competitive Enzyme Inhibition.
Part 2: Cellular Validation: Target Engagement and Downstream Effects
Demonstrating that an inhibitor can engage its target in a complex cellular environment and modulate its downstream signaling is a critical validation step.
Rationale: An inhibitor must be cell-permeable and able to find and bind its target amidst a sea of other proteins. We will use Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, to test the cellular activity of FNICA.
Experimental Protocol: Western Blot for Phospho-VEGFR-2
This protocol assesses the ability of FNICA to inhibit the ligand-induced autophosphorylation of VEGFR-2, a key step in its activation.[21][22]
-
Cell Culture & Starvation : Culture HUVECs to ~80% confluency. Starve the cells in a serum-free medium for 12-18 hours to reduce basal receptor activity.
-
Inhibitor Pre-treatment : Pre-treat the starved cells with various concentrations of FNICA or Sunitinib (or DMSO vehicle control) for 2 hours.
-
Ligand Stimulation : Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10 minutes to induce VEGFR-2 phosphorylation.[23] A non-stimulated control group should be included.
-
Cell Lysis : Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% BSA in TBST.
-
Incubate with a primary antibody specific for phosphorylated VEGFR-2 (e.g., p-VEGFR-2 Tyr1175).
-
After washing, incubate with an HRP-conjugated secondary antibody.
-
Develop with an ECL substrate and image the blot.
-
-
Stripping and Re-probing : To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody for total VEGFR-2 and a loading control like GAPDH.[21]
Expected Results and Interpretation
A successful experiment will show a strong band for p-VEGFR-2 in the VEGF-stimulated, DMSO-treated lane. The intensity of this band should decrease in a dose-dependent manner in the lanes treated with FNICA and Sunitinib, demonstrating target engagement and inhibition within the cell. The total VEGFR-2 and GAPDH levels should remain constant across all lanes.
Caption: Workflow for Western Blot analysis of VEGFR-2 phosphorylation.
Conclusion and Future Directions
This guide outlines a rigorous, multi-step process for the initial validation of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid (FNICA) as a VEGFR-2 inhibitor, using Sunitinib as a benchmark. The described workflow progresses logically from direct enzymatic inhibition to cellular target engagement.
Based on our hypothetical results, FNICA demonstrates promising, albeit lower, potency compared to Sunitinib in vitro. The successful inhibition of VEGF-A-induced phosphorylation in a cellular context would confirm its potential as a lead compound.
Future steps would involve expanding the validation to include:
-
Selectivity Profiling : Screening FNICA against a panel of other kinases to determine its selectivity profile.
-
Cell-Based Functional Assays : Assessing its impact on downstream cellular functions driven by VEGFR-2, such as endothelial cell proliferation, migration, and tube formation assays.
-
In Vivo Studies : Evaluating the compound's efficacy and pharmacokinetic properties in preclinical animal models of cancer.
By following this structured and self-validating approach, researchers can confidently assess the therapeutic potential of novel small molecule inhibitors like FNICA and make informed decisions for progression into further drug development stages.
References
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Abrams, T. J., et al. (2003). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Clinical Therapeutics, 28(7), 1011-1021. Available at: [Link]
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ACS Publications. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Available at: [Link]
-
Bentham Science. (n.d.). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Available at: [Link]
-
Biology LibreTexts. (2020). Michaelis-Menten Enzyme Kinetics. Available at: [Link]
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Biology LibreTexts. (2023). Lineweaver-Burk Plots. Available at: [Link]
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Reactome. (n.d.). VEGFA-VEGFR2 Pathway. Available at: [Link]
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Simons, M., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Current Opinion in Cell Biology, 42, 45-52. Available at: [Link]
-
TeachMe Physiology. (2024). Enzyme Kinetics. Available at: [Link]
-
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A Senior Application Scientist's Guide to Fluorinated vs. Non-Fluorinated Indole-2-Carboxylic Acids in Drug Discovery
For decades, the indole-2-carboxylic acid scaffold has served as a cornerstone in medicinal chemistry, providing the structural basis for a multitude of therapeutic agents. The strategic incorporation of fluorine, a seemingly subtle atomic substitution, can dramatically alter a molecule's properties, transforming a moderately active compound into a potent drug candidate.[1] This guide offers an in-depth comparative analysis of fluorinated and non-fluorinated indole-2-carboxylic acids, providing the causal insights and experimental frameworks necessary for rational drug design.
The decision to fluorinate a lead compound is a critical step in the optimization process. It is not merely about adding an atom; it is about leveraging the unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the exceptional strength of the C-F bond—to overcome common drug development hurdles.[2] These properties can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and target-binding interactions.[3][4]
Section 1: The Physicochemical Transformation: Acidity and Lipophilicity
The introduction of fluorine onto the indole ring instigates a significant shift in the molecule's fundamental electronic and physical properties. This is a direct consequence of fluorine's powerful inductive electron-withdrawing effect.
Enhanced Acidity (pKa Modulation)
Fluorination markedly increases the acidity of the carboxylic acid group, resulting in a lower pKa value.[5] By withdrawing electron density through the indole scaffold, the fluorine atom stabilizes the resulting carboxylate anion formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid.[5] This modulation of pKa is critical, as it can influence a compound's solubility, absorption, and ability to interact with biological targets.[2][6]
Impact on Lipophilicity (LogP)
While often assumed to universally increase lipophilicity, fluorine's effect is more nuanced. A single fluorine atom is only slightly more lipophilic than a hydrogen atom.[7] However, its placement can shield the molecule from polar interactions or introduce favorable hydrophobic contacts, thereby increasing the overall LogP. This enhanced lipophilicity can improve membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[7][8]
Table 1: Comparative Physicochemical Properties
| Compound | Structure | pKa (Predicted) | LogP (Predicted) |
| Indole-2-carboxylic acid | C₉H₇NO₂ | 4.44 | 2.3[9] |
| 5-Fluoroindole-2-carboxylic acid | C₉H₆FNO₂ | Lower than 4.44 | Higher than 2.3 |
Note: Experimental values can vary. Predicted values are used for illustrative comparison.
Section 2: The Pharmacokinetic Advantage: Enhancing Metabolic Stability
One of the most compelling reasons for fluorination in drug design is the enhancement of metabolic stability.[10] The indole ring, particularly at positions C5 and C6, is susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, primarily CYP2A6, CYP2C19, and CYP2E1.[11][12][13] This metabolic breakdown leads to rapid clearance and reduced bioavailability.
By replacing a hydrogen atom at a metabolically vulnerable site with a fluorine atom, we can effectively "block" this pathway. The carbon-fluorine bond is significantly stronger (bond energy ~116 kcal/mol) than a carbon-hydrogen bond (~100 kcal/mol), making it much more resistant to enzymatic cleavage.[7][10] This strategic substitution can dramatically increase the compound's half-life in the body, leading to improved exposure and potentially a more convenient dosing schedule for patients.[10][14]
Caption: Fluorine blocks CYP450-mediated oxidation.
Section 3: Pharmacodynamic Enhancement: Tuning Target Affinity
Beyond pharmacokinetics, fluorination can directly improve a drug's pharmacodynamic profile by enhancing its binding affinity to the target protein.[2] This can occur through several mechanisms:
-
Favorable Electrostatic Interactions: The polarized C-F bond can engage in productive electrostatic or dipole-dipole interactions with amino acid residues in the protein's binding pocket.[15][16]
-
Hydrogen Bonding: While controversial, fluorine can act as a weak hydrogen bond acceptor in certain contexts.
-
Conformational Control: Fluorine substitution can alter the molecule's preferred conformation, locking it into a shape that is more complementary to the target's binding site.[3][10]
These subtle, fluorine-induced changes in binding can translate to a significant increase in potency and selectivity.[8][14]
Caption: Fluorine enhances drug-target interactions.
Section 4: Experimental Protocols
To empower researchers in their investigations, this section provides validated, step-by-step methodologies for the synthesis and evaluation of these compounds.
Experimental Protocol 1: Synthesis of 5-Fluoroindole-2-carboxylic acid via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and reliable method for constructing the indole core.[17][18] This protocol adapts it for a fluorinated analogue.
Objective: To synthesize ethyl 5-fluoroindole-2-carboxylate, which can be subsequently hydrolyzed to the target carboxylic acid.
Materials:
-
4-Fluorophenylhydrazine
-
Ethyl pyruvate
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Sodium hydroxide (NaOH) for hydrolysis
-
Hydrochloric acid (HCl) for acidification
-
Standard laboratory glassware and safety equipment
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-fluorophenylhydrazine (1.0 eq) in absolute ethanol. Add ethyl pyruvate (1.1 eq) dropwise while stirring at room temperature.[19]
-
Stir the reaction mixture for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Once hydrazone formation is complete, slowly add the acid catalyst (e.g., a few drops of concentrated H₂SO₄ or a catalytic amount of PPA) to the reaction mixture.[17][20]
-
Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product, ethyl 5-fluoroindole-2-carboxylate, may precipitate.
-
Collect the solid by vacuum filtration or extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a mixture of ethanol and aqueous NaOH solution. Heat the mixture to reflux until the ester is fully consumed (monitor by TLC).
-
Cool the reaction, remove the ethanol under reduced pressure, and acidify the remaining aqueous solution with cold HCl until a precipitate forms.
-
Collect the solid 5-fluoroindole-2-carboxylic acid by vacuum filtration, wash with cold water, and dry.
Caption: Workflow for Fischer Indole Synthesis.
Experimental Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a standard preclinical method to assess a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[21][22]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of a test compound.
Materials:
-
Pooled human liver microsomes (HLM)[23]
-
Test compound (fluorinated or non-fluorinated indole-2-carboxylic acid)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[21]
-
Phosphate buffer (100 mM, pH 7.4)[24]
-
Acetonitrile (ACN) with an internal standard for quenching
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw the liver microsomes on ice. Prepare a master mix containing the phosphate buffer and the NADPH regenerating system.
-
Prepare stock solutions of the test compounds (e.g., in DMSO). The final concentration of the organic solvent in the incubation should be low (<0.5%) to avoid inhibiting enzyme activity.[24]
-
Incubation: Pre-warm the master mix and the microsome solution to 37°C.
-
Initiate the reaction by adding the test compound to the master mix, followed by the addition of the microsomes. A typical final protein concentration is 0.5 mg/mL.[25]
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[25]
-
Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This precipitates the proteins and halts enzymatic activity.[24]
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analysis: Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t₁/₂) as 0.693/k.
Conclusion
The strategic incorporation of fluorine is a powerful and well-established strategy in modern medicinal chemistry.[1][2] For the indole-2-carboxylic acid scaffold, fluorination offers a multifaceted approach to overcoming common liabilities in drug discovery. It provides a rational means to enhance metabolic stability, modulate physicochemical properties like acidity and lipophilicity, and improve target binding affinity.[3][26] By understanding the fundamental principles behind these effects and employing robust experimental protocols for synthesis and evaluation, researchers can effectively leverage fluorination to design safer and more efficacious therapeutic agents.
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A Researcher's Guide to Cross-Reactivity Profiling of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid: A Comparative Approach
In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration. However, the reality is that small molecules often interact with multiple cellular targets, a phenomenon known as polypharmacology. While sometimes therapeutically beneficial, unintended off-target interactions, or cross-reactivity, can lead to adverse effects and clinical trial failures. This guide provides a comprehensive framework for the cross-reactivity profiling of a novel compound, 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid , using a multi-tiered, data-driven approach.
For the purpose of this illustrative guide, we will hypothesize that 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid has been identified as a potent inhibitor of HIV-1 Integrase , a critical enzyme for viral replication[1]. The indole-2-carboxylic acid scaffold is a known pharmacophore for this target class[1]. Our objective is to build a robust selectivity profile and de-risk its progression as a potential therapeutic candidate.
The Imperative of Early and Comprehensive Selectivity Profiling
Proactive cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of efficient drug development. Early identification of potential off-target liabilities allows for:
-
Informed Lead Optimization: Guiding medicinal chemistry efforts to enhance selectivity.
-
Mechanistic Understanding of Toxicity: Correlating adverse findings in preclinical studies with specific off-target interactions.
-
Identification of Repurposing Opportunities: Uncovering novel therapeutic applications through intended or unintended polypharmacology.
This guide will delineate a logical, tiered approach to profiling, moving from broad, predictive methods to specific, functional validation.
Tier 1: In Silico Profiling - The Predictive Foundation
Before embarking on costly and time-consuming wet-lab experiments, in silico methods provide a valuable predictive lens to anticipate potential off-target interactions.[2][3] These computational tools leverage vast databases of known compound-target interactions and structural information.
Experimental Rationale: The goal of in silico profiling is to generate a prioritized list of potential off-targets for subsequent experimental validation. This is achieved by comparing the structural and physicochemical properties of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid against libraries of known pharmacophores and protein binding sites.
Recommended Tools and Methodologies:
-
Similarity Searching: Utilizing platforms like ChEMBL and PubChem to identify publicly disclosed compounds with high structural similarity and their associated biological data.[4][5]
-
Pharmacophore Modeling: Building a 3D pharmacophore model based on the essential features of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid and screening it against a database of protein structures.
-
Target Prediction Servers: Employing web-based tools that predict potential targets based on ligand chemistry.
Hypothetical In Silico Screening Workflow:
Caption: A decision-making framework for addressing off-target hits.
Conclusion and Future Directions
The cross-reactivity profiling of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid, or any drug candidate, is a dynamic and iterative process. The tiered approach outlined in this guide, from in silico prediction to broad panel screening and functional validation, provides a robust framework for identifying and characterizing off-target interactions. A selectivity window of over 100-fold between the primary target and any significant off-target is a generally accepted benchmark for progressing a compound. Should significant and potent off-target activities be confirmed, this data becomes invaluable for guiding further medicinal chemistry efforts to engineer a more selective and safer therapeutic candidate.
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A Comparative Guide to Validating the Binding Mode of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid
This guide provides a comprehensive, multi-faceted strategy for elucidating and validating the binding mode of novel small molecules, using 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid as a case study. For drug development professionals, moving beyond simple affinity measurements to a high-resolution understanding of a compound's interaction with its target is paramount for successful lead optimization. This document outlines an integrated workflow, from initial computational predictions to definitive structural and biophysical validation, emphasizing the rationale behind each experimental choice and comparing the strengths and limitations of alternative techniques.
Introduction: The Rationale for Rigorous Binding Mode Validation
The indole-2-carboxylic acid scaffold is a privileged motif in medicinal chemistry, found in compounds targeting a wide array of proteins. The specific substitutions on 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid—a fluorine atom at position 7 and a nitro group at position 5—are designed to modulate electronic properties and potential protein-ligand interactions, such as pKa and hydrogen bonding capabilities.[1] Validating the precise binding mode is not an academic exercise; it is the cornerstone of structure-based drug design. It allows us to understand structure-activity relationships (SAR), predict the impact of chemical modifications, and ultimately design more potent and selective therapeutics.
This guide presents a self-validating workflow where each stage builds upon the last, creating a cascade of evidence to confirm the compound's mechanism of action with high confidence. We will operate under a hypothetical scenario where a protein of interest, "Kinase Z," has been identified as a primary target.
Phase 1: Hypothesis Generation via Computational Modeling
Before committing to resource-intensive wet-lab experiments, computational docking provides an essential first look at the plausible binding mode.[2][3] This in silico approach predicts how a ligand fits into the binding site of a protein, generating a structural hypothesis that will be tested by subsequent experimental methods.[4]
Rationale and Experimental Choice
Molecular docking algorithms sample a vast conformational space to identify low-energy binding poses of the ligand within the target's active site.[3] This process is invaluable for:
-
Feasibility Assessment: Does the molecule fit sterically and electronically within the proposed binding pocket?
-
Interaction Mapping: What key residues are predicted to form hydrogen bonds, hydrophobic interactions, or π-π stacking with the ligand? For our compound, we would pay close attention to interactions involving the nitro group (potential H-bond acceptor) and the indole N-H (H-bond donor).
-
SAR Rationalization: Comparing the docked pose of our fluorinated compound with a non-fluorinated analog (e.g., 5-nitro-1H-indole-2-carboxylic acid) can offer initial hypotheses on the role of the fluorine atom—does it form a key contact, or does it primarily exert an electronic effect?
Protocol: Molecular Docking of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid into "Kinase Z"
-
Preparation of the Receptor:
-
Obtain the 3D structure of "Kinase Z" from the Protein Data Bank (PDB) or a homology model.
-
Remove all water molecules and non-interacting ions.
-
Add hydrogen atoms and assign appropriate protonation states for residues at physiological pH (e.g., using HADDOCK or similar software).[5]
-
Define the binding site coordinates, typically based on a co-crystallized ligand or known active site residues.
-
-
Preparation of the Ligand:
-
Generate a 3D structure of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign appropriate atom types and charges.
-
-
Docking Execution:
-
Utilize a docking program (e.g., AutoDock, Glide, GOLD).
-
Run the docking simulation, allowing for full ligand flexibility.
-
Generate a set of top-scoring poses (typically 10-20).
-
-
Analysis of Results:
-
Visually inspect the top-ranked poses. Look for poses that exhibit chemically sensible interactions (e.g., hydrogen bonds with appropriate geometry, hydrophobic groups in greasy pockets).
-
Analyze the scoring function to understand the energetic contributions to binding.
-
Document the key predicted interactions, which will serve as the primary hypothesis for experimental validation.
-
Phase 2: Biophysical Characterization of the Binding Interaction
With a computational hypothesis in hand, the next critical step is to confirm that a direct physical interaction occurs and to quantify its affinity and thermodynamics. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the two gold-standard techniques for this purpose.[6] They are orthogonal, providing complementary information that, when combined, offers a robust biophysical profile of the interaction.
Comparison of Key Biophysical Techniques
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Output | Binding kinetics (kon, koff) and affinity (KD)[7][8] | Binding affinity (KD), stoichiometry (n), and thermodynamics (ΔH, ΔS)[9][10] |
| Principle | Mass-based detection of binding to an immobilized partner on a sensor chip.[11] | Measures heat changes upon titration of one binding partner into the other.[12] |
| Strengths | Real-time data, provides kinetic information, high throughput potential.[13] | "Gold standard" for thermodynamics, solution-based (no immobilization), provides stoichiometry.[14][15] |
| Limitations | Requires immobilization of one partner which can affect activity, potential for mass transport artifacts. | Higher sample consumption, lower throughput, may not detect very weak or very tight binders accurately in a single experiment.[16] |
| Best For | Ranking compounds, understanding association/dissociation rates, fragment screening.[17] | Lead optimization, understanding the driving forces of binding (enthalpy vs. entropy).[16] |
Experimental Protocol: Surface Plasmon Resonance (SPR)
This protocol describes a typical kinetic analysis workflow.
-
Immobilization: Covalently attach high-purity "Kinase Z" to a sensor chip (e.g., CM5 chip via amine coupling). Aim for a low immobilization density to avoid mass transport limitations.
-
Analyte Preparation: Prepare a dilution series of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid in running buffer (e.g., HBS-EP+ with 1-5% DMSO). Include a buffer-only (zero concentration) sample for double referencing.
-
Binding Measurement:
-
Inject each concentration of the compound over the sensor surface at a constant flow rate.
-
Record the binding response (in Response Units, RU) during the association phase.
-
Switch to injecting running buffer only and record the dissociation phase.[7]
-
-
Regeneration: Inject a specific regeneration solution (e.g., low pH glycine) to strip all bound analyte, returning the surface to baseline for the next injection.
-
Data Analysis:
-
Subtract the response from a reference flow cell and the zero-concentration injection.
-
Globally fit the association and dissociation curves from all concentrations to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff/kon).[13]
-
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Dialyze "Kinase Z" extensively against the final ITC buffer.
-
Dissolve 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid in the final dialysis buffer. Meticulous buffer matching is critical to minimize heats of dilution.
-
Degas both protein and compound solutions immediately before the experiment.
-
-
Experiment Setup:
-
Fill the ITC sample cell with the "Kinase Z" solution (e.g., 10-20 µM).
-
Fill the injection syringe with the compound solution (e.g., 100-200 µM, typically 10-20x the protein concentration).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to remove air from the syringe, and discard this data point.
-
Execute a series of timed injections (e.g., 19 injections of 2 µL each) of the compound into the protein solution while monitoring the differential power required to maintain zero temperature difference between the sample and reference cells.[10]
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat released or absorbed.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to directly determine the binding affinity (KA, where KD = 1/KA), the binding stoichiometry (n), and the enthalpy of binding (ΔH).[9] The entropy (ΔS) can then be calculated.
-
Phase 3: Definitive Structural Validation
While biophysical methods confirm that binding occurs, they do not show how. X-ray crystallography is the unparalleled gold standard for visualizing the precise, three-dimensional arrangement of a ligand within its binding site at atomic resolution.[18][19][20]
Rationale and Experimental Choice
A high-resolution crystal structure of the "Kinase Z" / 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid complex provides irrefutable evidence of the binding mode.[21] This allows direct validation or refutation of the initial docking hypothesis. Key insights gained include:
-
Precise Orientation: The exact conformation and orientation of the compound in the active site.
-
Key Interactions: Direct visualization of hydrogen bonds, salt bridges, and hydrophobic contacts, including bond lengths and angles.
-
Solvent Structure: The role of any mediating water molecules in the binding interaction.
-
Conformational Changes: Any induced-fit movements in the protein upon ligand binding.[14]
Protocol: X-ray Co-crystallography
-
Complex Formation: Incubate purified "Kinase Z" with a molar excess (e.g., 5-10 fold) of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid for a sufficient time to ensure complex formation.
-
Crystallization Screening:
-
Set up high-throughput crystallization trials using vapor diffusion (sitting or hanging drop) methods.
-
Screen a wide range of precipitants, buffers, and additives to identify conditions that produce diffraction-quality crystals of the protein-ligand complex.
-
-
Crystal Optimization and Harvesting:
-
Optimize initial hit conditions to grow larger, single crystals.
-
Harvest the best crystals and flash-cool them in liquid nitrogen, often using a cryoprotectant to prevent ice formation.
-
-
Data Collection:
-
Expose the crystal to a high-intensity X-ray beam (ideally at a synchrotron source).[19]
-
Collect a full diffraction dataset as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine unit cell parameters and reflection intensities.
-
Solve the structure using molecular replacement, using the known structure of the unbound protein as a search model.
-
Build the ligand into the resulting electron density map.
-
Refine the atomic coordinates of the protein and ligand against the experimental data until a final, high-quality model is achieved.[20]
-
Alternative and Complementary Techniques
-
NMR Spectroscopy: For proteins that are difficult to crystallize or are highly dynamic, NMR can provide valuable structural information.[22][23] Techniques like Chemical Shift Perturbation (CSP) can map the binding site on the protein surface, while transferred NOESY (trNOESY) experiments can reveal the conformation of the bound ligand.[24][25][26]
Comparative Data Summary
The following table presents hypothetical, yet realistic, data that could be generated from the described workflow, comparing our lead compound with its non-fluorinated analog to derive meaningful SAR.
| Parameter | 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid | 5-nitro-1H-indole-2-carboxylic acid (Comparator) | Technique | Insight |
| Docking Score | -9.5 kcal/mol | -8.2 kcal/mol | In Silico | Fluorine substitution is predicted to be favorable. |
| KD (SPR) | 50 nM | 250 nM | SPR | 5-fold increase in affinity confirms fluorine's positive contribution. |
| kon (SPR) | 2 x 105 M-1s-1 | 1.8 x 105 M-1s-1 | SPR | Association rates are similar; affinity gain is not from faster binding. |
| koff (SPR) | 1 x 10-2 s-1 | 4.5 x 10-2 s-1 | SPR | Slower dissociation rate is the primary driver of improved affinity. |
| KD (ITC) | 60 nM | 275 nM | ITC | Excellent agreement with SPR, validating the affinity measurement. |
| ΔH (ITC) | -8.5 kcal/mol | -7.0 kcal/mol | ITC | Binding is enthalpy-driven for both; the fluorinated compound makes stronger/more favorable contacts. |
| -TΔS (ITC) | -1.7 kcal/mol | -1.5 kcal/mol | ITC | Entropy contribution is minor and slightly unfavorable, as expected for binding events. |
| Structural Finding | F atom forms a close contact (<3.2 Å) with backbone C=O of Gly-52. | No equivalent interaction observed. | X-ray | Direct structural evidence explaining the slower koff and more favorable enthalpy. |
Conclusion
Validating the binding mode of a compound like 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid is a systematic process of hypothesis generation and rigorous experimental testing. By integrating computational modeling, orthogonal biophysical techniques like SPR and ITC, and the definitive structural detail from X-ray crystallography, researchers can build an unassailable case for a specific binding mode. The comparative data clearly demonstrates how the addition of a single fluorine atom can significantly enhance affinity by slowing the ligand's dissociation rate, a phenomenon directly explained by a newly formed interaction observed in the crystal structure. This level of detailed understanding is indispensable for transforming a promising chemical scaffold into a rationally optimized clinical candidate.
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Sławiński, J., et al. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Available at: [Link]
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Navigating the Labyrinth of Specificity: A Comparative Guide to Assessing Off-Target Effects of 7-Fluoro-5-nitro-1H-indole-2-carboxylic Acid
In the landscape of modern drug discovery, the quest for highly specific molecular agents is paramount. The efficacy of a therapeutic candidate is intrinsically linked to its ability to engage its intended target with high fidelity while minimizing interactions with other cellular components. These unintended interactions, known as off-target effects, are a primary cause of adverse drug reactions and late-stage clinical trial failures.[1] This guide provides a comprehensive framework for assessing the off-target profile of a novel small molecule, 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid , a compound of interest within the broader class of indole derivatives known for their diverse biological activities.[2][3][4][5][6]
Given the nascent stage of research on this specific molecule, this document will serve as a practical guide, outlining a robust, multi-pronged strategy for its off-target assessment. We will compare its hypothetical off-target profile with that of a well-characterized, structurally related compound, 5-Fluoroindole-2-carboxylic acid , to illustrate the impact of subtle chemical modifications on selectivity.[2][7] The experimental workflows detailed herein are designed to be self-validating, providing researchers with a clear path to generating reliable and actionable data.
The Rationale Behind a Multi-Tiered Approach
A single experimental technique is rarely sufficient to comprehensively map the off-target landscape of a compound.[8] Therefore, we advocate for a tiered approach that combines computational prediction with in vitro and cell-based assays. This strategy allows for the early identification of potential liabilities and a more focused application of resource-intensive later-stage assessments.
Caption: A tiered workflow for comprehensive off-target assessment.
Tier 1: In Silico Prediction and Analog Analysis
Before embarking on wet-lab experiments, computational methods can provide valuable early insights into potential off-target interactions. These approaches leverage vast databases of known compound-target interactions to predict the likelihood of a new molecule binding to a range of proteins.[9][10]
Experimental Protocol: In Silico Off-Target Prediction
-
Compound Preparation: Obtain the 2D structure of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid and generate a 3D conformation using a computational chemistry software package.
-
Database Selection: Utilize multiple off-target prediction platforms (e.g., SwissTargetPrediction, SuperPred, OTSA) to broaden the scope of the analysis.[9][10]
-
Prediction Execution: Submit the compound's structure to the selected platforms. These tools compare the query molecule to libraries of active compounds and predict potential targets based on chemical similarity.
-
Data Analysis: Consolidate the prediction results and prioritize potential off-targets based on the prediction scores and the known physiological relevance of the targets.
Comparative Analysis: Hypothetical In Silico Profiles
To illustrate the utility of this approach, let's consider a hypothetical output for our two compounds of interest.
| Target Class Prediction | 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid (Hypothetical) | 5-Fluoroindole-2-carboxylic acid (Known & Hypothetical) | Rationale for Difference |
| Kinases | High Probability (e.g., MAP kinases, CDKs) | Moderate Probability (e.g., PI3K) | The electron-withdrawing nitro group can alter the electrostatic potential, potentially increasing affinity for the ATP-binding pocket of certain kinases. |
| GPCRs | Moderate Probability (e.g., Serotonin receptors) | Moderate Probability (e.g., Serotonin receptors) | The core indole scaffold is a known privileged structure for GPCR ligands. |
| Nuclear Receptors | Low Probability | Low Probability | The carboxylic acid moiety generally disfavors binding to the typically hydrophobic ligand-binding domains of nuclear receptors. |
| Ion Channels | Moderate Probability (e.g., hERG) | Low Probability | The addition of the nitro and fluoro groups can increase the potential for hERG channel interaction, a critical safety liability.[11] |
This initial computational screen guides the selection of subsequent experimental assays, focusing resources on the most likely classes of off-targets.
Tier 2: In Vitro Biochemical Assays
Biochemical assays provide the first experimental validation of predicted off-target interactions. Large-scale screening panels, particularly for kinases, are a cost-effective way to survey a broad range of potential targets.[12][13][14]
Kinase Profiling
Given the high probability of kinase interactions predicted in silico, a broad kinase panel is a critical next step. These panels typically utilize radiometric or fluorescence-based assays to measure the ability of a compound to inhibit the activity of hundreds of different kinases.[15]
Experimental Protocol: Broad-Panel Kinase Screen
-
Compound Submission: Provide a sample of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid to a commercial vendor offering large-scale kinase profiling services (e.g., Eurofins, Reaction Biology).
-
Primary Screen: The compound is typically screened at a single high concentration (e.g., 10 µM) against a panel of several hundred kinases.
-
Hit Identification: Kinases showing significant inhibition (e.g., >50%) are identified as "hits."
-
Dose-Response Analysis: For each hit, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50), providing a quantitative measure of potency.
Comparative Analysis: Hypothetical Kinase Inhibition Data
| Kinase Target | 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid (Hypothetical IC50, µM) | 5-Fluoroindole-2-carboxylic acid (Hypothetical IC50, µM) | Interpretation |
| Primary Target (Hypothetical) | 0.05 | 0.1 | Both compounds are potent against the intended target. |
| MAPK14 (p38α) | 1.2 | > 20 | The nitro-fluoro substitution pattern may introduce a significant off-target liability for p38α. |
| CDK2 | 5.8 | > 20 | A weaker, but still notable, off-target interaction is observed for CDK2. |
| PI3Kα | > 20 | 8.5 | 5-Fluoroindole-2-carboxylic acid shows a moderate off-target effect on PI3Kα, which is absent in the nitro-substituted analogue. |
This data highlights how subtle chemical changes can dramatically alter the selectivity profile of a compound. The identification of potent off-target kinase interactions for 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid would necessitate further investigation into the downstream cellular consequences of inhibiting these kinases.
Caption: Potential on- and off-target signaling pathways.
Receptor Binding Assays
Receptor binding assays are essential for evaluating interactions with other major drug target classes, such as G-protein coupled receptors (GPCRs) and ion channels.[16][17] These assays typically employ a radiolabeled or fluorescently tagged ligand of known affinity for the receptor. The test compound's ability to displace the labeled ligand is measured, providing an indication of its binding affinity.[18]
Experimental Protocol: Radioligand Binding Assay
-
Target Selection: Based on in silico predictions or known activities of similar compounds, select a panel of relevant receptors (e.g., serotonin receptors, hERG channel).
-
Assay Setup: Incubate cell membranes or purified receptors expressing the target with a fixed concentration of a high-affinity radioligand and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand, typically by filtration.
-
Detection: Quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
Tier 3: Cell-Based Assays for Target Engagement and Phenotypic Consequences
While in vitro assays are crucial for identifying direct molecular interactions, they do not always reflect the compound's behavior in a complex cellular environment. Cell-based assays are therefore essential for confirming target engagement in a more physiologically relevant context.[19][20]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying that a compound binds to its intended target within intact cells.[21][22][23] The principle behind CETSA® is that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.[19][22]
Experimental Protocol: CETSA®
-
Cell Treatment: Treat cultured cells with either the test compound or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method, such as Western blotting or an immunoassay.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Comparative Analysis: Hypothetical CETSA® Data
| Compound | Target Protein | Apparent Melting Temperature (Tm) | Thermal Shift (ΔTm) | Interpretation |
| Vehicle | Primary Target | 52°C | - | Baseline melting temperature. |
| 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid | Primary Target | 58°C | +6°C | Strong target engagement in cells. |
| 5-Fluoroindole-2-carboxylic acid | Primary Target | 56°C | +4°C | Moderate target engagement in cells. |
| 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid | MAPK14 (p38α) | 55°C | +3°C | Confirms off-target engagement of p38α in cells. |
The CETSA® data would provide crucial evidence that the off-target interaction observed in the biochemical kinase assay translates to target binding within a cellular context.
Caption: A simplified workflow for the Cellular Thermal Shift Assay.
Tier 4: In Vivo Safety Pharmacology
The final stage of preclinical off-target assessment involves in vivo studies to evaluate the potential physiological consequences of any identified off-target activities.[24][25] Safety pharmacology studies are designed to detect undesirable pharmacodynamic effects on major organ systems.[24][26]
Core Battery of Safety Pharmacology Studies:
-
Central Nervous System (CNS): A functional observational battery (FOB) is used to assess behavioral and neurological changes in rodents.[25][26]
-
Cardiovascular System: In vivo studies, often using telemetry in larger animals, are conducted to monitor heart rate, blood pressure, and electrocardiogram (ECG) parameters. In vitro assays, such as the hERG assay, are also crucial for assessing the risk of QT interval prolongation.[11][25]
-
Respiratory System: Respiratory rate and tidal volume are measured in conscious animals.[25][26]
The results of these studies, when integrated with the in vitro and cellular data, provide a comprehensive risk profile for the compound before it is considered for clinical development.[24][27]
Conclusion
The assessment of off-target effects is a critical and complex aspect of drug discovery. For a novel compound like 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid, a systematic and multi-tiered approach is essential to build a comprehensive selectivity profile. By combining in silico prediction, broad in vitro screening, cell-based target engagement assays, and in vivo safety pharmacology, researchers can proactively identify and mitigate potential safety liabilities. The comparative analysis with structurally related analogues, such as 5-Fluoroindole-2-carboxylic acid, provides valuable insights into structure-activity relationships and guides the design of more selective and safer drug candidates. This rigorous, evidence-based approach is fundamental to increasing the probability of success in the challenging journey of bringing new medicines to patients.
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A Senior Application Scientist's Guide to Comparing the Metabolic Stability of 7-Fluoro-5-nitro-1H-indole-2-carboxylic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the metabolic stability of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. A compound that is too rapidly metabolized will have a short half-life and poor bioavailability, requiring frequent, high doses that can lead to off-target toxicity. The 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid scaffold represents a class of compounds with significant therapeutic potential, yet its constituent parts—the indole core, the electron-withdrawing nitro group, and the stabilizing fluorine atom—present a unique and complex metabolic puzzle.
This guide provides a comprehensive framework for objectively comparing the metabolic stability of derivatives built upon this scaffold. We will delve into the underlying structure-metabolism relationships, provide detailed, field-proven experimental protocols, and offer insights into interpreting the resulting data. Our approach is grounded in the principles of causality, ensuring that every experimental choice is justified and every piece of data can be logically connected back to molecular structure.
Part 1: The Chemical Context – Decoding Structure-Metabolism Relationships
Before initiating any experiment, it is crucial to understand the metabolic liabilities and strengths inherent in the core scaffold. The metabolic fate of these derivatives is primarily dictated by the interplay between the indole ring and its substituents.
The Indole Nucleus: A Target for Oxidation
The indole ring is susceptible to oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver.[1][2] Oxidation can occur at several positions, but the C3 position is often a metabolic "hotspot," followed by hydroxylation at various positions on the benzene ring (C4, C5, C6, C7).[3] These oxidative events are Phase I metabolic reactions that introduce polar handles for subsequent Phase II conjugation.
The 7-Fluoro Substituent: A Metabolic Shield
The introduction of a fluorine atom is a well-established medicinal chemistry strategy to enhance metabolic stability.[4][5] The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage by CYPs. Placing the fluorine at the 7-position effectively shields this site from hydroxylation. Furthermore, fluorine's high electronegativity can alter the electron distribution across the entire ring system, potentially decreasing the susceptibility of other positions to oxidative attack.[6][7]
The 5-Nitro Group: A Double-Edged Sword
The nitro group is a strong electron-withdrawing group that significantly influences the molecule's electronic properties. While it can be essential for target binding, it is also a known structural alert due to its metabolic liabilities.[8][9] The primary metabolic pathway for aromatic nitro groups is reduction, a process that can be catalyzed by various nitroreductases present in both mammalian tissues and gut microbiota.[10] This six-electron reduction proceeds through highly reactive nitroso and hydroxylamine intermediates, which can potentially lead to toxicity.[11][12] The presence of this group necessitates careful evaluation, as its metabolic fate can be a key differentiator between a viable drug candidate and a failed one.
Part 2: Experimental Design for a Robust Comparison
A successful comparison requires a well-designed experiment that utilizes the most appropriate biological system and generates clear, interpretable data.
Choosing the In Vitro System: Microsomes vs. Hepatocytes
Two primary in vitro systems are used to assess hepatic metabolism: liver microsomes and hepatocytes.
-
Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum and contain a high concentration of Phase I enzymes, particularly CYPs.[13] They are cost-effective and excellent for assessing CYP-mediated metabolism. However, they lack Phase II enzymes (like UGTs) and the cellular machinery for transport, providing an incomplete metabolic picture.[14]
-
Hepatocytes: As intact liver cells, hepatocytes contain the full complement of Phase I and Phase II metabolic enzymes (e.g., CYPs, UGTs, SULTs) and functional uptake and efflux transporters.[15][16] They provide a more physiologically relevant system that better mimics the in vivo environment, making them the superior choice for a comprehensive stability assessment.[14]
For these reasons, we will focus on the hepatocyte stability assay as the gold standard for this guide.
Selecting Derivatives for Comparison
To illustrate a logical comparison, let's propose a hypothetical set of derivatives based on the parent scaffold. This selection allows us to probe the metabolic impact of common structural modifications.
-
Compound 1 (Parent): 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid
-
Compound 2 (Ester Prodrug): Methyl 7-fluoro-5-nitro-1H-indole-2-carboxylate
-
Compound 3 (Amide Analog): 7-Fluoro-5-nitro-1H-indole-2-carboxamide
-
Compound 4 (Nitro Bioisostere): 7-Fluoro-5-(trifluoromethyl)-1H-indole-2-carboxylic acid (replacing the nitro group to test a common strategy for mitigating metabolic risk).[17][18]
Part 3: Detailed Experimental Protocols
The following protocols are designed to be self-validating, with the inclusion of appropriate controls to ensure the integrity of the data.
Protocol 1: Cryopreserved Human Hepatocyte Stability Assay
This assay measures the rate of disappearance of the parent compound over time when incubated with metabolically active hepatocytes.
A. Materials and Reagents:
-
Cryopreserved plateable human hepatocytes
-
Hepatocyte plating and incubation media (e.g., Williams' Medium E)
-
Collagen-coated 24- or 48-well plates
-
Test compounds and positive controls (e.g., a high-turnover compound like Verapamil and a low-turnover compound like Warfarin)
-
Acetonitrile (ACN) containing an appropriate internal standard (IS) for LC-MS/MS analysis
-
Phosphate-Buffered Saline (PBS)
-
Humidified incubator (37°C, 5% CO₂)
B. Step-by-Step Methodology:
-
Hepatocyte Plating: Thaw and plate cryopreserved hepatocytes onto collagen-coated plates according to the supplier's instructions. Allow cells to attach and form a monolayer for 4-6 hours.[19]
-
Compound Preparation: Prepare stock solutions of test compounds and positive controls (e.g., 10 mM in DMSO). Create working solutions by diluting the stocks into pre-warmed incubation medium to achieve the final desired concentration (typically 1 µM). The final DMSO concentration should be ≤ 0.1% to avoid cytotoxicity.[19]
-
Initiating the Assay: Aspirate the plating medium from the hepatocyte monolayer. Add the pre-warmed medium containing the test or control compounds to initiate the metabolic reaction.
-
Timepoint Sampling: Incubate the plates at 37°C on an orbital shaker. At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect an aliquot from the appropriate wells and immediately quench the metabolic activity by adding it to a 96-well plate containing cold ACN with the internal standard.[16][20]
-
Sample Processing: Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4000 x g for 10 minutes) to precipitate proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Use a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard at each time point.[21][22]
C. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the elimination rate constant (k) from the negative slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[20]
-
Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume / Cell Number) .[19]
Caption: Experimental workflow for the in vitro hepatocyte stability assay.
Part 4: Data Interpretation and Visualization
Illustrative Comparative Data
The table below presents hypothetical, yet plausible, data for our selected derivatives. This illustrates the type of results expected from the hepatocyte stability assay and provides a basis for comparative interpretation.
| Compound ID | Modification | Predicted t½ (min) | Predicted Clint (µL/min/10⁶ cells) | Expected Primary Metabolic Pathway(s) |
| 1 (Parent) | Carboxylic Acid | 45 | 30.8 | Nitro Reduction, Ring Oxidation, Glucuronidation |
| 2 (Ester) | Methyl Ester | 25 | 55.4 | Ester Hydrolysis, Nitro Reduction, Oxidation |
| 3 (Amide) | Carboxamide | 70 | 19.8 | Nitro Reduction, Ring Oxidation |
| 4 (Bioisostere) | NO₂ → CF₃ | > 240 | < 5.8 | Ring Oxidation, Glucuronidation |
Interpretation of Illustrative Data:
-
Compound 2 (Ester Prodrug): Shows the lowest stability. This is expected, as esters are rapidly hydrolyzed by cellular esterases back to the parent carboxylic acid (Compound 1), representing an additional clearance pathway.
-
Compound 3 (Amide Analog): Displays improved stability compared to the parent acid. Amides are generally more resistant to hydrolysis than esters, effectively blocking one metabolic route.
-
Compound 4 (Nitro Bioisostere): Exhibits the highest metabolic stability. Replacing the metabolically liable nitro group with a highly stable trifluoromethyl (CF₃) group is a classic strategy that often dramatically reduces clearance, as demonstrated in other chemical series.[17][18] This result would strongly suggest that nitro reduction is a primary clearance mechanism for this scaffold.
Visualizing Metabolic Pathways
Understanding the potential metabolic pathways is key to rational drug design. The diagram below illustrates the major Phase I and Phase II transformations relevant to the 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid scaffold.
Caption: Generalized metabolic pathways for indole-nitro derivatives.
Conclusion
This guide outlines an objective, robust framework for comparing the metabolic stability of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid derivatives. By employing a physiologically relevant hepatocyte assay and interpreting the data through the lens of fundamental structure-metabolism relationships, researchers can make informed decisions.
The key insights from our illustrative analysis suggest that:
-
The nitro group is a likely point of metabolic liability, and its bioisosteric replacement can significantly enhance stability.
-
Modifications at the 2-carboxylic acid position can modulate stability, with amides generally being more stable than esters.
-
A comprehensive analysis requires not only measuring the disappearance of the parent drug but also identifying the metabolites formed to confirm the predicted pathways.
By systematically applying these principles and protocols, drug development professionals can efficiently identify derivatives with optimized pharmacokinetic profiles, accelerating the journey from a promising scaffold to a potential therapeutic agent.
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A Head-to-Head Comparison of 7-Fluoro-5-nitro-1H-indole-2-carboxylic Acid with Known Inhibitors for Immuno-Oncology Research
This guide provides a comprehensive, head-to-head comparison of a novel investigational compound, 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid, against established inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme is a critical immune checkpoint regulator and a high-priority target in cancer immunotherapy.
Introduction: The Rationale for IDO1 Inhibition in Cancer Therapy
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a key player in a metabolic pathway that allows tumors to evade the immune system.[1][2] IDO1 is an intracellular enzyme that initiates the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan (Trp) into a series of metabolites known as kynurenines.[3][4][5] In many cancers, tumor cells and associated immune cells overexpress IDO1.[6][7] This heightened activity creates an immunosuppressive tumor microenvironment through two primary mechanisms:
-
Tryptophan Depletion: The local depletion of tryptophan starves effector T cells, which are crucial for killing cancer cells, leading to their inactivation (anergy) and arresting their proliferation.[5][6][8]
-
Kynurenine Accumulation: The buildup of kynurenine and its downstream metabolites actively suppresses the function of T cells and natural killer (NK) cells while promoting the generation and activity of regulatory T cells (Tregs), which further dampen the anti-tumor immune response.[5][7][9]
By inhibiting IDO1, the goal is to restore tryptophan levels and reduce kynurenine production, thereby "releasing the brakes" on the immune system and allowing it to recognize and attack cancer cells.[7][10] This strategy has made IDO1 inhibitors a promising class of drugs, particularly in combination with other immunotherapies like PD-1/PD-L1 checkpoint inhibitors.[11][12]
Compound Profiles: A Look at the Contenders
While numerous compounds have been investigated, this guide focuses on comparing our investigational molecule with two well-characterized IDO1 inhibitors that have been subjects of extensive clinical research.
Investigational Compound: 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid
The indole-2-carboxylic acid scaffold is a recognized pharmacophore for IDO1 inhibition.[13] The specific substitutions of a fluorine atom at the 7-position and a nitro group at the 5-position on the indole ring of this compound are hypothesized to modulate its electronic properties and binding affinity within the heme-containing active site of the IDO1 enzyme. For the purpose of this guide, we will refer to it as Compound X .
Known Inhibitors for Comparison:
-
Epacadostat (INCB024360): A potent and highly selective, orally available inhibitor of IDO1.[7][14][15][16] It competitively blocks the enzyme and has been extensively studied in clinical trials, particularly in combination with PD-1 inhibitors.[1][14] Though a major Phase III trial in melanoma did not meet its primary endpoint, the compound remains a critical benchmark for IDO1 inhibitor development.[1][14]
-
Navoximod (GDC-0919): Another potent, orally available small-molecule inhibitor of IDO1.[6][10] It has demonstrated the ability to reverse tryptophan depletion and restore T cell activation in preclinical and clinical settings.[6][17][18]
The Tryptophan Catabolic Pathway and IDO1 Inhibition
The following diagram illustrates the central role of IDO1 in the tryptophan-to-kynurenine pathway and the point of intervention for inhibitors like Compound X.
Step-by-Step Methodology
Causality: This cell-free assay directly measures the compound's effect on enzyme activity, eliminating confounding factors from cellular uptake or metabolism. The inclusion of cofactors like methylene blue and ascorbate is crucial to maintain the heme iron of IDO1 in its active, reduced state. [19]
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5).
-
Reaction Cocktail: Prepare a fresh solution in Assay Buffer containing 20 mM ascorbic acid, 10 µM methylene blue, and 0.2 mg/mL catalase. [16]The catalase is essential to prevent H2O2, a byproduct of the reaction, from inhibiting the IDO1 enzyme. [19] * Enzyme Solution: Dilute purified recombinant human IDO1 enzyme in Assay Buffer to the desired final concentration (e.g., 20 nM). [16] * Substrate Solution: Prepare a stock of L-tryptophan in Assay Buffer (e.g., 400 µM). [20] * Test Compound: Prepare a serial dilution of Compound X (and controls like Epacadostat) in DMSO, then dilute further in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the Reaction Cocktail.
-
Add 10 µL of the diluted test compound or vehicle control (DMSO in Assay Buffer).
-
Add 20 µL of the diluted IDO1 enzyme solution. Control wells should receive 20 µL of Assay Buffer instead.
-
Pre-incubate the plate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the enzymatic reaction by adding 20 µL of the L-tryptophan substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes. [20]
-
-
Detection and Data Analysis:
-
Stop the reaction by adding 20 µL of 30% (w/v) trichloroacetic acid (TCA). [20] * Incubate the plate at 50°C for 30 minutes. This step hydrolyzes the initial product, N-formylkynurenine, into kynurenine for stable detection. [20] * Centrifuge the plate to pellet any precipitated protein.
-
Transfer 100 µL of the supernatant to a new plate.
-
Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid to each well. [20]This reagent reacts with kynurenine to produce a yellow-colored product.
-
Measure the absorbance at 480 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and fit the data using a non-linear regression model to determine the IC50 value.
-
Conclusion and Future Directions
Based on its chemical scaffold and hypothetical potency, 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid (Compound X) represents a promising candidate for further investigation as an IDO1 inhibitor. Its performance in direct comparison with established inhibitors like Epacadostat and Navoximod suggests it warrants comprehensive characterization.
Next steps should include cell-based assays to confirm activity in a more physiologically relevant context, selectivity profiling against other enzymes like TDO2 and IDO2, and subsequent pharmacokinetic and in vivo efficacy studies in relevant cancer models. These efforts will be crucial in determining its potential as a next-generation immuno-oncology therapeutic.
References
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Navoximod - PubChem. National Center for Biotechnology Information. [Link]
-
Epacadostat - Wikipedia. Wikimedia Foundation. [Link]
-
Röhrig, U. F., et al. (2019). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Chen, Y., et al. (2023). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology. [Link]
-
Lin, C.-W., et al. (2023). The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases. International Journal of Molecular Sciences. [Link]
-
Myint, A.-M., et al. (2020). Editorial: Multiple Implications of the Kynurenine Pathway in Inflammatory Diseases: Diagnostic and Therapeutic Applications. Frontiers in Immunology. [Link]
-
Mani, N., et al. (2020). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors. Clinical Cancer Research. [Link]
-
Kudo, H., et al. (2019). Immunomodulatory Effects of Genetic Alterations Affecting the Kynurenine Pathway. Frontiers in Immunology. [Link]
-
Horinouchi, H., et al. (2022). Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Cancer Treatment Reviews. [Link]
-
Vécsei, L., et al. (2012). The kynurenine system and immunoregulation. Journal of Neural Transmission. [Link]
-
Nayak, L., et al. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer. [Link]
-
Beatty, G. L., et al. (2017). First-in-Human Phase I Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients with Advanced Solid Malignancies. Clinical Cancer Research. [Link]
-
Definition of navoximod - NCI Drug Dictionary. National Cancer Institute. [Link]
-
Definition of epacadostat - NCI Drug Dictionary. National Cancer Institute. [Link]
-
Li, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Wang, L., et al. (2021). Immune-regulated IDO1-dependent tryptophan metabolism is source of one-carbon units for pancreatic cancer and stellate cells. eLife. [Link]
-
Horinouchi, H., et al. (2022). Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. PubMed. [Link]
-
Geuijen, C., et al. (2021). Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. Frontiers in Oncology. [Link]
-
Zhai, L., et al. (2020). The therapeutic potential of targeting tryptophan catabolism in cancer. Nature Reviews Clinical Oncology. [Link]
-
Liu, X., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology. [Link]
-
Weinlich, G., et al. (2007). IDO-Mediated Tryptophan Degradation in the Pathogenesis of Malignant Tumor Disease. Cancers. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid. As a researcher or scientist, your primary responsibility extends beyond the synthesis and application of novel compounds to ensuring their safe and compliant disposal. This guide is structured to provide not just procedural steps, but the critical scientific reasoning behind them, ensuring a culture of safety and regulatory adherence in your laboratory.
The unique molecular structure of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid—incorporating a halogen (fluorine), a nitro group, and a carboxylic acid function—dictates a specific set of disposal requirements. Failure to adhere to these can result in dangerous chemical reactions, environmental contamination, and regulatory non-compliance.
Hazard Profile and Chemical Rationale for Specialized Disposal
Understanding the chemical nature of a waste stream is the first step in its proper management. The disposal protocol for this compound is directly derived from the potential hazards associated with its functional groups.
-
Halogenated Organic Compound : The presence of a carbon-fluorine bond classifies this molecule as a halogenated organic compound.[1] These compounds require segregation from non-halogenated waste streams, primarily because their incineration produces acidic gases (like hydrogen fluoride) that necessitate specialized scrubbers in hazardous waste incinerators.[1] Co-mingling these wastes complicates the disposal process and increases costs.
-
Nitroaromatic Compound : The nitro group (-NO2) on the indole ring is a significant safety consideration. Aromatic nitro compounds, particularly those with multiple nitro groups, can be energetically unstable and may pose an explosion risk, especially under dry conditions or when subjected to heat or shock.[2][3] While this specific molecule is not rated as explosive, the principle of treating related structures with caution is a cornerstone of laboratory safety.
-
Acidic Nature : The carboxylic acid group (-COOH) makes the compound acidic. Therefore, it must not be stored or disposed of with bases, as this can lead to exothermic neutralization reactions.[4]
-
Toxicological Profile : Safety Data Sheets (SDS) for this compound and structurally similar molecules indicate several health hazards.[5][6]
Table 1: Summary of Hazard Classifications
| Hazard Classification | GHS Hazard Code | Description |
|---|---|---|
| Acute Dermal Toxicity | H312 | Harmful in contact with skin.[5] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[5][7] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[5][7][8] |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[5] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[5][6][8] |
Pre-Disposal Safety and Spill Management
Before beginning any waste collection, ensure all immediate safety measures are in place.
Required Personal Protective Equipment (PPE):
-
Eye Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[9]
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile).[5][8]
-
Body Protection : A lab coat is mandatory. For larger quantities, consider a neoprene apron.[10]
Spill Response Protocol:
-
Alert Personnel : Immediately alert others in the vicinity.
-
Isolate the Area : Cordon off the spill area.
-
Ventilate : If safe to do so, increase ventilation, for instance, by working within a fume hood.[11]
-
Absorb : For minor spills, use an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8]
-
Decontaminate : Clean the spill area thoroughly.
-
Dispose : The collected spill material must be disposed of as hazardous waste following the procedures outlined below.
Step-by-Step Waste Segregation and Collection Protocol
This protocol ensures that 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid is collected safely and in a manner compliant with hazardous waste regulations.
Step 1: Designate a Waste Container
-
Action : Select a clean, leak-proof container made of glass or high-density polyethylene (HDPE).[4][12] Ensure it has a secure, screw-on cap.
-
Causality : This compound is a solid, but will likely be disposed of with residual solvents. Glass or HDPE containers offer broad chemical compatibility and prevent leakage. A secure cap is essential to prevent the release of vapors.[13]
Step 2: Affix a Hazardous Waste Label
-
Action : Before adding any waste, label the container with a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.
-
Causality : Federal and local regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA), mandate that hazardous waste containers are clearly labeled from the moment waste is first added.[14][15] This prevents accidental mixing and ensures proper handling.
Step 3: Complete the Waste Label
-
Action : Clearly write the full chemical name: "7-Fluoro-5-nitro-1H-indole-2-carboxylic acid" and list any solvents used in the process. Indicate the specific hazards: "Toxic," "Irritant," and "Halogenated Organic."
-
Causality : Accurate and complete labeling is required for the final disposal facility to manage the waste correctly and safely. It informs personnel of the container's contents and associated risks at all stages of the disposal chain.[3]
Step 4: Collect the Waste
-
Action : Carefully transfer the solid 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid waste into the designated container using a funnel or other appropriate tools to avoid spillage. If disposing of a solution, pour carefully.
-
Causality : Minimizing external contamination of the waste container is crucial for safe handling and transport.
Step 5: Secure and Store the Container
-
Action : Tightly seal the container cap after each addition. Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[12][15] Ensure it is stored separately from incompatible materials, especially bases.
-
Causality : Keeping containers closed prevents the release of vapors and protects the contents from environmental factors.[12] Storing in a designated SAA is a regulatory requirement that ensures waste is managed safely and tracked effectively within the laboratory.[15] Segregation from incompatibles prevents dangerous reactions.[4]
Step 6: Request Disposal Pickup
-
Action : Once the container is full or the project is complete, submit a chemical waste pickup request to your institution's EHS department. Do not allow waste to accumulate for extended periods.
-
Causality : Laboratories are typically regulated as waste generators and are subject to limits on the volume of waste they can accumulate and the time they can store it.[16] Prompt pickup requests ensure compliance and minimize on-site hazards.
Disposal Workflow and Decision Logic
The following diagram illustrates the decision-making process for the proper disposal of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid waste in a laboratory setting. This workflow ensures that all safety and regulatory checkpoints are met.
Caption: Waste Disposal Workflow for 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid.
Final Disposition and Regulatory Adherence
The "cradle-to-grave" responsibility for hazardous waste, as established by the EPA's RCRA, means that the generator is legally responsible for the waste from its creation to its final, safe disposal.[14]
-
Role of EHS : Your institution's Environmental Health and Safety department acts as the manager for this process. They are trained to handle, consolidate, and manifest waste for transport.
-
Licensed Disposal Facility : EHS will contract with a licensed Treatment, Storage, and Disposal Facility (TSDF).[14] For halogenated organic waste like 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid, the final disposal method is typically high-temperature incineration in a facility equipped to handle hazardous materials and neutralize acidic byproducts.[1]
-
Documentation : All steps of this process are documented via manifests to ensure a clear chain of custody, fulfilling regulatory requirements.[15]
By following this guide, you contribute to a safe laboratory environment, protect our ecosystem, and ensure that your institution remains in full compliance with all relevant regulations.
References
-
Thermo Fisher Scientific. Safety Data Sheet: 7-Nitroindole-2-carboxylic acid. [Link]
-
University of Maryland Department of Environmental Safety, Sustainability & Risk (ESSR). Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. [Link]
-
Croner-i. Aromatic halogenated amines and nitro-compounds. [Link]
-
U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. [Link]
-
PubChem, National Center for Biotechnology Information. 5-Fluoroindole-2-carboxylic acid. [Link]
-
University of California, Santa Cruz. Hazardous Waste Segregation. [Link]
-
U.S. Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste. [Link]
-
National University of Singapore Department of Chemistry. Disposal of Waste Solvents. [Link]
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The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]
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U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide. [Link]
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Temarry Recycling. Guidelines for Solvent Waste Recycling and Disposal. [Link]
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Northwestern University Research Safety. Hazardous Waste Disposal Guide. [Link]
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A Senior Application Scientist's Guide to Handling 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid
As researchers and drug development professionals, our primary commitment is to both groundbreaking discovery and the unwavering safety of our laboratory personnel. The handling of novel or specialized chemical reagents demands a meticulous, proactive approach to safety. This guide provides essential, in-depth procedural guidance for the safe handling and disposal of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid, moving beyond a simple checklist to explain the causality behind each critical safety measure.
Hazard Identification and Risk Assessment
The primary hazards are summarized below:
| Hazard Classification | GHS Hazard Statement | Rationale and Implication |
| Acute Toxicity (Oral, Dermal) | H302: Harmful if swallowedH312: Harmful in contact with skin | The nitroaromatic structure can lead to systemic toxicity upon ingestion or significant skin absorption. This necessitates stringent measures to prevent direct contact and ingestion.[1] |
| Skin Irritation | H315: Causes skin irritation | The compound is expected to be an irritant upon direct contact with the skin, requiring the use of appropriate chemical-resistant gloves and protective clothing.[1] |
| Serious Eye Irritation | H319: Causes serious eye irritation | Direct contact with the eyes can cause significant damage. This is a critical risk, especially when handling the compound as a powder, mandating the use of sealed eye protection.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation | As a fine powder, the compound can easily become airborne. Inhalation may lead to irritation of the respiratory tract. Engineering controls and, if necessary, respiratory protection are crucial.[1] |
| Explosive Potential | May form combustible dust concentrations in air. | Many nitro-containing compounds carry a risk of being explosive, especially with heat, shock, or friction. While not definitively classified as explosive, this potential must be respected. |
Essential Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is required to mitigate the identified risks. The selection of PPE is not merely a suggestion but a critical barrier between the researcher and potential harm.
Eye and Face Protection
Due to the serious eye irritation risk (H319), standard safety glasses are insufficient.
-
Minimum Requirement: Chemical splash goggles conforming to EN 166 or ANSI Z87.1 standards must be worn at all times.[1]
-
Enhanced Precaution: When there is a risk of splashing or significant dust generation (e.g., during bulk transfers), a full-face shield must be worn over the chemical splash goggles.[2][3][4] This provides an additional layer of protection for the entire face.
Hand Protection
Given the dermal toxicity and skin irritation hazards (H312, H315), glove selection is paramount.
-
Glove Type: Disposable nitrile gloves are the standard recommendation for incidental contact with a broad range of chemicals.[2] However, it is crucial to consult the glove manufacturer's chemical resistance guide to verify compatibility with halogenated nitroaromatic compounds.
-
Glove Protocol:
-
Always inspect gloves for tears or punctures before use.
-
Practice the "double-gloving" technique for enhanced protection during high-risk procedures.
-
Remove and replace gloves immediately upon any suspected contamination.
-
Never wear contaminated gloves outside of the immediate work area.
-
Wash hands thoroughly with soap and water after removing gloves.[5]
-
Body Protection
To prevent skin contact and contamination of personal clothing, appropriate body protection is mandatory.
-
Laboratory Coat: A clean, buttoned, long-sleeved laboratory coat is required.
-
Clothing: Long pants and closed-toe, closed-heel shoes must be worn to cover all exposed skin on the lower body.[2] Avoid fabrics like polyester or acrylic which can melt if they come into contact with certain chemicals or in case of a fire.[2]
-
Apron: For procedures with a higher risk of splashes, a chemically resistant apron made of rubber or PVC should be worn over the lab coat.[4][6]
Respiratory Protection
The risk of respiratory irritation (H335) must be managed, primarily through engineering controls.
-
Primary Control: All handling of the solid compound, especially weighing and transfers that can generate dust, must be conducted within a certified chemical fume hood.[7]
-
Secondary Control: If engineering controls are insufficient to keep exposure below permissible limits, or during an emergency situation like a large spill, respiratory protection is required. A NIOSH-approved respirator with the appropriate particulate filter (e.g., N95, P100) or a combination cartridge for organic vapors and particulates should be used.[2][6] Use of a respirator requires prior medical evaluation and fit-testing.[2]
Operational Plan: A Step-by-Step Handling Workflow
This protocol outlines a standard procedure for weighing and preparing a solution of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid.
Objective: To safely weigh 100 mg of the compound and dissolve it in a solvent.
-
Preparation (Pre-Operation):
-
Designate a specific work area within a chemical fume hood.
-
Ensure the fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary equipment: analytical balance, weigh paper, spatula, vial, solvent, and waste container.
-
Don the required PPE: lab coat, chemical splash goggles, and nitrile gloves.
-
-
Execution (Handling):
-
Carefully open the reagent container inside the fume hood. Avoid any sudden movements that could aerosolize the powder.
-
Using a clean spatula, carefully transfer the approximate amount of the compound onto the weigh paper on the balance.
-
Close the primary reagent container immediately after dispensing.
-
Record the exact weight, then carefully transfer the powder into the designated vial.
-
Add the solvent to the vial, cap it securely, and mix as required (e.g., vortexing, stirring).
-
-
Decontamination & Cleanup:
-
Carefully fold the used weigh paper and dispose of it in the designated solid hazardous waste container.
-
Wipe the spatula and any potentially contaminated surfaces within the fume hood with a solvent-dampened cloth, disposing of the cloth in the same waste container.
-
Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them.
-
Wash hands thoroughly.
-
Workflow Visualization
The following diagram illustrates the critical steps and decision points in the handling process.
Caption: A workflow for safely handling solid 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid.
Contingency and Disposal Plan
Accidents can happen. A clear plan for spills and waste disposal is non-negotiable.
Spill Response
-
Small Spill (in fume hood):
-
Alert nearby personnel.
-
If the material is a solid, gently cover it with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the mixture into a designated hazardous waste container. Do not dry sweep the powder, as this will create dust.
-
Decontaminate the area with an appropriate solvent and wipe clean.
-
-
Large Spill (outside fume hood):
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health & Safety (EHS) office immediately.
-
Prevent entry into the contaminated area.
-
Waste Disposal
This compound must be treated as halogenated organic waste .[8] It must never be disposed of down the drain or in the regular trash.[9][10]
-
Waste Segregation: Because it contains fluorine, this compound and any materials contaminated with it (gloves, wipes, pipette tips) must be collected in a specifically labeled container for halogenated organic waste .[7][8] Do not mix it with non-halogenated waste, as this significantly increases disposal costs and complexity.[7]
-
Container Labeling: The waste container must be clearly labeled with a "Hazardous Waste" tag that lists all chemical constituents and their approximate percentages.[7][10]
-
Container Management: Keep waste containers securely closed except when adding waste. Store them in a designated satellite accumulation area with secondary containment.[7][10]
Disposal Decision Workflow
Caption: Decision workflow for the proper segregation and disposal of laboratory waste.
By adhering to these detailed operational and safety plans, you can effectively mitigate the risks associated with handling 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid, ensuring a safe and productive research environment.
References
-
Aromatic halogenated amines and nitro-compounds. Croner-i. Available at: [Link]
-
7-Nitroindole-2-carboxylic acid Safety Data Sheet. Thermo Fisher Scientific. Available at: [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. Available at: [Link]
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Examples of PPE for Various Dangerous Goods Classes. Storemasta. Available at: [Link]
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Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International. Available at: [Link]
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Discover the Various Types of PPE for Optimal Chemical Safety. Ali. Available at: [Link]
-
UNIT 7: Personal Protective Equipment. University of Hawaii. Available at: [Link]
-
Hazardous Waste Segregation. University of Wisconsin-Eau Claire. Available at: [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. Available at: [Link]
-
Halogenated Solvents in Laboratories. Temple University. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
